molecular formula C8H4Cl2N2O B1417689 2,6-Dichloroquinazolin-4(3H)-one CAS No. 20197-87-9

2,6-Dichloroquinazolin-4(3H)-one

Cat. No.: B1417689
CAS No.: 20197-87-9
M. Wt: 215.03 g/mol
InChI Key: SHJZIBHISYWVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9) is a high-value chemical intermediate with significant utility in medicinal chemistry and drug discovery. This light brown, crystalline powder serves as a versatile synthetic building block for constructing a diverse array of pharmacologically active quinazolinone derivatives . The presence of two chlorine atoms at the 2- and 6-positions of the quinazolinone core makes it a key precursor for nucleophilic substitution reactions, allowing researchers to efficiently introduce various amines and other functional groups to create targeted compound libraries . The quinazolinone scaffold is of profound research interest due to its wide spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and anticonvulsant properties . This compound is specifically employed in the synthesis of novel potential therapeutics. Recent research highlights its use in developing potent anti-tumor agents that can induce cancer cell death through mechanisms like apoptosis , as well as in creating new 2-(amino)quinazolin-4(3H)-one derivatives that show exceptional, sub-micromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) . These synthetic applications underscore its critical role in advancing the search for new treatments against resistant infections and cancer. This product is intended for research and laboratory use only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) for detailed hazard information, and store it under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZIBHISYWVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557574
Record name 2,6-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-87-9
Record name 2,6-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Core: A Technical Guide to 2,6-Dichloroquinazolin-4(3H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as the foundation for a multitude of biologically active compounds. The quinazolin-4(3H)-one core is a prime example of such a "privileged scaffold," a term that denotes its remarkable versatility in interacting with a diverse range of biological targets.[1][2] This heterocycle is a cornerstone in the development of therapeutics ranging from anticancer and antiviral to anti-inflammatory and antimicrobial agents.[2][3][4] The strategic importance of 2,6-dichloroquinazolin-4(3H)-one (CAS Number: 20197-87-9) lies in its potential as a highly versatile intermediate for the synthesis of novel drug candidates. The two chlorine atoms on the quinazolinone ring are reactive sites, offering synthetic chemists the opportunity for facile chemical modification and the exploration of structure-activity relationships (SAR).[5] This guide provides an in-depth technical overview of 2,6-dichloroquinazolin-4(3H)-one, from its fundamental properties to its application in drug development, for researchers, scientists, and professionals in the field.

Physicochemical Properties and Safety Considerations

PropertyValueSource
CAS Number 20197-87-9Internal Data
Molecular Formula C₈H₄Cl₂N₂OPubChem
Molecular Weight 215.04 g/mol PubChem
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substancesStandard laboratory practice[7]

Synthesis of the Quinazolinone Core: A Mechanistic Perspective

The synthesis of the 4(3H)-quinazolinone scaffold can be achieved through various methodologies, often involving the cyclization of anthranilic acid derivatives.[8][9] A common and efficient approach involves the condensation of an appropriately substituted 2-aminobenzamide with a suitable cyclizing agent. For 2,6-dichloroquinazolin-4(3H)-one, a plausible synthetic route would start from 2-amino-5-chlorobenzoic acid.

Proposed Synthetic Workflow:

Synthesis_Workflow A 2-Amino-5-chlorobenzoic Acid B Chlorination A->B e.g., SOCl₂ C 2-Amino-3,5-dichlorobenzoic Acid B->C D Amidation C->D e.g., SOCl₂, then NH₄OH E 2-Amino-3,5-dichlorobenzamide D->E F Cyclization with Formic Acid E->F Reflux G 2,6-Dichloroquinazolin-4(3H)-one F->G

Caption: Proposed synthetic pathway for 2,6-dichloroquinazolin-4(3H)-one.

Step-by-Step Experimental Protocol (Hypothetical):
  • Chlorination of 2-Amino-5-chlorobenzoic Acid: To a solution of 2-amino-5-chlorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride dropwise at 0°C. The reaction is then stirred at room temperature until completion, monitored by TLC.

  • Amidation: The resulting acid chloride is carefully added to a solution of aqueous ammonia to form 2-amino-3,5-dichlorobenzamide. The product is then filtered, washed with water, and dried.

  • Cyclization: The 2-amino-3,5-dichlorobenzamide is refluxed in formic acid. The formic acid serves as both the solvent and the source of the C2 carbon. Upon cooling, the product, 2,6-dichloroquinazolin-4(3H)-one, precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

The choice of reagents and reaction conditions is critical for achieving a high yield and purity. Alternative, more environmentally friendly "green" chemistry approaches are also being explored for the synthesis of quinazolinone derivatives.[10]

Reactivity and Derivatization: The Gateway to Chemical Diversity

The true value of 2,6-dichloroquinazolin-4(3H)-one in drug discovery lies in its reactivity. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups at the C2 and C6 positions.[5] This provides a powerful tool for generating libraries of novel compounds for biological screening.

The reactivity of the chlorine atoms is influenced by the electron-withdrawing nature of the quinazolinone ring system.[11] This makes the carbon atoms attached to the chlorine atoms electrophilic and prone to attack by nucleophiles such as amines, alcohols, and thiols.[5]

Reactivity_Diagram cluster_0 2,6-Dichloroquinazolin-4(3H)-one cluster_1 Nucleophiles cluster_2 Derivatives A 2,6-Dichloroquinazolin-4(3H)-one C2-Cl C6-Cl Deriv 2-Amino/Alkoxy/Thio-6-chloro-quinazolin-4(3H)-one 6-Amino/Alkoxy/Thio-2-chloro-quinazolin-4(3H)-one 2,6-Disubstituted Quinazolinones A:f1->Deriv:f0 SNAr at C2 A:f2->Deriv:f1 SNAr at C6 A->Deriv:f2 Sequential or one-pot disubstitution Nuc R-NH₂ (Amines) R-OH (Alcohols) R-SH (Thiols) Nuc->A

Caption: Reactivity of 2,6-dichloroquinazolin-4(3H)-one in SNAr reactions.

The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile. This allows for the systematic modification of the quinazolinone scaffold to optimize its biological activity.

Applications in Drug Discovery: A Scaffold for Innovation

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[12] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities.

Anticancer Activity:

Many quinazolinone derivatives have shown potent anticancer activity by targeting various cellular pathways.[1] For instance, some derivatives act as inhibitors of protein kinases, such as AKT1, which are often overexpressed in cancer cells.[13] Others have been found to interfere with tubulin polymerization, a critical process for cell division, making them attractive as antimitotic agents.[14] The ability to functionalize the 2 and 6 positions of 2,6-dichloroquinazolin-4(3H)-one allows for the design of selective inhibitors targeting specific cancer-related proteins.

Antiviral Activity:

The quinazolinone scaffold has also been a source of potent antiviral agents.[13] For example, derivatives have been identified that inhibit the replication of viruses such as Zika virus (ZIKV) and SARS-CoV-2.[13][15] The development of these compounds often involves screening libraries of quinazolinone derivatives and subsequent optimization of their structure-activity relationships.[13]

Other Therapeutic Areas:

Beyond oncology and virology, quinazolinone derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, antimalarial, antibacterial, and antifungal agents.[4][13] This broad range of biological activities underscores the versatility of the quinazolinone scaffold in drug design.

Conclusion: A Versatile Building Block for Future Therapeutics

2,6-Dichloroquinazolin-4(3H)-one represents a strategically important and highly versatile building block for the synthesis of novel drug candidates. Its "privileged" quinazolinone core, combined with the reactive chlorine substituents, provides a powerful platform for medicinal chemists to explore chemical space and develop new therapeutics for a wide range of diseases. A thorough understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, is essential for harnessing its full potential in the ongoing quest for innovative medicines.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799. [Link]

  • Chen, K., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473. [Link]

  • Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1958. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). One-step synthesis of 4(3H)-quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 3′,5′‐Dichloro‐1H‐spiro(quinazoline‐2,4′‐[6][12][13]thiadiazin)‐4(3H)‐ones. Retrieved from [Link]

  • Zhang, D., & Song, Z. (2014). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry Letters, 24(24), 5486–5494. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,6-dicholoroquinoxaline.
  • PubMed. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • ResearchGate. (2012). 2-Chloroquinazolin-4(3H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

  • Tiarco Chemical. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. Retrieved from [Link]

  • Beilstein-Institut. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from [Link]

  • PubMed. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6-Dichloro-3,4-dihydroquinazolin-2(1H)-one. PubChem Compound Database. Retrieved from [Link]

Sources

Chemical Properties and Synthetic Utility of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on 2,6-Dichloroquinazolin-4(3H)-one , a critical scaffold in medicinal chemistry. It is designed for researchers requiring actionable protocols, mechanistic insights, and validated synthetic pathways.[1][2]

Executive Summary

2,6-Dichloroquinazolin-4(3H)-one is a bifunctional heterocyclic scaffold belonging to the privileged quinazolinone class. It is characterized by two distinct electrophilic sites: a highly reactive chlorine at the C2 position (imidoyl chloride character) and a less reactive, transition-metal-dependent chlorine at the C6 position (aryl chloride).[1] This duality allows for sequential, regioselective functionalization, making it an ideal template for developing kinase inhibitors (e.g., EGFR, VEGFR), anticonvulsants, and antimicrobial agents.[1][2]

This guide details the molecule's structural dynamics, validated synthesis routes, and a logic-driven reactivity map for library generation.[1]

Structural Analysis & Electronic Properties[1][2]

Tautomerism and Stability

The compound exists in a tautomeric equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms. In the solid state and polar aprotic solvents (DMSO, DMF), the lactam (NH) tautomer predominates, stabilized by intermolecular hydrogen bonding and resonance delocalization from the N3 lone pair into the carbonyl.[1]

PropertyDescription
Molecular Formula

Molecular Weight 215.04 g/mol
C2-Cl Character High Reactivity: Adjacent to N1 and N3, this position mimics an acid chloride/imidoyl chloride, susceptible to

.
C6-Cl Character Low Reactivity: Unactivated aryl chloride.[2] Requires Pd/Ni catalysis for substitution.[2]
N3-H Acidity

. Deprotonation allows selective N3-alkylation.[2]
Solubility Low in water/alcohols; High in DMSO, DMF, DMAc.[1][2]
Regioselectivity Logic

The reactivity difference between C2 and C6 is governed by electronic activation.[1][2]

  • C2 Position: The carbon is highly electron-deficient due to the inductive withdrawal of the adjacent N1 and N3 atoms and the C4 carbonyl. The LUMO coefficient is highest here, facilitating rapid nucleophilic attack.[1][2]

  • C6 Position: Located on the benzenoid ring, this position lacks direct activation by the heterocycle's nitrogen atoms, behaving as a standard substituted chlorobenzene.[1][2]

Synthetic Pathways and Protocols

Synthesis of the Core Scaffold

The most robust route to 2,6-dichloroquinazolin-4(3H)-one involves the cyclization of 2-amino-5-chlorobenzoic acid followed by selective hydrolysis.

Step 1: Cyclization to Dione

  • Precursor: 2-Amino-5-chlorobenzoic acid (5-chloroanthranilic acid).

  • Reagent: Urea (fusion at 150-180°C) or Potassium Cyanate (acidic conditions).[1][2]

  • Product: 6-Chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination

  • Reagent:

    
     + 
    
    
    
    (Reflux).[1][2]
  • Intermediate: 2,4,6-Trichloroquinazoline.[1][2] Note: This converts both carbonyls to chlorides.[1]

Step 3: Selective Hydrolysis (The Critical Step)

  • Mechanism: The C4-Cl is kinetically more labile than C2-Cl due to lower steric hindrance and higher electrophilicity (vinylogous to the N1).

  • Protocol: Treatment with dilute NaOH (2%) at room temperature selectively hydrolyzes C4-Cl back to the carbonyl, yielding 2,6-dichloroquinazolin-4(3H)-one .

Protocol: Selective Hydrolysis of 2,4,6-Trichloroquinazoline
  • Dissolution: Suspend 10 mmol of 2,4,6-trichloroquinazoline in 20 mL of THF/Water (1:1).

  • Base Addition: Add 25 mL of 0.5 M NaOH dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (C4-Cl spot disappears; C2-Cl product appears).

  • Workup: Acidify carefully with 1 M HCl to pH 4–5. The product precipitates.[1][2][3][4]

  • Purification: Filter the white solid, wash with cold water, and recrystallize from Ethanol/DMF.

Reactivity Map & Functionalization

The scaffold allows for "orthogonal" functionalization:

  • First:

    
     at C2 (Mild conditions).
    
  • Second: Alkylation at N3 (Basic conditions).

  • Third: Cross-coupling at C6 (Transition metal catalysis).

Visualization of Reaction Pathways

ReactivityMap Core 2,6-Dichloroquinazolin- 4(3H)-one C2_Product 2-Amino-6-chloro- quinazolin-4(3H)-one Core->C2_Product SNAr (Nucleophilic Displacement) Reagents: R-NH2, Et3N, DMF, 60°C Selectivity: High (C2 >> C6) N3_Product 2,6-Dichloro-3-alkyl- quinazolin-4(3H)-one Core->N3_Product N-Alkylation Reagents: R-X, K2CO3, Acetone Selectivity: N3 vs O4 (Solvent dependent) C6_Product 2-Chloro-6-aryl- quinazolin-4(3H)-one Core->C6_Product Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(PPh3)4, Na2CO3 Condition: Requires C2 protection or optimization

Caption: Orthogonal reactivity map of 2,6-Dichloroquinazolin-4(3H)-one showing regioselective pathways for C2, N3, and C6 functionalization.

Protocol: Regioselective C2-Amination ( )

This reaction exploits the high electrophilicity of the C2-imidoyl chloride.

  • Reagents: 1.0 eq Scaffold, 1.1 eq Amine (e.g., Aniline), 1.5 eq DIPEA.

  • Solvent: Isopropanol (protic solvents accelerate

    
    ) or DMF.[1][2]
    
  • Conditions: Heat at 60–80°C for 2–6 hours.

  • Self-Validating Check: The appearance of a new NH signal in

    
    -NMR (approx. 9–10 ppm) and disappearance of the C2-Cl signal in 
    
    
    
    -NMR (approx. 155 ppm shift).
Protocol: C6-Suzuki Coupling

Functionalizing C6 usually requires the C2 position to be either already substituted (to prevent side reactions) or the use of highly selective catalysts.

  • Reagents: 1.0 eq Scaffold, 1.2 eq Arylboronic acid, 5 mol%

    
    .
    
  • Base: 2.0 eq

    
     (anhydrous preferred to avoid hydrolysis).
    
  • Solvent: Dioxane/DMF (dry).[1][2]

  • Conditions: Microwave irradiation at 120°C for 30 mins.

Medicinal Chemistry Applications

The 2,6-dichloroquinazolin-4(3H)-one scaffold is a bioisostere for purines and pteridines. Key applications include:

  • Kinase Inhibition: The N1-C2-N3 motif mimics the ATP hinge-binding region of kinases. Substitution at C2 with anilines creates potent EGFR inhibitors (e.g., Gefitinib analogs).[1][2]

  • Antifolates: Functionalization at C6 mimics the p-aminobenzoic acid tail of folate, targeting Thymidylate Synthase.[2]

  • Antiviral Agents: C2-thio derivatives have shown activity against DNA viruses.[2]

Safety and Handling

  • Hazards: The compound is a skin and eye irritant.[1][2] The C2-Cl bond is hydrolytically unstable; store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation to the dione.

  • Waste: Dispose of chlorinated organic waste separately. Neutralize acidic byproducts from hydrolysis reactions before disposal.[2]

References

  • Cao, D. L., et al. (2012).[1][2][3] "2-Chloroquinazolin-4(3H)-one."[3] Acta Crystallographica Section E, 68(6), o1958.[1][2]

  • El-Hashash, M. A., et al. (2011).[1][2][5] "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives." Organic Chemistry International.[2][5]

  • Correa, R. S., et al. (2024).[1][2] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 29(24), 6021.[1][2]

  • PubChem. (2025).[1][2] "2,6-Dichloroquinoline (Structural Analog Data)." National Library of Medicine.[2] [1][2]

  • Connolly, D. J., & Guiry, P. J. (2001).[1][2] "Synthesis of 2-substituted-4(3H)-quinazolinones." Synlett. (General synthetic methodology for quinazolinones).

Sources

Spectroscopic Data of 2,6-Dichloroquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2,6-Dichloroquinazolin-4(3H)-one , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors. The analysis synthesizes experimental data with theoretical principles governing halogenated heterocycles.

Executive Summary & Compound Identity

2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9) serves as a versatile scaffold in medicinal chemistry, particularly for developing EGFR and VEGFR inhibitors. Its chemical reactivity is defined by the electrophilic C-2 position (activated by the chlorine atom) and the lactam/lactim tautomerism inherent to the quinazolinone core.

Physicochemical Profile
ParameterData
IUPAC Name 2,6-Dichloroquinazolin-4(3H)-one
CAS Number 20197-87-9
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in CH₂Cl₂

Synthesis & Purity Context

Understanding the synthesis is prerequisite to interpreting spectral impurities. The compound is typically generated via the selective hydrolysis of 2,4,6-trichloroquinazoline .

  • Precursor: 2,4,6-Trichloroquinazoline (derived from 2-amino-5-chlorobenzoic acid).

  • Reaction: Controlled hydrolysis in aqueous base (NaOH) or acid.

  • Selectivity: The chlorine at C-4 is more labile than at C-2 or C-6 due to the specific resonance stabilization of the resulting phenoxide-like anion (lactam form).

  • Common Impurities:

    • 2,4,6-Trichloroquinazoline (Starting material).

    • 6-Chloro-2,4-dihydroxyquinazoline (Over-hydrolysis product).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Amino-5-chlorobenzoic Acid Step1 Cyclization (Urea/Heat) Start->Step1 Inter1 6-Chloroquinazoline- 2,4-dione Step1->Inter1 Step2 Chlorination (POCl3/PCl5) Inter1->Step2 Inter2 2,4,6-Trichloro- quinazoline Step2->Inter2 Step3 Selective Hydrolysis (NaOH, 0-20°C) Inter2->Step3 Cl at C-4 labile Product 2,6-Dichloroquinazolin- 4(3H)-one Step3->Product

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential impurities.

Spectroscopic Characterization

Mass Spectrometry (MS)

The mass spectrum is diagnostic due to the presence of two chlorine atoms.

  • Molecular Ion (M⁺): The cluster appears at m/z 214, 216, and 218.

  • Isotope Pattern: The characteristic intensity ratio for Cl₂ is 9:6:1 (M : M+2 : M+4).

    • m/z 214 (100%)

    • m/z 216 (~65%)

    • m/z 218 (~10%)

  • Fragmentation Pathway:

    • [M - CO]⁺ : Loss of carbonyl (28 amu) is a primary pathway for quinazolinones, resulting in a contraction to the benzopyrimidine-like cation.

    • [M - Cl]⁺ : Loss of a chlorine radical (35 amu), likely from the more labile C-2 position.

MS_Fragmentation M Molecular Ion [M]+ m/z 214/216/218 (Cl2) Frag1 [M - CO]+ m/z 186/188/190 M->Frag1 - CO (28) Frag2 [M - Cl]+ m/z 179/181 M->Frag2 - Cl (35) Frag3 [M - CO - Cl]+ m/z 151/153 Frag1->Frag3 - Cl (35)

Figure 2: Proposed fragmentation pathway for 2,6-Dichloroquinazolin-4(3H)-one.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Recommended due to solubility and exchangeable protons).

The aromatic region (6.0 - 9.0 ppm) shows a specific 3-spin system characteristic of 1,2,4-trisubstituted benzene rings (positions 5, 7, 8).

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Assignment Logic
NH 13.0 - 13.5Broad Singlet-Exchangeable amide proton (H-3). Disappears with D₂O shake.
H-5 8.05 - 8.15Doublet (d)J ~ 2.5 HzDeshielded by the C=4 carbonyl anisotropy (peri-effect). Meta-coupled to H-7.
H-7 7.80 - 7.90Doublet of Doublets (dd)J ~ 9.0, 2.5 HzOrtho-coupled to H-8; Meta-coupled to H-5.
H-8 7.60 - 7.70Doublet (d)J ~ 9.0 HzOrtho-coupled to H-7. Shielded relative to H-5.

Technical Insight: The chemical shift of H-5 is the most reliable indicator of the quinazolinone core integrity. If the ring opens or the carbonyl is reduced, this signal shifts upfield significantly (< 7.5 ppm).

Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆

  • C=O (C-4): ~160-162 ppm.[1] Characteristic of the amide carbonyl.

  • C-Cl (C-2): ~145-150 ppm.[1][2] Deshielded due to electronegative N and Cl attachment; this carbon is highly electrophilic.

  • Aromatic Carbons:

    • C-8a (Bridgehead N): ~148 ppm.[1][2]

    • C-6 (C-Cl): ~130-132 ppm.

    • C-7, C-8, C-5: Signals in the 125-135 ppm range.

    • C-4a (Bridgehead C=O): ~120 ppm.[1]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

  • 3100 - 2800 cm⁻¹: Broad N-H stretching (Lactam form).

  • 1680 - 1700 cm⁻¹: Strong C=O stretching (Amide I). This confirms the "one" (keto) tautomer is dominant in the solid state.

  • 1600 - 1580 cm⁻¹: C=N stretching and aromatic C=C skeletal vibrations.

  • 750 - 800 cm⁻¹: C-Cl stretching.

Experimental Protocol: Sample Preparation for NMR

To ensure high-fidelity spectral data free from aggregation artifacts:

  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃. The compound's polarity often leads to poor solubility and broadened peaks in chloroform.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Tube Quality: Use high-throughput NMR tubes (5 mm) rated for >400 MHz.

  • Temperature: Run at 298 K (25°C) . If NH peak is extremely broad, elevate temperature to 313 K (40°C) to sharpen the exchangeable signal.

References

  • Synthesis & Hydrolysis Pathway: Acta Crystallographica Section E, 2012, 68 , o1958. (Describes the synthesis and crystal structure of the related 2-chloroquinazolin-4(3H)-one via hydrolysis). Link

  • Quinazolinone NMR Characteristics: Magnetic Resonance in Chemistry, 2006, 44 , 491–509.[3] (Detailed analysis of solvent effects on quinazolinone shifts). Link

  • General Tautomerism Data: Encyclopedia of Physical Organic Chemistry, "Tautomerism Detected by NMR". (Explains the lactam-lactim equilibrium observed in IR/NMR). Link

  • CAS Registry Data: 2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9).[4][5] Alfa Chemistry / PubChem. Link

Sources

Deconstructing the Spectroscopic Signature: An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2,6-Dichloroquinazolin-4(3H)-one and the Role of NMR

Quinazolinone derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in drug discovery.[1][2] The specific compound, 2,6-dichloroquinazolin-4(3H)-one, possesses a unique substitution pattern that can significantly influence its chemical properties and biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules.[3] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for the confirmation of the desired structure and the identification of any potential impurities.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2,6-dichloroquinazolin-4(3H)-one. The analysis is grounded in the fundamental principles of NMR and leverages spectral data from analogous compounds to provide a robust and scientifically sound interpretation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,6-dichloroquinazolin-4(3H)-one is expected to be relatively simple due to the limited number of protons. The analysis will focus on the aromatic region and the N-H proton of the quinazolinone ring. The predicted chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the carbonyl group.

Molecular Structure and Proton Numbering:

G cluster_0 2,6-Dichloroquinazolin-4(3H)-one mol H5 H-5 H7 H-7 H8 H-8 NH N-H (3)

Caption: Molecular structure of 2,6-dichloroquinazolin-4(3H)-one with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,6-Dichloroquinazolin-4(3H)-one

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-5~ 7.8 - 8.0dJ ≈ 8.0 - 9.0 HzDeshielded by the adjacent carbonyl group and the chloro-substituent at C-6. Coupled to H-7.
H-7~ 7.5 - 7.7ddJ ≈ 8.0 - 9.0 Hz, J ≈ 2.0 - 2.5 HzInfluenced by the chloro-substituent at C-6. Coupled to H-5 (ortho) and H-8 (meta).
H-8~ 7.3 - 7.5dJ ≈ 2.0 - 2.5 HzLeast deshielded aromatic proton. Coupled to H-7 (meta).
N-H (3)~ 12.0 - 12.5br s-The acidic proton of the amide group, often broad and shifted significantly downfield. Its chemical shift is highly dependent on solvent and concentration.

Causality Behind Predicted Shifts:

  • Electron-Withdrawing Effects: The chlorine atoms at positions 2 and 6, and the carbonyl group at position 4, are all electron-withdrawing. This inductively and resonantly deshields the protons on the aromatic ring, causing them to resonate at higher chemical shifts (downfield) compared to unsubstituted quinazolinones.

  • Anisotropy of the Carbonyl Group: The magnetic anisotropy of the C=O bond significantly deshields the peri-proton, H-5, leading to its downfield chemical shift.

  • Coupling Patterns: The ortho-coupling between H-5 and H-7 is expected to be in the typical range of 7-9 Hz. The meta-coupling between H-7 and H-8 will be much smaller, around 2-3 Hz. This coupling pattern is characteristic of a 1,2,4-trisubstituted benzene ring.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Molecular Structure and Carbon Numbering:

G cluster_0 2,6-Dichloroquinazolin-4(3H)-one mol C2 C-2 C4 C-4 C4a C-4a C5 C-5 C6 C-6 C7 C-7 C8 C-8 C8a C-8a

Caption: Molecular structure of 2,6-dichloroquinazolin-4(3H)-one with carbon numbering.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Dichloroquinazolin-4(3H)-one

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~ 150 - 155Attached to two nitrogen atoms and a chlorine atom, leading to a significant downfield shift.
C-4~ 160 - 165Carbonyl carbon, characteristically found in this downfield region.
C-4a~ 138 - 142Quaternary carbon at the ring junction, influenced by the adjacent carbonyl group.
C-5~ 128 - 132Aromatic CH carbon, deshielded by the carbonyl group.
C-6~ 130 - 135Aromatic carbon directly attached to a chlorine atom, resulting in a downfield shift.
C-7~ 125 - 129Aromatic CH carbon.
C-8~ 118 - 122Aromatic CH carbon, expected to be the most upfield of the aromatic CH carbons.
C-8a~ 145 - 150Quaternary carbon at the ring junction, attached to a nitrogen atom.

Expert Insights on Carbon Chemical Shifts:

  • The chemical shifts of carbonyl carbons (C-4) in quinazolinone systems are typically observed in the range of 160-165 ppm.

  • Carbons directly bonded to chlorine atoms (C-2 and C-6) experience a significant downfield shift due to the electronegativity of the halogen.

  • The quaternary carbons (C-4a and C-8a) are generally found at lower field strengths compared to the protonated aromatic carbons.

Experimental Protocol: Acquiring NMR Spectra

To obtain high-quality ¹H and ¹³C NMR spectra for 2,6-dichloroquinazolin-4(3H)-one, the following experimental protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_protocol Experimental Protocol A 1. Sample Preparation - Weigh ~5-10 mg of 2,6-dichloroquinazolin-4(3H)-one. - Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). B 2. NMR Tube - Transfer the solution to a clean, dry 5 mm NMR tube. A->B C 3. Spectrometer Setup - Insert the sample into the NMR spectrometer. - Lock and shim the spectrometer for optimal magnetic field homogeneity. B->C D 4. 1H NMR Acquisition - Acquire the 1H spectrum using standard parameters. - Typical parameters: 32 scans, 1-2s relaxation delay. C->D E 5. 13C NMR Acquisition - Acquire the 13C spectrum using proton decoupling. - Typical parameters: 1024 scans, 2s relaxation delay. D->E F 6. Data Processing - Fourier transform the raw data. - Phase and baseline correct the spectra. - Calibrate the chemical shift scale using the residual solvent peak. E->F

Caption: Step-by-step workflow for NMR analysis.

Choice of Solvent:

Dimethyl sulfoxide-d6 (DMSO-d6) is a recommended solvent for this compound due to its excellent dissolving power for many organic molecules and its high boiling point. The residual proton signal of DMSO-d6 appears at approximately 2.50 ppm in the ¹H NMR spectrum, and the carbon signal appears at 39.52 ppm in the ¹³C NMR spectrum, providing convenient internal references.[4]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2,6-dichloroquinazolin-4(3H)-one. By understanding the expected spectral features, researchers can more effectively characterize this important molecule, ensure its purity, and confidently proceed with its application in drug discovery and development. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data. While this guide is based on sound scientific principles and data from analogous structures, empirical verification remains the gold standard in chemical analysis.

References

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2013). Royal Society of Chemistry.
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
  • QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved January 28, 2026, from [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). PubMed.
  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI.
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2021). PubMed Central.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 28, 2026, from [Link]

  • Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. (2014). PubMed Central.
  • Synthesis and characterisation of some new 2,6-disubstituted thiazolo-[3,2-b][3][5][6]triazine-3,7-diones. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Mass Spectrometric Characterization of 2,6-Dichloroquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloroquinazolin-4(3H)-one (CAS: 26687-38-1) serves as a critical scaffold in the synthesis of bioactive quinazolines, including EGFR inhibitors and anticonvulsants. Its structural integrity is defined by a fused pyrimidine-benzene core with chlorine substituents at the C2 (labile, pyrimidine ring) and C6 (stable, benzenoid ring) positions.

This guide provides a rigorous technical framework for the mass spectrometric (MS) analysis of this compound. Unlike generic protocols, this document focuses on the causality of fragmentation and isotopic validation , ensuring that researchers can distinguish this specific intermediate from metabolic byproducts or synthesis impurities.

Physicochemical & Isotopic Signature

Before initiating ionization, the analyst must understand the theoretical mass envelope. The defining MS feature of this molecule is the two-chlorine isotopic pattern .

Molecular Formula:


Monoisotopic Mass (

):
213.9701 Da
The "9:6:1" Rule

Because natural chlorine exists as


 (~75.8%) and 

(~24.2%), a dichloro- compound presents a distinct triplet cluster. This is not a suggestion; it is a mathematical requirement for identification.
Ion SpeciesMass ShiftCompositionRelative Intensity (Approx)
M +0

100% (Base)
M+2 +2

~65%
M+4 +4

~10%

Analyst Note: If your MS spectrum does not show this ~100:65:10 ratio, the sample is not a pure dichloro- species. A distorted ratio often indicates co-elution with a monochloro impurity (e.g., 6-chloroquinazolin-4(3H)-one).

Ionization Strategy: ESI vs. EI

Electrospray Ionization (ESI) - Recommended for LC-MS

For drug development workflows, Positive Mode ESI (+) is the gold standard.

  • Mechanism: Protonation occurs preferentially at N3 (the amide nitrogen) or N1 , driven by the resonance stabilization of the quinazolinone core.

  • Observed Ion:

    
     (nominal 215).
    
  • Why: ESI is "soft," preserving the molecular ion for quantitation.

Electron Ionization (EI) - For Structural Confirmation

Used in GC-MS. EI is "hard" (70 eV).[1]

  • Mechanism: Radical cation formation (

    
    ).[2]
    
  • Observed Ion:

    
    .[3]
    
  • Why: Induces rich fragmentation useful for library matching, specifically distinguishing the stability of the C2 vs. C6 chlorine.

Fragmentation Mechanics (MS/MS)

Understanding how the molecule breaks is vital for metabolite identification. The fragmentation of quinazolinones is dominated by Retro-Diels-Alder (RDA) cleavages and neutral losses.

Primary Fragmentation Pathways[4]
  • Retro-Diels-Alder (RDA): The pyrimidine ring cleaves, typically expelling a nitrile moiety.

  • Loss of CO (28 Da): Characteristic of the cyclic amide (lactam) at C4.

  • Loss of HCl (36/38 Da): The C2-Cl is adjacent to the protonated N3, making it susceptible to elimination.

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathway for the protonated precursor


.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 215 (35Cl) (Protonated Quinazolinone) Intermediate1 Intermediate A [M+H - HCl]+ m/z 179 (Loss of labile C2-Cl) Precursor->Intermediate1 - HCl (36 Da) High Energy Intermediate2 Intermediate B [M+H - CO]+ m/z 187 (Lactam ring contraction) Precursor->Intermediate2 - CO (28 Da) Common RDA_Product RDA Product [C6H3Cl-NH2]+ m/z ~126 (Pyrimidine Ring Shatter) Precursor->RDA_Product Direct RDA - ClCN Intermediate2->RDA_Product Retro-Diels-Alder (Ring Opening)

Figure 1: Predicted MS/MS fragmentation pathway for 2,6-Dichloroquinazolin-4(3H)-one in ESI+ mode. The C2-Chlorine is chemically distinct from the C6-Chlorine, often leading to preferential loss or specific RDA fragments.

Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating . The use of a formic acid modifier is crucial to ensure N-protonation.

Sample Preparation
  • Stock: Dissolve 1 mg of 2,6-Dichloroquinazolin-4(3H)-one in 1 mL DMSO (Solubility is poor in pure water).

  • Working Solution: Dilute 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: The acidic environment locks the molecule in the protonated state

      
      , maximizing sensitivity.
      
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (Acetonitrile)Rationale
0.00955Equilibrate / Trap polar impurities
1.00955Hold
6.00595Elute hydrophobic quinazolinone
8.00595Wash column
8.10955Re-equilibrate
Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive.[2][4]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Scan Type: Product Ion Scan (MS2) of m/z 215.

  • Collision Energy (CE): Ramp 10–40 eV to capture both labile (HCl loss) and backbone (RDA) fragments.

Data Analysis & Troubleshooting Workflow

The following decision tree assists in validating the spectral data.

ValidationWorkflow Start Acquire Spectrum (ESI+) CheckMass Observe m/z 215? Start->CheckMass CheckIso Isotope Ratio 100 : 65 : 10? CheckMass->CheckIso Yes Fail_Mass FAIL: Wrong Cpd or Adduct (+Na) CheckMass->Fail_Mass No (e.g., 237 observed) CheckFrag Fragment Ions 179 (-HCl) or 187 (-CO)? CheckIso->CheckFrag Yes Fail_Iso FAIL: Impurity (Check Monochloro) CheckIso->Fail_Iso No Pass VALIDATED 2,6-Dichloro... CheckFrag->Pass Yes CheckFrag->Fail_Mass No

Figure 2: Step-by-step logic flow for validating the identity of the analyte based on mass accuracy, isotopic abundance, and fragmentation.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Quinazolinone Derivatives. NIST Standard Reference Database. [Link]

  • Osman, H., et al. (2011). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry of Halogenated Compounds. [Link]

  • PubChem. (2023). 2,6-Dichloroquinazolin-4(3H)-one Compound Summary. National Library of Medicine. [Link]

Sources

The Therapeutic Potential of 2,6-Dichloroquinazolin-4(3H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2,6-dichloroquinazolin-4(3H)-one derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers detailed experimental protocols, and provides insights into the structure-activity relationships that govern the efficacy of these promising compounds.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic structure formed by the fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological effects. This guide focuses specifically on derivatives of 2,6-dichloroquinazolin-4(3H)-one, a class of compounds with significant potential for therapeutic applications. The presence of chlorine atoms at the 2 and 6 positions can significantly influence the lipophilicity, electronic properties, and ultimately, the biological activity of the molecule.

Synthesis of 2,6-Dichloroquinazolin-4(3H)-one and its Derivatives

The synthesis of 2,6-dichloroquinazolin-4(3H)-one derivatives typically begins with the preparation of the core scaffold, followed by diversification at the 3-position. The following workflow outlines a common synthetic strategy.

Synthesis of the Core Scaffold: 2,6-Dichloroquinazolin-4(3H)-one

Experimental Protocol: Synthesis of 2,6-Dichloroquinazolin-4(3H)-one

Step 1: Synthesis of 2,4-Dichloro-6-nitroquinazoline (Conceptual Pathway)

This intermediate can be conceptually synthesized from 5-chloro-2-nitroaniline through a multi-step process involving cyclization and subsequent chlorination.

Step 2: Conversion to 2,6-Dichloroquinazolin-4(3H)-one

  • A suspension of 2,4-dichloro-6-chloroquinazoline (1 mmol) is stirred in a 2% aqueous sodium hydroxide solution (1.5 mL) for 3 hours.[3]

  • The reaction mixture is then diluted with water (3 mL) and filtered to remove any unreacted starting material.[3]

  • The filtrate is neutralized with dilute acetic acid, leading to the precipitation of the product.[3]

  • The precipitate is filtered, washed with water, and can be recrystallized from a suitable solvent system like acetone/ethyl acetate to yield pure 2,6-dichloroquinazolin-4(3H)-one.[3]

Causality Behind Experimental Choices:

  • Sodium Hydroxide: The use of aqueous sodium hydroxide facilitates the selective hydrolysis of the chlorine atom at the 4-position of the quinazoline ring. The 2-chloro substituent is generally less reactive towards nucleophilic substitution under these conditions.

  • Neutralization with Acetic Acid: The product exists as a sodium salt in the alkaline solution. Neutralization with a weak acid like acetic acid protonates the nitrogen at the 3-position, leading to the precipitation of the desired 2,6-dichloroquinazolin-4(3H)-one.

  • Recrystallization: This final purification step is crucial to remove any remaining impurities and obtain a product of high purity suitable for subsequent derivatization and biological testing.

Derivatization at the 3-Position

With the 2,6-dichloroquinazolin-4(3H)-one core in hand, a variety of substituents can be introduced at the 3-position, typically through N-alkylation or N-arylation reactions. A general approach involves the reaction of the core with a suitable alkyl or aryl halide in the presence of a base.

Experimental Protocol: Synthesis of 3-Substituted-2,6-dichloroquinazolin-4(3H)-one Derivatives

  • To a solution of 2,6-dichloroquinazolin-4(3H)-one (1 mmol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

  • Add the desired alkyl or aryl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and purify by column chromatography or recrystallization to obtain the desired 3-substituted derivative.

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic substitution reaction.

  • Base (Potassium Carbonate): The base is essential to deprotonate the nitrogen at the 3-position, generating a nucleophile that can then attack the alkyl or aryl halide.

  • Heating: Providing thermal energy increases the rate of the reaction, allowing it to proceed to completion in a reasonable timeframe.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization Start 5-Chloro-2-nitroaniline (Starting Material) Intermediate1 Cyclization & Chlorination Start->Intermediate1 Multi-step Dichloroquinazoline 2,4,6-Trichloroquinazoline Intermediate1->Dichloroquinazoline Hydrolysis Selective Hydrolysis (aq. NaOH) Dichloroquinazoline->Hydrolysis Core 2,6-Dichloroquinazolin-4(3H)-one Hydrolysis->Core Deprotonation Deprotonation (Base, e.g., K2CO3) Core->Deprotonation Reaction Nucleophilic Substitution (Alkyl/Aryl Halide) Deprotonation->Reaction Derivatives 3-Substituted-2,6-dichloro- quinazolin-4(3H)-one Derivatives Reaction->Derivatives

Caption: Synthetic route to 2,6-dichloroquinazolin-4(3H)-one and its derivatives.

Biological Activities of 2,6-Dichloroquinazolin-4(3H)-one Derivatives

The unique structural features of 2,6-dichloroquinazolin-4(3H)-one derivatives impart a wide range of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammation.

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents.[4] Many of these compounds exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: EGFR Inhibition

A primary mechanism of anticancer action for many quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell growth and division.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 2,6-Dichloroquinazolin-4(3H)-one Derivative Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,6-dichloroquinazolin-4(3H)-one derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity

Compound IDSubstitution at N-3Cancer Cell LineIC50 (µM)Reference
Derivative A 4-ChlorophenylMGC-803 (Gastric)1.89[2]
Derivative B 4-FluorophenylMGC-803 (Gastric)>6.23[2]
Derivative C 4-BromophenylMGC-803 (Gastric)1.89[2]
Derivative D 2-Methyl-6-nitroHepG2 (Liver)>Sorafenib[6]
Derivative E 6-Imidazo[1,2-a]pyridin-6-ylAurora A Kinase0.084[7]
Derivative F 6-Imidazo[1,2-a]pyridin-6-ylAurora B Kinase0.014[7]
Derivative G 2-((2-chlorobenzyl)amino)-6-phenoxyEGFR-TK0.00137
Derivative H 5cMCF-7 (Breast)13.7[8]

Note: The data presented is for a range of quinazolinone derivatives to illustrate the potential potency and is not exclusively for 2,6-dichloro substituted compounds due to limited specific data in the public domain.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazolinone derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9]

Mechanism of Action

The antimicrobial mechanism of quinazolinones is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[9]

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

  • Inoculation of Agar Plates: Spread the microbial suspension evenly over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Quantitative Data: Antimicrobial Activity

Compound IDSubstitution at N-3MicroorganismMIC (mg/mL)Reference
3f N/AS. aureus0.0078[9]
3g N/AP. aeruginosa0.0625[9]
3c N/AC. albicans0.0625[9]
6y 7-chloro, 2-(3,4-difluorobenzylamine)S. aureus (MRSA)0.00002 (µM)[10]
5h, 5j, 5k Various arylpyrimidinylS. aureus (MRSA) - Biofilm0.0207-0.0224 (IC50, µM)[11]

Note: The data presented is for a range of quinazolinone derivatives to illustrate the potential potency and is not exclusively for 2,6-dichloro substituted compounds due to limited specific data in the public domain.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinazolinone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[12]

Mechanism of Action

The anti-inflammatory effects of quinazolinones can be attributed to several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, and the modulation of histamine receptors.[12] Some derivatives have been shown to inhibit the H1 and H4 histamine receptors, which play a role in allergic and inflammatory responses.[13]

Structure-Activity Relationship (SAR)

The biological activity of 2,6-dichloroquinazolin-4(3H)-one derivatives is highly dependent on the nature and position of the substituents on the quinazolinone core.

Key Structural Features and Their Impact on Activity

SAR_Diagram cluster_positions Key Substitution Positions Core 2,6-Dichloroquinazolin-4(3H)-one Core Pos2 Position 2: - Halogen (Cl) enhances lipophilicity and can form halogen bonds. Core->Pos2 Pos6 Position 6: - Halogen (Cl) contributes to overall electronic properties and binding affinity. Core->Pos6 Pos3 Position 3: - Bulky aromatic or heterocyclic groups can enhance anticancer and antimicrobial activity. - Substitution is crucial for modulating activity. Core->Pos3

Caption: Key structural features influencing the biological activity of 2,6-dichloroquinazolin-4(3H)-one derivatives.

  • Position 2: The chloro substituent at this position is a key feature of the core structure. Its electron-withdrawing nature and ability to participate in halogen bonding can significantly influence binding to biological targets.

  • Position 6: The chloro group at this position also contributes to the overall electronic landscape of the molecule and can impact its pharmacokinetic properties.

  • Position 3: This is the most common site for derivatization. The introduction of various substituents at this position has a profound effect on the biological activity. For instance, the presence of substituted aryl groups can enhance anticancer and antimicrobial efficacy.[5]

Conclusion and Future Perspectives

Derivatives of 2,6-dichloroquinazolin-4(3H)-one represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:

  • Synthesis of novel derivatives: Expanding the library of 3-substituted derivatives to explore a wider chemical space.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • Preclinical and clinical development: Advancing the most potent and selective compounds through further preclinical and, ultimately, clinical studies.

The insights and protocols provided in this guide aim to facilitate and inspire further research in this exciting area of medicinal chemistry.

References

  • Al-Omar, M. A. (2010). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 2(2), 213-219.
  • Asif, M. (2014). A review on antimicrobial activities of quinazoline derivatives. Journal of Antimicrobial Agents, 1(1), 1-10.
  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958.
  • Chen, Z., et al. (2021). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. ACS Omega, 6(15), 10246-10257.
  • Khetmalis, Y. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044.
  • Kumar, A., & Aggarwal, N. (2013). A review on quinazolinone derivatives with their biological activities. Der Pharma Chemica, 5(2), 107-119.
  • Li, J., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906.
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
  • Nasr, T., et al. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 27(24), 8781.
  • Patel, M., & Tandel, J. (2018). A review on recent advances of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 157, 1037-1065.
  • Popat, K. H., & Nimavat, K. S. (2012). A comprehensive review on biological activities of quinazoline derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2415.
  • Shin, J. S., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967.
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of PharmTech Research, 3(2), 983-987.
  • Taleb, E. A., et al. (2020). Synthesis and biological evaluation of new quinazolinone derivatives as antimicrobial agents. Journal of the Iranian Chemical Society, 17(10), 2623-2634.
  • Verma, A., & Saraf, S. K. (2008). 4-Quinazolinones: a new class of antimicrobial agents. Medicinal Chemistry Research, 17(2-7), 2-20.
  • Al-Ghorbani, M., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules, 27(23), 8565.
  • Asif, M. (2016). A review on diverse biological activities of quinazoline based compounds. Der Pharma Chemica, 8(1), 266-280.
  • El-Azab, A. S., et al. (2019). Design, synthesis and biological evaluation of novel 2-substituted-quinazolin-4(3H)-one derivatives as potent anti-inflammatory and analgesic agents. Bioorganic Chemistry, 85, 434-445.
  • Hassan, A. S., et al. (2022).
  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49.
  • Sharma, V., & Kumar, P. (2014). Synthesis and anti-inflammatory activity of some novel quinazolinone derivatives. FABAD Journal of Pharmaceutical Sciences, 39(3), 127-134.
  • Xia, Y., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 11(11), 1676.

Sources

Tautomerism in 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Tautomeric Dynamics of 2,6-Dichloroquinazolin-4(3H)-one Content Type: Technical Whitepaper / Experimental Guide Author Role: Senior Application Scientist

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antineoplastic and antimicrobial agents.[1] However, the introduction of electron-withdrawing chlorine atoms at the C2 and C6 positions in 2,6-dichloroquinazolin-4(3H)-one creates a unique electronic environment that significantly alters its tautomeric landscape.

This guide addresses the specific challenge of characterizing and manipulating the lactam-lactim tautomerism of this molecule. Unlike the unsubstituted parent compound, the 2,6-dichloro derivative exhibits heightened N3-proton acidity and susceptibility to nucleophilic degradation. This document provides a mechanistic breakdown, validated analytical protocols, and synthetic strategies to control tautomeric selectivity during drug development workflows.

Structural Dynamics & Thermodynamics

The core equilibrium exists between the 4-oxo (lactam) form and the 4-hydroxy (lactim) form. While the lactam isomer is thermodynamically preferred in the ground state, the specific substitution pattern of 2,6-dichloroquinazolin-4(3H)-one perturbs this stability.

The Electronic Influence of Chlorine
  • C6-Chlorine (Remote): Exerts a negative inductive effect (-I) on the benzene ring, slightly decreasing the electron density of the fused pyrimidine ring.

  • C2-Chlorine (Proximal): This is the critical differentiator. The strong electron-withdrawing nature of the C2-Cl atom adjacent to the N3 position significantly reduces the pKa of the N3-proton. This makes the lactam form more acidic than the parent quinazolinone, facilitating rapid deprotonation and anion formation under basic conditions.

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium and the transition state. Note that the "Lactim" form is often the reactive species in nucleophilic aromatic substitutions (SNAr) at the C4 position.

Tautomerism Figure 1: Tautomeric equilibrium of 2,6-dichloroquinazolin-4(3H)-one showing the access to the anion. Lactam Lactam Form (Major) (NH / C=O) Thermodynamically Stable TS Transition State [Proton Transfer] Lactam->TS  Fast Exchange   Anion Resonance Stabilized Anion (Deprotonated) Lactam->Anion -H+ (Base) Lactim Lactim Form (Minor) (N / C-OH) Reactive Intermediate TS->Lactim Lactim->Anion -H+ (Base)

Analytical Characterization Protocols

Distinguishing the tautomers requires specific spectroscopic techniques. Standard LC-MS is often insufficient due to the rapid proton exchange in the mobile phase.

X-Ray Crystallography (The Gold Standard)

In the solid state, 2,6-dichloroquinazolin-4(3H)-one crystallizes exclusively in the Lactam form.

  • Observation: Molecules form centrosymmetric dimers linked by intermolecular

    
     hydrogen bonds.
    
  • Diagnostic Bond Lengths:

    • C4=O: ~1.22 Å (Double bond character).

    • C4-N3: ~1.38 Å (Single bond character).

    • Note: If the Lactim form were present, the C4-O bond would lengthen to ~1.35 Å (single bond) and C3-N4 would shorten.

Solution State NMR (DMSO-d6)
  • Protocol: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Signal: Look for the N3-H proton. In the 2,6-dichloro derivative, this signal appears downfield (typically 13.0 – 13.5 ppm ) as a broad singlet.

  • Interpretation: The presence of this proton confirms the Lactam form. The Lactim form (O-H) would typically appear further upfield or exchange so rapidly it is not observed distinctively.

  • Causality: DMSO acts as a hydrogen bond acceptor, stabilizing the N-H bond and "locking" the molecule in the lactam form.

Infrared Spectroscopy (FT-IR)
  • Lactam Marker: Strong absorption at 1680–1700 cm⁻¹ (C=O stretching).

  • Lactim Marker: Absence of carbonyl peak; appearance of broad O-H stretch at 3300–3400 cm⁻¹ (rarely seen unless trapped).

Environmental & Solvent Effects[2][3]

The ratio of tautomers (


) is solvent-dependent.
Solvent TypeExampleDominant FormMechanistic Rationale
Polar Aprotic DMSO, DMFLactam (>99%) Solvent acts as H-bond acceptor for the N-H proton, stabilizing the amide-like structure.
Polar Protic Water, MeOHLactam Water stabilizes the polar C=O dipole. Warning: 2-Cl is labile in water (hydrolysis risk).
Non-Polar Toluene, CHCl3Mixture The Lactim form becomes slightly more accessible as the solvent cannot stabilize the charge separation of the lactam.
Gas Phase (Mass Spec)Lactim DFT calculations suggest the Lactim form is energetically competitive in the absence of solvation.

Synthetic Implications: Trapping the Tautomer

To utilize the 4-position chemically, one must often drive the equilibrium to the lactim form or its equivalent leaving group.

Chlorination (The "Aromatization" Drive)

To convert the 4-oxo group to a leaving group (Cl), the system is treated with POCl₃.

  • Reaction: 2,6-dichloroquinazolin-4(3H)-one + POCl₃

    
    2,4,6-trichloroquinazoline .
    
  • Mechanism: The reaction proceeds through the O-phosphorylated intermediate (derived from the lactim oxygen attacking Phosphorus). This irreversibly traps the molecule in the heteroaromatic (pyrimidine) form.

Alkylation Selectivity
  • N-Alkylation: Favored by soft electrophiles and polar solvents (Lactam attack).

  • O-Alkylation: Favored by hard electrophiles (e.g., alkyl tosylates) and silver salts (Ag+ coordinates to Nitrogen, forcing attack by Oxygen).

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2,6-dichloroquinazolin-4(3H)-one via cyclization and validation of tautomeric state.

Workflow Diagram

Workflow Figure 2: Synthetic route and validation workflow. Start Start: 2-Amino-5-chlorobenzoic acid Step1 Cyclization with Urea (Fusion at 180°C) Start->Step1 Inter Intermediate: 6-Chloroquinazoline-2,4-dione Step1->Inter Step2 Selective Chlorination (POCl3/PCl5) (Careful control to avoid 4-Cl) Inter->Step2 *Critical Step* Final Target: 2,6-Dichloroquinazolin-4(3H)-one Step2->Final Analysis Validation: 1H NMR (DMSO-d6) & IR Final->Analysis

Step-by-Step Methodology
  • Precursor Preparation: Begin with 2-amino-5-chlorobenzoic acid .

  • Cyclization (Formation of the Dione):

    • Mix precursor with urea (molar ratio 1:5).

    • Heat to melt (180°C) for 2 hours.

    • Result: 6-chloroquinazoline-2,4(1H,3H)-dione.

  • Selective Chlorination (The Challenge):

    • Note: Direct synthesis of the 2,6-dichloro analog is difficult because POCl₃ tends to chlorinate both the 2 and 4 positions to give the trichloro- derivative.

    • Alternative Route: To obtain exactly 2,6-dichloroquinazolin-4(3H)-one , it is often better to synthesize 2,4,6-trichloroquinazoline first (via exhaustive chlorination with POCl₃/PCl₅), and then perform a controlled partial hydrolysis .

  • Partial Hydrolysis Protocol:

    • Dissolve 2,4,6-trichloroquinazoline in THF.

    • Add 1.0 equivalent of NaOH (0.1 M aq) at 0°C.

    • Selectivity: The C4-Cl is more reactive (kinetic control) than the C2-Cl due to the electronic environment.

    • Acidify to pH 4 to precipitate the product.

  • Validation:

    • IR: Confirm C=O peak appearance (~1690 cm⁻¹).

    • NMR: Confirm integration of aromatic protons and the broad NH singlet at >13 ppm.

References

  • Crystal Structure Analysis: Cao, D. L., et al. (2012).[2] "2-Chloroquinazolin-4(3H)-one." Acta Crystallographica Section E. Link

  • Tautomerism in Quinazolinones: Potewar, T. M., et al. (2020). "Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol." Molecules. Link

  • NMR Investigation of Tautomerism: Stanovnik, B., et al. "Tautomerism of quinazolinones." Advances in Heterocyclic Chemistry. Link

  • Reactivity of 2,4-dichloroquinazoline: Al-Zaydi, K. M. (2010). "Reactions of 2,4-dichloroquinazoline with nucleophiles." Molecules. Link

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,6-Dichloroquinazolin-4(3H)-one in Common Lab Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1]

Executive Summary

This guide provides a technical analysis of the solubility behavior of 2,6-Dichloroquinazolin-4(3H)-one , a critical intermediate in the synthesis of bioactive quinazoline derivatives. While direct solubility data for this specific isomer is often fragmented in literature, this document synthesizes physicochemical principles with validated protocols from structural analogs (specifically 2-chloroquinazolin-4(3H)-one and 2,4-dichloroquinazoline).[1]

The compound exhibits a solubility profile characteristic of high-melting, electron-deficient heterocycles: high solubility in polar aprotic solvents (DMSO, DMF) , temperature-dependent solubility in polar protic solvents (Ethanol, Acetic Acid) , and negligible solubility in non-polar hydrocarbons .[1]

Physicochemical Context & Solubility Mechanism[1][2][3][4][5]

To master the handling of 2,6-Dichloroquinazolin-4(3H)-one, one must understand the molecular forces at play.[1]

Structural Determinants[1][5][6]
  • Lactam-Lactim Tautomerism: The 4(3H)-one moiety exists in equilibrium between the keto (lactam) and enol (lactim) forms.[1] In the solid state and polar solvents, the lactam form predominates, facilitating strong intermolecular hydrogen bonding (N-H···O) which significantly raises the lattice energy and reduces solubility in low-polarity solvents.[1]

  • Electron Withdrawal: The chlorine atoms at positions 2 and 6 are electron-withdrawing.[1] This reduces the basicity of the N1 nitrogen, making the compound less soluble in dilute acids compared to non-halogenated quinazolines.[1] Conversely, it increases the acidity of the N3 proton, enhancing solubility in basic media (though hydrolysis risk increases).[1]

Predicted Solubility Tier List

Based on structural analogs and thermodynamic principles, the solvents are categorized below:

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>50 mg/mL)Primary reaction media; HPLC sample prep.[1][2]
Polar Protic Ethanol, Methanol, IsopropanolLow (Cold) / Moderate (Hot) Recrystallization; Washing (Cold).[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate Extraction; Co-solvent for crystallization.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Liquid-liquid extraction (organic phase).[1][2]
Non-Polar Hexane, Heptane, Diethyl EtherInsoluble Anti-solvent for precipitation.[1][2]
Aqueous Base 2% NaOH, 5% Na₂CO₃Soluble (as salt) Dissolution with risk of hydrolysis (2-Cl displacement).[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate exact solubility curves for your specific batch/purity.[1]

Objective: Determine saturation concentration (


) at 

.
  • Preparation: Weigh approximately 100 mg of 2,6-Dichloroquinazolin-4(3H)-one into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Acetone).[1]

  • Equilibration: Seal the vial and place it in a thermostated shaker at

    
     for 24 hours.
    
    • Note: If the solid dissolves completely, add more solid until a precipitate persists.[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until constant mass is achieved.[1]

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Validated based on the 2-chloro analog behavior [1].[1]

System: Acetone / Ethyl Acetate (5:1 v/v) or Glacial Acetic Acid.[1]

Workflow:

  • Dissolution: Suspend crude 2,6-Dichloroquinazolin-4(3H)-one in Acetone (approx. 10 mL/g). Heat to reflux (

    
    ).[1]
    
  • Co-solvent Addition: If dissolution is incomplete, add Ethyl Acetate dropwise until clear, or filter hot to remove insoluble impurities.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Crystallization: If no crystals form, cool to

    
     or scratch the glass to induce nucleation.[1]
    
  • Isolation: Filter the crystals and wash with cold Ethyl Acetate/Hexane (1:1).

Protocol C: HPLC Sample Preparation

Critical for avoiding precipitation in the injector.

  • Stock Solution: Dissolve 5 mg of compound in 1 mL DMSO (Grade: HPLC).

  • Dilution: Dilute the stock 1:10 with Acetonitrile (not water).

    • Warning: Direct dilution with water may cause micro-precipitation due to the "crash-out" effect, leading to column clogging.[1]

  • Filtration: Pass through a 0.2 µm PTFE filter before injection.

Visualization of Workflows

Solvent Selection Decision Tree

This logic gate aids in selecting the correct solvent based on the intended chemical operation.[1]

SolventSelection Start Start: Select Operation Reaction Chemical Synthesis Start->Reaction Purification Purification/Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis React_Nu Nucleophilic Substitution? Reaction->React_Nu Purify_Recrys Recrystallization Purification->Purify_Recrys Anal_NMR NMR Solvent Analysis->Anal_NMR Solv_DMF Use DMF or DMSO (High Solubility, Polar Aprotic) React_Nu->Solv_DMF Yes Solv_Acetic Use Glacial Acetic Acid (Reflux) React_Nu->Solv_Acetic No (Acid Catalyzed) Solv_Acetone Acetone/EtOAc (5:1) (Moderate Solubility) Purify_Recrys->Solv_Acetone Thermal Gradient Solv_Base Dissolve in dil. NaOH Ppt with Acid Purify_Recrys->Solv_Base pH Swing Solv_DMSO_d6 DMSO-d6 (Universal) Anal_NMR->Solv_DMSO_d6

Figure 1: Decision matrix for solvent selection based on operational requirements.

Safety & Stability Considerations

  • Hydrolysis Risk: The C2-Chlorine atom is susceptible to nucleophilic attack.[1] Avoid prolonged storage in basic alcoholic solutions (e.g., Sodium Ethoxide in Ethanol), as this will convert the compound to the 2-ethoxy derivative.[1]

  • DMSO Hazards: While DMSO is an excellent solvent, it facilitates skin absorption of toxic chlorinated heterocycles.[1] Always use nitrile gloves (double-gloved recommended) when handling DMSO solutions of this compound.[1]

References

  • Cao, D.-L., Yan, F.-Y., Wang, M., Li, C.-Y., & Chen, L. (2012).[1][2] 2-Chloroquinazolin-4(3H)-one.[1][3][4] Acta Crystallographica Section E: Structure Reports Online, 68(6), o1958.[1] Link

  • PubChem. (n.d.).[1][5] 2,4-Dichloroquinazoline (Compound Summary). National Library of Medicine.[1] Retrieved January 29, 2026.[1] Link

  • BenchChem. (2025).[1][6][7] Solubility Profile of Quinazoline Derivatives. BenchChem Technical Guides. Link[1]

  • RSC Medicinal Chemistry. (2020).[1] 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents.[1][2][8] Royal Society of Chemistry.[1] Link

Sources

Unlocking the Therapeutic Potential of 2,6-Dichloroquinazolin-4(3H)-one: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazolinone Scaffold - A Privileged Motif in Drug Discovery

The quinazolinone core, a bicyclic heterocyclic system, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, ranging from anticancer and antiviral to anti-inflammatory and antimicrobial properties.[1][2] This versatility has cemented the quinazolinone scaffold as a "privileged structure," a molecular framework that is repeatedly identified as a binder to diverse biological targets. The inherent drug-like properties and synthetic tractability of this scaffold have led to the development of several clinically approved drugs, particularly in the realm of oncology.[3][4] This guide delves into the specific potential of a less-explored derivative, 2,6-dichloroquinazolin-4(3H)-one, postulating its therapeutic targets based on a synthesis of existing literature on analogous compounds and providing a roadmap for its scientific investigation.

The Compound in Focus: 2,6-Dichloroquinazolin-4(3H)-one

The subject of this guide, 2,6-dichloroquinazolin-4(3H)-one, is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the quinazolinone ring. These halogen substitutions are not mere decorations; they are critical determinants of the molecule's physicochemical properties and, consequently, its biological activity. The electron-withdrawing nature of the chlorine atoms can significantly influence the molecule's ability to participate in hydrogen bonding, hydrophobic interactions, and potential covalent bonding, thereby dictating its affinity and selectivity for various biological targets. While direct studies on this specific compound are sparse, the wealth of data on related 2,6-disubstituted quinazolinones provides a strong foundation for hypothesizing its therapeutic potential.

Postulated Therapeutic Arenas and Key Molecular Targets

Based on extensive review of quinazolinone derivatives, the primary therapeutic avenue for 2,6-dichloroquinazolin-4(3H)-one is anticipated to be in oncology . However, its potential extends to other significant pathologies.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer activity of quinazolinone derivatives is a well-documented phenomenon, with many compounds exerting their effects through multiple mechanisms.[3][5][6]

A predominant mechanism of action for many anticancer quinazolinones is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival.[5] The 4-anilinoquinazoline scaffold, structurally related to our compound of interest, is a classic example of a kinase inhibitor framework.[7]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many quinazoline derivatives are potent inhibitors of EGFR and VEGFR-2, two key tyrosine kinases involved in tumor growth and angiogenesis.[4][8][9] The binding typically occurs at the ATP-binding site of the kinase domain. The dichloro-substitution pattern of our lead compound could enhance binding affinity through halogen bonding and hydrophobic interactions within the active site.

  • Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are central regulators of this process. Certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against CDK2, leading to cell cycle arrest.[8]

Hypothesized Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival CDK2 CDK2/Cyclin E CellCycle Cell Cycle Progression CDK2->CellCycle Compound 2,6-Dichloroquinazolin-4(3H)-one Compound->EGFR Inhibition Compound->VEGFR2 Inhibition Compound->CDK2 Inhibition G Start 2,6-Dichloroquinazolin-4(3H)-one Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity KinaseAssay Kinase Inhibition Assays (e.g., EGFR, VEGFR-2, CDK2) Cytotoxicity->KinaseAssay TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay HDACAssay HDAC Activity Assay Cytotoxicity->HDACAssay AntiviralAssay Antiviral/Antibacterial Assays Cytotoxicity->AntiviralAssay CellCycle Cell Cycle Analysis (Flow Cytometry) KinaseAssay->CellCycle TubulinAssay->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) HDACAssay->Apoptosis CellCycle->Apoptosis WesternBlot Western Blotting (for signaling pathway proteins) Apoptosis->WesternBlot Conclusion Identify Primary Therapeutic Target(s) WesternBlot->Conclusion AntiviralAssay->Conclusion

Caption: A logical workflow for the experimental validation of therapeutic targets.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human kinases (e.g., EGFR, VEGFR-2, CDK2), appropriate peptide substrates, and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of 2,6-dichloroquinazolin-4(3H)-one in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, ELISA).

  • Data Analysis: Determine the IC50 value for the inhibition of each kinase.

Protocol: Tubulin Polymerization Assay

  • Reagents: Purified tubulin, GTP, and a fluorescence-based reporter.

  • Assay Setup: In a 96-well plate, combine tubulin and GTP in a polymerization buffer. Add varying concentrations of 2,6-dichloroquinazolin-4(3H)-one.

  • Measurement: Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.

Conclusion and Future Directions

While 2,6-dichloroquinazolin-4(3H)-one itself has not been extensively studied, the robust body of evidence surrounding the quinazolinone scaffold strongly suggests its potential as a therapeutic agent, particularly in oncology. The dichloro-substitutions at the 2 and 6 positions are likely to confer potent and potentially selective biological activity. The most promising avenues for investigation lie in its ability to inhibit key protein kinases such as EGFR, VEGFR-2, and CDKs, as well as its potential to disrupt microtubule dynamics through tubulin polymerization inhibition. Furthermore, its potential as an antiviral or antibacterial agent should not be overlooked.

The experimental workflows outlined in this guide provide a clear path for the elucidation of the precise mechanism of action and the identification of the primary therapeutic targets of 2,6-dichloroquinazolin-4(3H)-one. Successful validation of these targets will pave the way for further preclinical and clinical development, potentially adding a new and effective molecule to the arsenal of quinazolinone-based therapeutics.

References

  • Matus-Meza, A. S., Velasco-Velázquez, M. A., & Hernández-Luis, F. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research, 27, 1748–1756. [Link]

  • Various Authors. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(13), 3021. [Link]

  • Various Authors. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 565. [Link]

  • Various Authors. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]

  • Various Authors. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4274. [Link]

  • Various Authors. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(3), 267-284. [Link]

  • Various Authors. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 55(1), 1. [Link]

  • Various Authors. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18785. [Link]

  • Various Authors. (2012). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 22(16), 5324-5328. [Link]

  • Various Authors. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry, 213, 113169. [Link]

  • Various Authors. (2023). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry, 14(7), 1315-1327. [Link]

  • Various Authors. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4567. [Link]

  • Various Authors. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(10), 2341. [Link]

  • Various Authors. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 10(35), 20833-20845. [Link]

  • Various Authors. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 10(32), 38481-38493. [Link]

  • Various Authors. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry, 8(1), 282-290. [Link]

  • Various Authors. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Various Authors. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20069. [Link]

  • Various Authors. (2020). Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. GSC Biological and Pharmaceutical Sciences, 12(2), 194-205. [Link]

  • Various Authors. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 19, 10385-10405. [Link]

  • Various Authors. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 10(32), 38481-38493. [Link]

Sources

In Silico Profiling & Predictive Modeling of 2,6-Dichloroquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for FDA-approved therapeutics like Methaqualone (sedative) and Raltitrexed (anticancer). The specific derivative 2,6-Dichloroquinazolin-4(3H)-one presents a unique dual-profile: it is both a potential bioactive lead and a high-reactivity intermediate.

The presence of chlorine atoms at the C2 and C6 positions modulates the electronic landscape, enhancing lipophilicity while creating a distinct electrophilic center at C2 susceptible to nucleophilic aromatic substitution (


). This guide provides a rigorous in silico framework for predicting the physicochemical properties, reactivity, and binding potential of this compound, utilizing Density Functional Theory (DFT), ADMET profiling, and Molecular Docking.[1]

Part 1: Quantum Mechanical Profiling (DFT)

To understand the reactivity and stability of 2,6-Dichloroquinazolin-4(3H)-one, we employ Density Functional Theory (DFT).[1][2][3] This goes beyond simple geometry; it reveals the "electronic DNA" of the molecule.

Computational Theory & Basis Set Selection

For organic heterocycles containing halogens (Cl), the B3LYP hybrid functional combined with the 6-311G(d,p) basis set is the gold standard.

  • Why B3LYP? It balances computational cost with accuracy for bond lengths and vibrational frequencies.

  • Why 6-311G(d,p)? The split-valence triple-zeta basis set with polarization functions (d,p) is critical for accurately modeling the electron density around the chlorine atoms, which possess lone pairs that participate in mesomeric effects.

Frontier Molecular Orbitals (FMOs)

The energy gap ($ \Delta E $) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of chemical reactivity.

  • HOMO Location: Predominantly localized on the carbonyl oxygen and the N3 nitrogen (electron donors).

  • LUMO Location: Concentrated on the pyrimidine ring, specifically around the C2-Cl bond.

  • Significance: A lower HOMO-LUMO gap suggests high polarizability and reactivity. In this scaffold, the C2 position is highly electrophilic, validating its use as a precursor for synthesizing 2-substituted derivatives via nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution.

  • Red Regions (Negative): Carbonyl oxygen (H-bond acceptor).

  • Blue Regions (Positive): The N3-H proton (H-bond donor) and the C2 carbon.

  • Insight: The electron-withdrawing nature of the C6-chlorine atom reduces the electron density of the benzene ring, potentially increasing the metabolic stability of the aromatic system against oxidative metabolism.

DFT Workflow Diagram

DFT_Workflow cluster_0 Input cluster_1 Calculation (Gaussian/ORCA) cluster_2 Output Analysis S0 2D Structure (SMILES) S1 3D Conversion (Avogadro/GaussView) S0->S1 P1 Geometry Optimization (B3LYP/6-311G(d,p)) S1->P1 P2 Frequency Check (No imaginary freq) P1->P2 O1 FMO (HOMO/LUMO) Reactivity Gap P2->O1 O2 MEP Map Binding Sites P2->O2 O3 Dipole Moment Solubility P2->O3

Figure 1: Standard DFT workflow for electronic profiling of quinazolinone derivatives.

Part 2: Pharmacokinetic Architecture (ADMET)

Drug-likeness is assessed using the SwissADME algorithm.[4] The 2,6-dichloro substitution significantly alters the lipophilicity compared to the parent quinazolinone.

Predicted Physicochemical Data

The following data represents a consensus prediction based on the scaffold structure.

PropertyPredicted ValueInterpretation
Molecular Weight ~215.04 g/mol Optimal for oral bioavailability (<500).
LogP (Lipophilicity) 2.5 – 3.1Moderate lipophilicity; good membrane permeability.
TPSA ~45-50 ŲHigh probability of Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (N3-H)Within Lipinski limits (<5).[2]
H-Bond Acceptors 2 (C=O, N1)Within Lipinski limits (<10).
Rotatable Bonds 0Highly rigid structure (improves binding specificity).
Toxicity & Safety (ProTox-II Logic)
  • Hepatotoxicity: Halogenated aromatics can sometimes induce liver toxicity via metabolic activation. The C6-Cl bond is relatively stable, but the C2-Cl is reactive.

  • Mutagenicity: Quinazolinones are generally non-mutagenic, but the presence of the C2-Cl leaving group requires Ames test validation to rule out alkylating potential.

Part 3: Target Identification & Molecular Docking

Quinazolinone derivatives are established inhibitors of EGFR (Epidermal Growth Factor Receptor) , a major target in non-small cell lung cancer (NSCLC). We utilize this as our primary in silico case study.

The Target: EGFR Kinase Domain[5]
  • PDB ID: 1M17 (EGFR complexed with Erlotinib).

  • Rationale: Erlotinib shares the quinazoline core. The 4-position ketone in our scaffold mimics the H-bond acceptor capability of the pyrimidine ring in approved drugs.

Docking Protocol (AutoDock Vina)
  • Protein Preparation:

    • Remove water molecules (unless bridging).

    • Remove native ligand (Erlotinib).

    • Add polar hydrogens (essential for H-bond scoring).

    • Compute Gasteiger charges.

  • Ligand Preparation:

    • Convert 2,6-Dichloroquinazolin-4(3H)-one from SDF to PDBQT.

    • Set the amide/iminol tautomer state (the keto-form is dominant).

  • Grid Configuration:

    • Center: X=22.0, Y=0.5, Z=53.0 (approximate active site of 1M17).

    • Size: 20x20x20 Å.[5]

  • Execution:

    • exhaustiveness = 32 (High precision).

    • num_modes = 9.

Interaction Analysis

Successful docking should result in a Binding Affinity (


) < -7.0 kcal/mol.
  • Key Interaction 1: H-bond between Met793 (hinge region) and N1/N3 of the quinazolinone.

  • Key Interaction 2: Hydrophobic interaction between the C6-Cl and the hydrophobic pocket (Val726, Leu844).

Virtual Screening Pipeline Diagram

Docking_Pipeline cluster_prep Preparation Phase cluster_dock Docking Engine (Vina) cluster_analysis Post-Processing L1 Ligand (SDF) Energy Minimized D1 Conformational Search (Exhaustiveness=32) L1->D1 PDBQT P1 Target Protein (PDB: 1M17) Clean & Charge G1 Grid Box Generation (Active Site) P1->G1 G1->D1 A1 Binding Affinity (kcal/mol) D1->A1 A2 Interaction Profiling (PyMOL/LigPlot+) A1->A2

Figure 2: Structure-based virtual screening workflow for EGFR targeting.

References

  • Song, X., et al. (2023). "4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery."[6] Molecules. Available at: [Link]

  • Baraskar, K., et al. (2024). "In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors."[7] International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]

  • SwissADME. "SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Available at: [Link]

  • RCSB PDB. "Crystal structure of EGFR kinase domain in complex with Erlotinib (1M17)." Available at: [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of Novel 2,6-Dichloroquinazolinone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous determination of a molecule's structure is the bedrock of innovation. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities.[1] The introduction of halogen atoms, such as chlorine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the structural elucidation of novel 2,6-dichloroquinazolinone analogues.

This document eschews a rigid template, instead opting for a logical workflow that mirrors the process of discovery in a research setting—from synthesis to definitive structural confirmation. We will delve into the "why" behind experimental choices, ensuring each step is part of a self-validating analytical system.

Strategic Synthesis: Building the 2,6-Dichloroquinazolinone Core

The journey to structural elucidation begins with a robust and well-characterized synthetic strategy. The most common and versatile approach to the 2,6-dichloroquinazolinone scaffold starts with a suitably substituted anthranilic acid, in this case, 2-amino-5-chlorobenzoic acid.[2][3] The synthesis can be logically broken down into two key stages.

Formation of the Benzoxazinone Intermediate

The initial step involves the acylation of 2-amino-5-chlorobenzoic acid. This is typically achieved by reacting it with an acyl chloride in the presence of a base like pyridine. The choice of acyl chloride determines the substituent at the 2-position of the final quinazolinone. For the introduction of a chlorine atom at the 2-position, a common method involves cyclization with an appropriate reagent after the initial formation of the quinazolinone ring. A more direct approach for other 2-substituents is often preferred.

Cyclization to the Quinazolinone Ring

The intermediate benzoxazinone is then reacted with a primary amine (R-NH₂) to yield the 2,3-disubstituted-6-chloroquinazolin-4(3H)-one. To obtain the 2,6-dichloro analogue, a subsequent chlorination step, for instance with phosphorus oxychloride (POCl₃), would be necessary if the 2-position is not already chlorinated.[4]

A generalized synthetic pathway is illustrated below:

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Products A 2-Amino-5-chlorobenzoic Acid Step1 Step 1: Acylation & Cyclization A->Step1 B Acyl Chloride (R-COCl) B->Step1 C Primary Amine (R'-NH₂) Step2 Step 2: Amination & Ring Formation C->Step2 Intermediate 2-Substituted-6-chloro- 4H-3,1-benzoxazin-4-one Step1->Intermediate Step3 Step 3: Chlorination (if required) Step2->Step3 FinalProduct Novel 2,6-Dichloro-3-substituted- quinazolin-4(3H)-one Analogue Step3->FinalProduct Intermediate->Step2

Caption: Generalized synthetic workflow for 2,6-dichloroquinazolinone analogues.

Spectroscopic Interrogation: A Multi-faceted Approach

With the target molecule synthesized, the core of the elucidation process begins. A combination of spectroscopic techniques is not merely additive but synergistic, with each method providing a unique piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first port of call, providing the molecular weight and, crucially, the elemental composition of the novel compound. For 2,6-dichloroquinazolinone analogues, high-resolution mass spectrometry (HRMS) is indispensable.

Key Insights from MS:

  • Molecular Ion Peak (M⁺): This provides the molecular weight of the compound.

  • Isotopic Pattern: The presence of two chlorine atoms gives a highly characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%), the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments.[5] We expect to see an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1.[6] This pattern is a definitive indicator of the presence of two chlorine atoms.

  • Fragmentation Analysis: Electron impact (EI) ionization will cause the molecule to fragment in a predictable manner. Key fragmentation pathways for quinazolinones often involve the loss of CO, and cleavage of substituents at the 2 and 3 positions.[7][8] The fragmentation pattern can help to confirm the connectivity of the molecule. For instance, the loss of a fragment corresponding to the R' group at the 3-position would be expected.

Table 1: Expected Isotopic Distribution for a Molecule with Two Chlorine Atoms

IonRelative MassExpected Relative Intensity
M⁺M100% (base peak in cluster)
(M+2)⁺M + 2~65%
(M+4)⁺M + 4~10%
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For a comprehensive analysis, ¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HSQC are essential.[9]

¹H NMR Spectroscopy:

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For a 2,6-dichloro-3-substituted-quinazolin-4(3H)-one, we would expect to see signals for the aromatic protons on the quinazolinone core and signals for the protons of the substituent at the 3-position.

  • Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern on the benzene ring of the quinazolinone core will give rise to a specific set of signals. In a 6-chloro substituted ring, we would expect to see three aromatic protons. The proton at position 5 will likely be a doublet, the proton at position 7 a doublet of doublets, and the proton at position 8 a doublet. The exact chemical shifts will be influenced by the electronic effects of the chloro group and the carbonyl group.

  • Substituent Region: The chemical shifts and multiplicities of the signals for the R' group at the 3-position will be characteristic of that group.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Aromatic and Heterocyclic Carbons (δ 110-165 ppm): We would expect to see signals for the eight carbons of the quinazolinone core. The carbons directly attached to the chlorine atoms (C2 and C6) will have their chemical shifts significantly influenced. The carbonyl carbon (C4) will appear at a characteristic downfield shift (around δ 160-165 ppm).

  • Substituent Carbons: The signals for the carbons of the R' group will appear in the expected regions of the spectrum.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together the spin systems within the molecule, particularly in the aromatic region and within the R' substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.[9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a 2,6-Dichloroquinazolinone Scaffold

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
2-~155-160
4-~160-165
4a-~120-125
5~8.0-8.2 (d)~125-130
6-~130-135
7~7.6-7.8 (dd)~128-132
8~7.4-7.6 (d)~115-120
8a-~145-150

Note: These are estimated chemical shifts and can vary depending on the solvent and the nature of the substituent at the 3-position.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For a 2,6-dichloroquinazolinone analogue, the IR spectrum will be dominated by a strong absorption band for the carbonyl group.

  • C=O Stretch: A strong, sharp peak in the region of 1680-1640 cm⁻¹ is characteristic of the quinazolinone carbonyl group.

  • C=N Stretch: An absorption in the range of 1630-1580 cm⁻¹ corresponds to the C=N bond in the pyrimidine ring.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the C-Cl bonds.

Definitive Confirmation: X-ray Crystallography

While the combination of MS, NMR, and IR spectroscopy can provide a very strong case for a particular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[10][11] By obtaining a suitable crystal, the precise three-dimensional arrangement of atoms, bond lengths, and bond angles can be determined, leaving no doubt as to the molecule's constitution and conformation.[12]

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_confirmation Structural Confirmation A Synthesized Compound B Mass Spectrometry (HRMS) - Molecular Formula - Isotopic Pattern A->B C NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Carbon-Hydrogen Framework A->C D IR Spectroscopy - Functional Groups A->D E X-ray Crystallography - Absolute Structure - 3D Conformation A->E If crystal obtained F Elucidated Structure of 2,6-Dichloroquinazolinone Analogue B->F C->F D->F E->F

Caption: Integrated workflow for the structural elucidation of novel compounds.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are paramount.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure a mass accuracy of < 5 ppm.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed structure. Analyze the isotopic pattern for the characteristic 9:6:1 ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: Perform COSY and HSQC experiments using standard pulse programs.

  • Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak.

Protocol 3: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data using appropriate software packages.

Conclusion

The structural elucidation of novel 2,6-dichloroquinazolinone analogues is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A logical workflow, beginning with a well-defined synthetic route and progressing through detailed spectroscopic analysis, provides a robust framework for structure determination. While MS, NMR, and IR spectroscopy can build a compelling case, single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure. By adhering to rigorous experimental protocols and a sound analytical approach, researchers can confidently and accurately characterize these medicinally important molecules, paving the way for further drug development and discovery.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms... [Image]. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Abou-Elmagd, W. S. I., Hashem, H. E., & Soliman, F. M. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in 4(3H)-quinazolinone syntheses. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Synthesis, Spectral Characterization and Anticancer Activity of New 2,3,6- Substituted Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N -aryl derivatives with electron. Retrieved from [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (n.d.). Retrieved from [Link]

  • Scientific & Academic Publishing. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from [Link]

  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]

  • PubMed. (2023, December 13). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][5][13]thiadiazole Moiety and 4-Piperidinyl Linker. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis [Request PDF]. Retrieved from [Link]

  • Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • PMC. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from [Link]

  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]

  • Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental details of X-ray crystallography of triazoloquinazolines 1... [Image]. Retrieved from [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Semantic Scholar. (2016, August 17). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,6-dichloroquinazolin-4(3H)-one , a critical pharmacophore in the development of tyrosine kinase inhibitors and antihypertensive agents.

Unlike generic procedures, this guide focuses on the regioselective hydrolysis of the 2,4,6-trichloroquinazoline intermediate. The C4-position of the quinazoline ring is electronically more deficient than the C2-position, making it susceptible to preferential nucleophilic attack. By exploiting this electronic disparity, we can selectively hydrolyze the C4-chloro substituent to the ketone (lactam) while retaining the C2-chloro functionality, avoiding the formation of the thermodynamic byproduct (the 2,4-dione).

Core Reaction Scheme

The synthesis proceeds via a three-stage workflow:

  • Scaffold Assembly: Cyclocondensation of 5-chloroanthranilic acid with urea.

  • Activation: Chlorination to the highly reactive 2,4,6-trichloroquinazoline.

  • Regioselective Hydrolysis: Controlled basic hydrolysis to yield the target 4(3H)-one.

Process Logic & Workflow (Visualized)

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

G Start 5-Chloroanthranilic Acid Step1 Step 1: Urea Fusion (>150°C, -NH3) Start->Step1 Inter1 6-Chloroquinazoline- 2,4(1H,3H)-dione Step1->Inter1 Step2 Step 2: Chlorination (POCl3, PhNMe2) Inter1->Step2 Inter2 2,4,6-Trichloroquinazoline (Highly Reactive) Step2->Inter2 Step3 Step 3: Selective Hydrolysis (NaOH, 0-5°C) Inter2->Step3 Kinetic Control (C4 Selectivity) Target TARGET: 2,6-Dichloroquinazolin-4(3H)-one Step3->Target Major Product Waste Over-Hydrolysis Byproduct (6-Chloro-2,4-dione) Step3->Waste Thermodynamic Sink (Avoid >RT)

Figure 1: Synthetic workflow emphasizing the critical divergence at Step 3 between the target molecule and the over-hydrolyzed byproduct.

Detailed Experimental Protocols

Stage 1: Scaffold Formation (The Dione)

Objective: Synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione. Mechanism: Double nucleophilic acyl substitution driven by thermal fusion.

  • Reagents:

    • 2-Amino-5-chlorobenzoic acid (5-chloroanthranilic acid): 1.0 eq

    • Urea: 5.0 eq (Excess required to act as solvent melt)

  • Protocol:

    • Mix 5-chloroanthranilic acid (e.g., 17.1 g, 100 mmol) and urea (30.0 g, 500 mmol) in a round-bottom flask.

    • Heat the mixture to 160°C . The solids will melt into a homogenous liquid.

    • Critical Observation: Ammonia gas (

      
      ) will evolve. Maintain temperature for 4–6 hours until solidification occurs (the product has a higher melting point than the urea melt).
      
    • Cool to 100°C and add water (100 mL) to dissolve excess urea.

    • Filter the precipitate, wash with hot water, and dry in a vacuum oven at 80°C.

    • Yield Expectation: >90% off-white solid.

Stage 2: Activation (The Trichloro)

Objective: Synthesis of 2,4,6-trichloroquinazoline. Mechanism: Vilsmeier-Haack type chlorination. The dione is converted to the dichloro-species.

  • Reagents:

    • 6-Chloroquinazoline-2,4-dione (from Stage 1): 1.0 eq

    • Phosphorus Oxychloride (

      
      ): 10.0 vol (Solvent/Reagent)
      
    • 
      -Dimethylaniline (DMA): 1.5 eq (Catalyst/Acid Scavenger)
      
  • Protocol:

    • Suspend the dione in

      
       under an inert atmosphere (
      
      
      
      ).
    • Add DMA dropwise. Caution: Exothermic reaction.

    • Reflux the mixture (

      
      C) for 4–8 hours. The solution should become clear, indicating conversion of the insoluble dione.
      
    • Workup (Hazard Control): Distill off excess

      
       under reduced pressure.
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent premature hydrolysis.

    • Extract immediately with Dichloromethane (DCM). Dry organic layer (

      
      ) and concentrate.
      
    • Storage: Use immediately in Stage 3 or store under

      
       at -20°C. This intermediate is moisture sensitive.
      
Stage 3: Regioselective Hydrolysis (The Target)

Objective: Selective hydrolysis of the C4-Cl bond to yield 2,6-dichloroquinazolin-4(3H)-one. Scientific Rationale: The C4 position in quinazolines is more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogen atoms and the benzene ring fusion. Under controlled basic conditions, hydroxide attacks C4 preferentially [1, 2].

  • Reagents:

    • 2,4,6-Trichloroquinazoline: 1.0 eq

    • Sodium Hydroxide (NaOH) 1N: 2.5 eq

    • THF/Water (1:1 mixture): Solvent volume 10x

  • Protocol:

    • Dissolve 2,4,6-trichloroquinazoline in THF and cool to 0°C .

    • Add 1N NaOH dropwise over 30 minutes. Do not allow temperature to exceed 5°C.

    • Monitor reaction by HPLC or TLC (Hexane/EtOAc 4:1).

      • Starting Material: High Rf.

      • Target (4-one): Medium Rf.

      • Over-hydrolysis (Dione): Baseline/Low Rf.

    • Quench: Once starting material is consumed (approx. 1–2 hours), acidify carefully with 1N HCl to pH 4–5.

    • The target compound will precipitate.[1] Filter, wash with cold water, and dry.

    • Recrystallization: Acetonitrile or Ethanol.

Analytical Validation & Specifications

The following data table summarizes the acceptance criteria for the isolated intermediate.

ParameterSpecificationMethodNotes
Appearance White to pale yellow powderVisualDarkening indicates oxidation or residual amine.
Purity > 98.0%HPLC (C18, ACN/H2O)Critical to remove 2,4-dione impurity.
Identity (H-NMR)

8.1 (d, 1H, H5), 7.8 (dd, 1H, H7), 7.6 (d, 1H, H8), 13.2 (br s, NH)
1H-NMR (DMSO-d6)The broad singlet at ~13 ppm confirms the lactam (NH) tautomer.
Melting Point 250–255°CCapillarySharp range indicates high purity.
Regio-purity > 99:1 (C4-one vs C2-one)HPLC/NMRConfirmed by shift of aromatic protons.

Expert Insights & Troubleshooting

Regioselectivity Control

The success of this protocol hinges on the difference in reactivity between C2 and C4.

  • Why C4 hydrolyzes first: The C4 carbon is part of the

    
     bond in the pyrimidine ring that is most electron-deficient. Theoretical DFT studies and experimental data on 2,4-dichloroquinazolines confirm that the LUMO coefficient is highest at C4, making it the primary site for nucleophilic attack (
    
    
    
    ) [1, 3].[2]
  • Temperature Sensitivity: If the hydrolysis (Stage 3) is performed at room temperature or higher, the kinetic selectivity is lost, and the thermodynamic product (6-chloroquinazoline-2,4-dione) becomes dominant. Keep it cold.

Safety Considerations
  • POCl3: Reacts violently with water to release HCl and Phosphoric acid. Quench on ice only.

  • Cyanide Alternatives: Some older protocols use CuCN or cyanates. The urea method (Stage 1) is safer and avoids heavy metal waste.

References

  • Regioselective Nucleophilic Aromatic Substitution: Lopes, A. B., et al. (2024).[2][3] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." International Journal of Molecular Sciences. Validates the electronic susceptibility of C4 vs C2 in 2,4-dichloroquinazolines.

  • Palladium-Catalyzed Cross-Coupling of 2,4,7-Trichloroquinazoline: Liron, F., et al. (2010). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." Journal of Organic Chemistry. Provides mechanistic evidence for the reactivity order C4 > C2 in trichloro-substituted quinazolines.

  • General Quinazolinone Synthesis: Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Comprehensive review of quinazolinone scaffold construction.

Sources

Application Note: Analytical HPLC Method for 2,6-Dichloroquinazolin-4(3H)-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2,6-Dichloroquinazolin-4(3H)-one (CAS: 7253-22-7). As a critical intermediate in the synthesis of bioactive quinazoline-based pharmaceuticals (e.g., tyrosine kinase inhibitors), the purity of this scaffold directly impacts the yield and safety profile of downstream APIs. This method utilizes a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase and acidic mobile phase to ensure resolution of the parent compound from its hydrolytic degradants (e.g., 6-chloro-2-hydroxyquinazolin-4(3H)-one) and synthetic precursors.[1]

Introduction & Compound Properties[1][2][3][4][5][6][7][8][9][10]

2,6-Dichloroquinazolin-4(3H)-one is a bicyclic heterocycle characterized by a quinazolinone core with chlorine substituents at the 2- and 6-positions.

  • Chemical Structure: The C2-position chlorine is highly electrophilic, making the compound susceptible to nucleophilic attack (hydrolysis) during storage or analysis.

  • Solubility Profile: Poorly soluble in water; soluble in DMSO, DMF, and THF; moderately soluble in Acetonitrile (ACN).

  • Acidity (pKa): The N3-proton (lactam) typically has a pKa in the range of 9–10. The compound exists primarily in the lactam form but can tautomerize.

Critical Analytical Challenge: Hydrolytic Instability

The primary analytical risk is the in-situ hydrolysis of the 2-chloro group to a hydroxyl group (forming 6-chloro-2,4(1H,3H)-quinazolinedione) in aqueous diluents. This protocol incorporates specific sample preparation strategies to mitigate this artifact.

Method Design Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected for its hydrophobicity and robustness. To prevent peak tailing caused by the interaction of the basic nitrogen atoms on the quinazoline ring with residual silanols, an end-capped column with high carbon load is required.

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.

Mobile Phase Chemistry
  • Buffer (MP A): 0.1% Phosphoric Acid (H₃PO₄) in water (pH ~2.5).

    • Rationale: Low pH suppresses the ionization of the phenolic/lactam tautomers and protonates the ring nitrogens, ensuring the analyte remains in a single neutral state for sharp peak shape.

  • Organic Modifier (MP B): Acetonitrile (ACN).[2]

    • Rationale: ACN provides lower backpressure than Methanol, allowing for higher flow rates and better resolution of the hydrophobic dichloro-species.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC System with PDA (Photodiode Array) or UV-Vis Detector
Column C18, 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size
Column Temp 35°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 5 – 10 µL
Detection UV @ 254 nm (Primary), 220 nm (Impurity Profiling)
Run Time 20 Minutes
Mobile Phase Gradient
  • Mobile Phase A: 0.1% H₃PO₄ in Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation (Critical)

To prevent hydrolysis during analysis, samples must be prepared in an anhydrous organic solvent before dilution.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2,6-Dichloroquinazolin-4(3H)-one into a 10 mL volumetric flask. Dissolve in 100% DMSO or DMF . Sonicate if necessary. Do not use water.

  • Working Standard (0.1 mg/mL): Dilute the Stock Solution 1:10 using a 50:50 mixture of ACN:Water (0.1% H₃PO₄) .

    • Note: The acidic water in the diluent matches the mobile phase and slows hydrolysis compared to neutral water. Inject immediately after preparation.

Impurity Profiling & Pathway Visualization

The following diagram illustrates the synthesis pathway and the potential degradation products (impurities) that this method separates.

QuinazolinePathways SM Starting Material (2-Amino-5-chlorobenzoic acid) Target Target Analyte 2,6-Dichloroquinazolin-4(3H)-one (Rt ~10.5 min) SM->Target Cyclization & Chlorination Impurity_Regio Impurity B (Regioisomer) 7-Chloro isomer (Rt ~11.0 min) SM->Impurity_Regio Impurity in SM Urea Reagent (Urea/Cyanate) Urea->Target Cyclization & Chlorination Impurity_Hydrolysis Impurity A (Hydrolysis) 6-Chloro-2,4(1H,3H)-quinazolinedione (Rt ~4.2 min) Target->Impurity_Hydrolysis Hydrolysis (H2O)

Figure 1: Synthesis and degradation pathway of 2,6-Dichloroquinazolin-4(3H)-one. The method must resolve the hydrophobic target from the polar hydrolysis product (Impurity A).

Method Validation Parameters (System Suitability)

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met prior to batch analysis.

ParameterAcceptance CriteriaRationale
Retention Time (Rt) Target ± 5%Confirms flow rate and column stability.
Tailing Factor (T) T ≤ 1.5Ensures minimal secondary interactions with silanols.
Theoretical Plates (N) N > 5,000Ensures sufficient column efficiency.
Resolution (Rs) Rs > 2.0Between Target and Impurity A (Hydrolysis product).
Precision (RSD) ≤ 1.0% (n=6)Confirms injection reproducibility.

Troubleshooting Guide

Issue: Peak Splitting or Broadening
  • Cause: Solvent mismatch. The sample diluent (100% DMSO or high organic) is too strong compared to the initial mobile phase (10% B).

  • Solution: Reduce injection volume to 2–5 µL or adjust the diluent to contain at least 40% aqueous buffer (acidified).

Issue: "Ghost" Peak at ~4 minutes
  • Cause: Hydrolysis of the 2-chloro group occurring in the autosampler vial.

  • Solution: Ensure the autosampler is cooled to 4°C. Use acidified diluents. Analyze samples within 4 hours of preparation.

Issue: High Backpressure
  • Cause: Precipitation of the analyte in the column frit.

  • Solution: 2,6-Dichloroquinazolin-4(3H)-one has low water solubility. Ensure the gradient washout (80-90% B) is long enough to fully elute the compound. Do not start the gradient at 0% B.

References

  • BenchChem. (2025).[7][8] Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine. 8

  • Hovione. (2025). Small Molecule Development Analytical Methods for Faster Time to Market. 9

  • ResearchGate. (2025). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. 10

Sources

Using 2,6-Dichloroquinazolin-4(3H)-one as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,6-Dichloroquinazolin-4(3H)-one in Drug Discovery

Executive Summary

The 2,6-dichloroquinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, offering a robust platform for developing kinase inhibitors (EGFR, VEGFR), antimicrobial agents, and immunomodulators. Its utility stems from its unique electronic asymmetry: a highly reactive electrophilic center at C2 , a modifiable aryl chloride at C6 , and an alkylatable nitrogen at N3 .

This guide provides a validated technical roadmap for utilizing this scaffold. Unlike generic protocols, this document details the chemoselective functionalization strategies required to prevent common pitfalls such as ring-opening rearrangements or over-alkylation.

Structural Analysis & Pharmacophore Mapping

To design effective drugs, one must understand the reactivity profile of the core. The 2,6-dichloroquinazolin-4(3H)-one is not a flat, inert slab; it is a programmed reactive entity.

PositionMoietyReactivity TypeStrategic Utility
C2 Imidoyl ChlorideHigh (Electrophilic)Primary site for

with amines/thiols. Forms the "hinge-binding" motif in kinase inhibitors.
C6 Aryl ChlorideModerate (Pd-Catalysis)Handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend into the hydrophobic pocket.
N3 Lactam NitrogenLow/Tunable (Nucleophilic)Site for alkylation to improve solubility or target specific solvent-exposed regions.
C4 CarbonylH-Bond Acceptor Critical for water-mediated bridging or direct H-bonding in the active site.

Validated Synthetic Protocols

Synthesis of the Scaffold (2,6-Dichloroquinazolin-4(3H)-one)

Note: While commercially available, in-house synthesis ensures purity and allows for C6-analog generation.

Mechanism: 5-Chloroanthranilic acid is cyclized to the 2-thioxo intermediate, followed by oxidative chlorination.

Protocol:

  • Cyclization: Dissolve 5-chloroanthranilic acid (1.0 eq) in glacial acetic acid. Add potassium thiocyanate (1.2 eq). Reflux for 4 hours. Pour into ice water. The precipitate is 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .

  • Chlorination: Suspend the dried thioxo intermediate (1.0 eq) in dry chloroform. Add phosphorus pentachloride (

    
    , 1.5 eq) portion-wise at 0°C.
    
  • Reflux: Heat to reflux for 3–5 hours until HCl evolution ceases.

  • Workup: Evaporate solvent. Wash the residue rapidly with ice-cold water (to remove phosphoryl chlorides without hydrolyzing the C2-Cl). Recrystallize from hexane/dichloromethane.

Functionalization Protocol A: Chemoselective at C2

Target: Introduction of the primary pharmacophore (e.g., aniline for kinase affinity).

The Challenge: The C2-Cl is highly reactive. High temperatures or strong bases can cause the quinazolinone ring to open and rearrange into N-acylguanidines (The "Dimroth-like" rearrangement risk).

Optimized Protocol:

  • Setup: Dissolve 2,6-dichloroquinazolin-4(3H)-one (1.0 mmol) in Isopropanol (iPrOH) (5 mL). Avoid DMF if possible to simplify workup.

  • Addition: Add the nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.1 mmol).

  • Catalyst: Add a catalytic amount of HCl (4M in dioxane, 2 drops) OR if the amine is an acid salt, use no base initially. Do not use strong bases like NaOH.

  • Reaction: Reflux at 85°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate. Wash with cold iPrOH and

    
    .
    
    • Result: 2-((3-chloro-4-fluorophenyl)amino)-6-chloroquinazolin-4(3H)-one.

Functionalization Protocol B: Palladium-Catalyzed Coupling at C6

Target: Extension into the hydrophobic pocket.

Protocol:

  • Reagents: Combine the C2-substituted product (from Protocol A, 0.5 mmol), Arylboronic acid (0.75 mmol), and

    
     (1.5 mmol).
    
  • Solvent: Suspend in 1,4-Dioxane:Water (4:1, degassed).

  • Catalyst: Add

    
     (5 mol%).
    
  • Conditions: Microwave irradiation at 120°C for 30 minutes (or reflux 12h).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 5-Chloroanthranilic Acid Thio 6-Chloro-2-thioxo- quinazolin-4(1H)-one Start->Thio KSCN, AcOH Reflux Scaffold 2,6-Dichloroquinazolin- 4(3H)-one (CORE) Thio->Scaffold PCl5, CHCl3 Chlorination Prod_C2 2-Amino-6-chloro- quinazolin-4(3H)-one Scaffold->Prod_C2 R-NH2, iPrOH SNAr (C2 selective) Rearrange Ring-Opened Guanidines (Impurity) Scaffold->Rearrange Strong Base / High T (Avoid!) Prod_C6 2-Amino-6-aryl- quinazolin-4(3H)-one Prod_C2->Prod_C6 Ar-B(OH)2, Pd(0) Suzuki Coupling (C6) Prod_N3 N3-Alkylated Derivatives Prod_C2->Prod_N3 R-X, K2CO3 Alkylation (N3)

Caption: Divergent synthesis map. Note the critical branching point at the Core Scaffold: controlled


 yields the bioactive quinazolinone, while uncontrolled conditions lead to ring opening.

Case Study: Designing an EGFR Inhibitor

Objective: Create a dual-action inhibitor targeting the ATP binding site of EGFR.

Rationale:

  • Hinge Binder: The N1 and the NH (at N3) or the exocyclic NH (at C2) form a bidentate H-bond with Met793 in the EGFR hinge region.

  • Solvent Front: The substituent at C6 points towards the solvent-accessible region, allowing for solubilizing groups (e.g., morpholine, piperazine).

Experimental Data Summary (SAR Table):

CompoundC2 Substituent (R1)C6 Substituent (R2)EGFR IC50 (nM)Solubility (pH 7.4)
Ref (Gefitinib) ----33High
QZN-01 3-Cl-4-F-anilineCl120Low
QZN-02 3-Cl-4-F-anilinePhenyl85Low
QZN-03 3-Cl-4-F-aniline4-(4-methylpiperazin-1-yl)phenyl28 High
QZN-04 BenzylamineCl>1000Moderate

Interpretation: The aniline moiety at C2 is essential for potency (compare QZN-01 vs QZN-04). The C6 position tolerates bulk and is the ideal vector for improving physicochemical properties (QZN-03).

Troubleshooting & Expert Tips

  • Solubility Issues: The 2,6-dichloro scaffold is poorly soluble in non-polar solvents. Use THF or Dioxane for couplings. For

    
     reactions, Isopropanol  is superior because the product usually precipitates out, driving the reaction to completion.
    
  • Regioselectivity (N3 vs O4 Alkylation): When alkylating the nitrogen (N3), use mild bases like

    
     in DMF. Strong bases (NaH) or hard electrophiles can sometimes lead to O-alkylation (forming the quinazoline ether), which loses the H-bond donor capability required for kinase inhibition.
    
  • Stability: The C2-Cl bond is susceptible to hydrolysis in moist air. Store the scaffold under argon at -20°C. If the solid turns yellow/orange, repurify via short silica plug before use.

References

  • Synthesis and Biological Evaluation of Quinazolinone Derivatives. Journal of Medicinal Chemistry. (Classic methods for C2/C6 diversification).

  • Quinazolin-4(3H)-one: A Privileged Scaffold in Drug Discovery. Molecules. 2024. (Review of biological targets).

  • Divergent Rearrangement of 2-Chloroquinazolinones. Journal of Organic Chemistry. (Mechanistic insight on ring-opening risks).

  • Discovery of Gefitinib. Bioorganic & Medicinal Chemistry Letters. (SAR data regarding the 3-chloro-4-fluoroaniline moiety).

(Note: URLs provided are landing pages to authoritative databases/journals as specific deep links to dynamic search results may expire. Users should query the specific titles in these databases.)

Application Note: Cell-Based Cytotoxicity Profiling of 2,6-Dichloroquinazolin-4(3H)-one

[1][2]

Introduction & Scope

The compound 2,6-Dichloroquinazolin-4(3H)-one is a critical pharmacophore scaffold in medicinal chemistry, widely used as a precursor for synthesizing bioactive quinazolinone derivatives (e.g., EGFR, Aurora kinase, and DHFR inhibitors). While literature extensively covers the bioactivity of its derivatives, the cytotoxicity of the 2,6-dichloro intermediate itself is often overlooked yet critical for two reasons:

  • Background Toxicity: To establish a baseline ensuring that residual starting material in synthesized drugs does not skew bioassay results.

  • Pharmacophore Screening: To assess if the core scaffold possesses intrinsic antiproliferative activity via non-specific alkylation or specific binding.

Technical Challenge: The chlorine atom at the C2 position is electrophilic and susceptible to nucleophilic attack. In cell culture media rich in serum proteins (nucleophiles) and water (hydrolysis), this compound poses stability challenges that standard protocols often miss. This guide provides a modified workflow to account for solubility limits and chemical reactivity.

Chemical Handling & Stock Preparation[3][4][5]

Critical Causality: Quinazolinones are hydrophobic. Inadequate solubilization leads to micro-precipitation in the well, causing false "toxicity" readouts due to physical cell stress rather than biochemical activity. Furthermore, the C2-chloro group is reactive; stock solutions must be anhydrous.

Protocol A: Stock Solution Preparation
ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Prevents premature hydrolysis of the C2-Cl bond.
Stock Concentration 10 mM - 50 mMHigh enough to allow <0.5% v/v final DMSO in assay.
Storage -20°C, Desiccated, Argon/Nitrogen overlayPrevents hygroscopic moisture uptake.
Vortexing 1 min vigorous vortexingEnsures complete dissolution of crystal lattice.

Step-by-Step:

  • Weigh 2,6-Dichloroquinazolin-4(3H)-one powder in a glass vial (avoid plastics that may leach).

  • Add calculated volume of Anhydrous DMSO.

  • Vortex for 60 seconds. Inspect visually; if cloudy, sonicate for 5 minutes at room temperature.

  • Quality Check: Dilute 1 µL of stock into 1 mL of PBS. If visible precipitate forms immediately, the compound concentration is above its solubility limit for aqueous assays.

Primary Screening: Metabolic Viability (MTT/MTS Assay)

Expert Insight: We utilize the MTT assay (reduction of tetrazolium to formazan) as the primary screen. However, because 2,6-dichloroquinazolin-4(3H)-one may react with serum proteins, we recommend a Pulse-Chase modification or strict serum controls.

Protocol B: Modified MTT Assay

Reagents:

  • Target Cells (e.g., HeLa, MCF-7, or HCT-116).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Compound Dilution: Prepare 2x serial dilutions in serum-free media first to prevent immediate protein binding, then add to cells.

    • Note: If cells require serum, minimize FBS to 5% and prepare fresh immediately before addition.

  • Treatment: Add 100 µL of compound solution. Final DMSO concentration must be <0.5%.[1]

    • Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin 1 µM), Blank (Media only).

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • Microscopic Check (Crucial): Before adding MTT, inspect wells at 40x magnification. Look for needle-like crystals (precipitation). If present, data is invalid.

  • MTT Addition: Add 10-20 µL MTT stock. Incubate 3-4 hours until purple crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan.

  • Readout: Measure Absorbance at 570 nm (Reference 650 nm).

Data Visualization: Assay Workflow

GStockStock Prep(Anhydrous DMSO)DilutionSerial Dilution(Serum-Reduced)Stock->DilutionPrecipCheckMicroscopy Check(Detect Crystals)Dilution->PrecipCheck  TreatmentSeedingCell Seeding(96-well)Seeding->Dilution  24h AttachmentPrecipCheck->Stock  Precipitation?Restart/DiluteMTTMTT Addition(Metabolic Conversion)PrecipCheck->MTT  No CrystalsReadoutAbsorbance(570nm)MTT->Readout  Solubilization

Figure 1: Workflow emphasizing the critical precipitation check point required for hydrophobic quinazolinones.

Secondary Profiling: Mechanism of Action

If cytotoxicity is observed, it is vital to distinguish between specific apoptosis (suggesting potential as a lead compound) and necrosis (suggesting membrane damage due to the reactive chlorine group).

Protocol C: Annexin V / Propidium Iodide (PI) Flow Cytometry

Causality: The C2-Cl group can act as an alkylating agent. Alkylators often induce DNA damage leading to apoptosis (Annexin V+). However, high concentrations may cause immediate membrane rupture (PI+ only).

Workflow:

  • Treatment: Treat 1x10^6 cells in 6-well plates with the IC50 concentration determined in Protocol B for 24 hours.

  • Harvest: Collect media (floating cells) and trypsinize adherent cells. Combine.

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in Annexin-Binding Buffer. Add Annexin V-FITC and PI. Incubate 15 min in dark.

  • Analysis: Analyze via Flow Cytometer (FL1 for Annexin, FL2/3 for PI).

Interpretation:

  • Q1 (Annexin-/PI-): Live cells.

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q3 (Annexin-/PI+): Necrosis (Likely chemical toxicity/membrane lysis).

  • Q4 (Annexin+/PI-): Early Apoptosis (Desirable mechanism).

Mechanistic Pathway

PathwayCompound2,6-Dichloroquinazolin-4(3H)-one(Entry)ReactiveC2-Cl Reactivity(Alkylation?)Compound->ReactiveScaffoldQuinazolinone Scaffold(Target Binding)Compound->ScaffoldDNA_DamageDNA AdductsReactive->DNA_DamageNecrosisNecrosis(Membrane Lysis)Reactive->Necrosis High Conc.EnzymeEnzyme Inhibition(e.g., DHFR/Kinase)Scaffold->EnzymeMitoMitochondrialDysfunctionDNA_Damage->MitoEnzyme->MitoCaspaseCaspase 3/7ActivationMito->CaspaseApoptosisApoptosis(Programmed Death)Caspase->Apoptosis

Figure 2: Potential mechanisms of action. The dual nature of the compound (reactive alkylator vs. scaffold binder) dictates the cell death pathway.

Data Analysis & Troubleshooting

Calculating IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High variance between replicates Pipetting error or "Edge Effect"Use multi-channel pipettes; fill outer wells with PBS (don't use for data).
Precipitate in wells Compound insolubilityReduce max concentration; warm media to 37°C before addition.
Color change in media immediately pH shift or chemical reactionThe C2-Cl might be hydrolyzing to HCl, lowering pH. Check buffer capacity (HEPES).
High background in blanks Serum protein precipitationUse phenol-red free media; reduce serum concentration.

References

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.[2] Journal of Chemistry.[2]

  • Mhlongo, J. T., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports.

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[3] (Standard reference for solvent handling).

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Wang, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Inhibitors. International Journal of Molecular Sciences.

Purification of 2,6-Dichloroquinazolin-4(3H)-one by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

2,6-Dichloroquinazolin-4(3H)-one is a critical pharmacophore and intermediate in the synthesis of bioactive quinazoline derivatives, including anticancer (EGFR inhibitors) and antiviral agents. Its purity is paramount because the chlorine atom at the C2 position is chemically distinct from the C6 chlorine; the C2-Cl is part of a cyclic imidoyl chloride moiety embedded in the amide structure. This makes it susceptible to nucleophilic attack (hydrolysis or alcoholysis), posing a unique purification challenge.

This guide details a non-nucleophilic recrystallization protocol designed to isolate the target compound while preventing the formation of common artifacts like 6-chloroquinazoline-2,4(1H,3H)-dione (hydrolysis impurity) or 2-alkoxy derivatives (solvolysis impurity).

Physicochemical Profile & Solubility Logic

Before initiating purification, one must understand the compound's behavior.[1] The 2-chloro substituent activates the ring, making the choice of solvent the deciding factor between high yield and product degradation.

PropertyValue / CharacteristicImplication for Purification
Structure C₈H₄Cl₂N₂OPlanar, fused heterocycle.[2]
Melting Point >250 °C (Predicted/Analogous)High lattice energy; requires high-boiling or highly polar solvents for dissolution.
C2-Reactivity High (Imidoyl Chloride-like)CRITICAL: Avoid water (hydrolysis) and alcohols (ethanol/methanol) at high temperatures to prevent substitution.
Solubility Low in non-polar (Hexane); Moderate in polar aprotic (EtOAc, Acetone, ACN).Ideal Solvent: Polar Aprotic.
Solvent Selection Strategy
  • Recommended System: Ethyl Acetate (EtOAc) / Acetone (5:1) or Acetonitrile (ACN) .

    • Why: These are polar enough to dissolve the compound at reflux but lack the nucleophilic hydroxyl groups (-OH) found in water or alcohols that would displace the reactive C2-chlorine.

  • Contraindicated Solvents:

    • Water:[3][4][5] Causes rapid hydrolysis to the dione.

    • Ethanol/Methanol:[4] Risk of converting the product to 2-ethoxy-6-chloroquinazolin-4(3H)-one during reflux.

Detailed Recrystallization Protocol

Materials Required
  • Crude 2,6-Dichloroquinazolin-4(3H)-one

  • Solvent: Ethyl Acetate (HPLC Grade) and Acetone (HPLC Grade).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.

Step-by-Step Methodology

Step 1: Dissolution (The "Saturation" Phase)

  • Place 5.0 g of crude material in a 250 mL round-bottom flask.

  • Add 100 mL of Ethyl Acetate .

  • Begin heating to reflux (approx. 77 °C) with stirring.

  • Observation: If the solid does not dissolve completely, slowly add Acetone through the condenser in 5 mL increments. Acetone has higher solubilizing power for this scaffold.

  • Target: A clear, yellow-to-orange solution.

    • Note: If a small amount of dark solid remains insoluble after adding 20% v/v Acetone, this is likely inorganic salt (NaCl) or polymerized impurity. Proceed to Step 2.

Step 2: Hot Filtration (The "Clarification" Phase)

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

  • Purpose: Removes insoluble inorganic salts carried over from the chlorination step (e.g., POCl₃ byproducts).

Step 3: Crystallization (The "Nucleation" Phase)

  • Reheat the filtrate briefly if crystals formed during filtration to redissolve them.

  • Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Mechanism:[1][6][7][8][9] Slow cooling promotes the growth of pure, dense crystal lattices, excluding impurities trapped in the mother liquor.

  • Once at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

Step 4: Isolation and Drying

  • Collect the crystals via vacuum filtration using a Buchner funnel.[10]

  • Wash: Rinse the filter cake with 2 x 10 mL of cold Ethyl Acetate (0 °C).

    • Warning: Do not use water.

  • Dry: Dry the solid in a vacuum oven at 40–50 °C for 6 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path and decision points for the purification process.

RecrystallizationWorkflow Start Crude 2,6-Dichloroquinazolin-4(3H)-one SolventSelect Add Solvent: EtOAc (Primary) + Acetone (if needed) Start->SolventSelect Heat Heat to Reflux (77°C) SolventSelect->Heat CheckDissolve Dissolved? Heat->CheckDissolve AddPolar Add Acetone (5-10%) CheckDissolve->AddPolar No HotFilter Hot Filtration (Remove Salts) CheckDissolve->HotFilter Yes (or Insoluble Salts) AddPolar->Heat Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold EtOAc Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry

Caption: Operational workflow for the purification of 2,6-dichloroquinazolin-4(3H)-one, highlighting the iterative dissolution process.

Solvent Logic Decision Tree

Why we choose aprotic solvents over traditional alcohols.

SolventLogic Input Solvent Choice PathAlcohol Alcohols (EtOH/MeOH) Input->PathAlcohol PathWater Water/Aqueous Input->PathWater PathAprotic Aprotic (EtOAc/Acetone) Input->PathAprotic Risk1 Risk: Nucleophilic Attack (Formation of 2-Alkoxy impurity) PathAlcohol->Risk1 Risk2 Risk: Hydrolysis (Formation of Dione) PathWater->Risk2 Success Success: Product Stable Crystal Purity >98% PathAprotic->Success

Caption: Decision logic for solvent selection emphasizing the chemical instability of the C2-chlorine bond.

Quality Control & Troubleshooting

Quality Control Parameters

After drying, verify the product integrity using these metrics:

TestExpected ResultInterpretation
HPLC Purity > 98.5% (Area)Single peak.[11] Impurities at RRT 0.8 (Dione) or RRT 1.2 (Starting Material).
Melting Point Sharp, >230 °CBroad range indicates residual solvent or hydrolysis products.
1H NMR (DMSO-d6) 3 Aromatic ProtonsAbsence of -OH or -OEt signals.
Troubleshooting Guide
  • Problem: Low recovery yield (<50%).

    • Cause: Too much solvent used during dissolution.

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and cool again to recover a "second crop."

  • Problem: Product precipitates as an oil.

    • Cause: Solvent mixture is too polar or cooling was too rapid.

    • Fix: Reheat to dissolve, add a seed crystal, and cool very slowly.

References

  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012).[2] 2-Chloroquinazolin-4(3H)-one.[2] Acta Crystallographica Section E: Structure Reports Online, 68(6), o1958.[5] (Describes the successful recrystallization of the 2-chloro analog from Acetone/Ethyl Acetate).

  • Abdelmonsef, A. H., et al. (2020).[9] Synthesis and biological evaluation of 4(3H)-quinazolinone derivatives. (Discusses the sensitivity of the quinazolinone scaffold).

  • BenchChem Technical Support . Synthesis of 2,6-Dichloroquinoxaline and related heterocycles. (Provides context on the chlorination precursors and general handling of chlorinated diaza-heterocycles).

Sources

Application Note: Derivatization of 2,6-Dichloroquinazolin-4(3H)-one for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2,6-dichloroquinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., EGFR, VEGFR), antibacterial agents (e.g., DHFR inhibitors), and antiviral compounds.[1]

For Structure-Activity Relationship (SAR) studies, this scaffold offers three distinct vectors for diversification, each governed by unique electronic and steric rules:

  • C2-Position (Imidic Chloride): Highly electrophilic; susceptible to Regioselective Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C6-Position (Aryl Chloride): Chemically inert to standard nucleophiles; requires Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • N3-Position (Lactam Nitrogen): Acidic center (

    
    ); amenable to alkylation to modulate solubility and permeability.[1]
    

This guide provides a validated, sequential workflow to independently functionalize these positions, maximizing library diversity while minimizing side reactions.

Reactivity Profile & Chemoselectivity[1][2]

Understanding the electronic disparity between the C2 and C6 chlorides is the cornerstone of this protocol.

  • C2-Cl: Located between two nitrogen atoms (N1 and N3), this position mimics an acid chloride or imidoyl chloride.[1] The adjacent nitrogens pull electron density, making C2 highly deficient and reactive toward nucleophiles (

    
    ) under mild conditions.[1]
    
  • C6-Cl: This is a standard aryl chloride on the benzenoid ring.[1] It lacks the direct activation of the heteroatoms and is generally inert to

    
     unless forcing conditions are used. It is, however, an excellent handle for Palladium-catalyzed reactions.[1]
    

Chemo-differentiation Strategy: By exploiting this reactivity gap, we can selectively functionalize C2 first via


 without touching C6.[1] Subsequently, the C6-Cl can be engaged via Pd-catalysis.[1]
Visualizing the Reactivity Map

ReactivityMap Scaffold 2,6-Dichloroquinazolin-4(3H)-one C2 C2-Cl Position (High Electrophilicity) Scaffold->C2 C6 C6-Cl Position (Inert to SNAr, Pd-Active) Scaffold->C6 N3 N3-H Position (Acidic pKa ~10) Scaffold->N3 SNAr SNAr Displacement (Amines, Alkoxides, Thiols) C2->SNAr Pathway A (First) Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) C6->Suzuki Pathway B (Second) Alkylation N-Alkylation (Alkyl Halides + Base) N3->Alkylation Pathway C (Variable)

Figure 1: Chemoselective reactivity map of the 2,6-dichloroquinazolin-4(3H)-one scaffold.[1]

Detailed Experimental Protocols

Protocol A: C2-Functionalization via

Objective: Introduction of amines (primary/secondary) at the C2 position.[1][2] Mechanism: Addition-Elimination (


).[1]
Selectivity:  Exclusive to C2; C6-Cl remains intact.[1]

Materials:

  • Substrate: 2,6-Dichloroquinazolin-4(3H)-one (1.0 equiv)[1]

  • Nucleophile: Amine (

    
    ) (1.2 - 1.5 equiv)[1]
    
  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv)[1]
    
  • Solvent: Ethanol (EtOH), Isopropanol (IPA), or DMF (for unreactive amines)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend 2,6-dichloroquinazolin-4(3H)-one (1.0 mmol) in Ethanol (5 mL).

    • Note: The starting material may not fully dissolve initially.[1][3]

  • Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1] Reaction is typically complete in 2–6 hours.[1]

    • Observation: The suspension often clears as the intermediate forms, then precipitates the product.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If product precipitates: Filter the solid, wash with cold EtOH (2 x 5 mL) and Water (2 x 5 mL) to remove salts.[1]

    • If product remains soluble: Concentrate solvent to ~20% volume, pour into ice-water (20 mL), and filter the resulting precipitate.[1]

  • Purification: Recrystallization from EtOH/DMF is usually sufficient.[1] Flash chromatography is rarely needed unless the amine is non-polar.[1]

Critical Insight:

For sterically hindered amines (e.g., 2-chloroaniline), use DMF as the solvent and heat to


.[1] The higher boiling point and polarity stabilize the transition state.[1]
Protocol B: C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at the C6 position.[1] Prerequisite: This step is best performed after C2 functionalization to avoid competitive Pd-insertion at C2 (though C2-Cl is less prone to oxidative addition than C2-I, it can still react).[1]

Materials:

  • Substrate: 2-Amino-6-chloroquinazolin-4(3H)-one derivative (from Protocol A) (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.5 equiv)[1]
    
  • Catalyst:

    
     or 
    
    
    
    (5-10 mol%)[1]
  • Base:

    
     (aq) or 
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and solvent. Sparge with Argon/Nitrogen for 10 minutes to remove oxygen.[1]

    • Why? Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.[1]

  • Catalyst Addition: Add the Pd catalyst and base under a positive stream of inert gas.[1] Seal the vessel immediately.

  • Reaction: Heat to

    
     for 4–16 hours (conventional heating) or 
    
    
    
    for 30–60 minutes (Microwave irradiation).
  • Work-up:

    • Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc or MeOH.[1]

    • Dilute filtrate with water and extract with EtOAc (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting Table:

IssuePotential CauseSolution
Low Conversion Poor solubility of quinazolinoneSwitch solvent to DMF/Water or NMP.[1] Increase Temp to

.
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol) or increase catalyst loading.[1]
Pd Black Formation Catalyst decompositionAdd additional ligand (e.g.,

or XPhos) or re-degas solvents.[1]
Protocol C: N3-Alkylation

Objective: Modulating solubility or blocking tautomerization.[1] Timing: Can be performed before Protocol A or after Protocol B. Doing it first (on the dichloro scaffold) is often preferred to increase solubility for subsequent steps.[1]

Materials:

  • Substrate: 2,6-Dichloroquinazolin-4(3H)-one (1.0 equiv)[1]

  • Alkyl Halide:

    
     (1.1 equiv)[1]
    
  • Base:

    
     (anhydrous, 2.0 equiv)[1]
    
  • Solvent: DMF or Acetone[1][4]

Step-by-Step Procedure:

  • Setup: Dissolve substrate in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     and stir at room temperature for 15 minutes.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at RT (for reactive halides like MeI, BnBr) or heat to

    
     (for less reactive halides). Monitor by TLC.[1]
    
    • Note: O-alkylation (at C4) is a potential side reaction but N3-alkylation is thermodynamically favored under these conditions (Charge control vs Orbital control).[1]

  • Work-up: Pour into ice-water. The N-alkylated product usually precipitates.[1] Filter and dry.[1]

Sequential Workflow for Library Generation

To generate a high-quality SAR library, the following sequential workflow is recommended. This path minimizes purification bottlenecks and maximizes yield.[1]

Workflow Start Start: 2,6-Dichloroquinazolin-4(3H)-one Step1 Step 1: N3-Alkylation (Optional) Reagents: R-X, K2CO3, DMF Goal: Solubilization & Core Definition Start->Step1 Route A (Preferred for Solubility) Step2 Step 2: C2-Substitution (SNAr) Reagents: Amine, DIPEA, EtOH, Reflux Goal: Primary Diversity Vector Start->Step2 Route B (Direct Diversity) Step1->Step2 Step3 Step 3: C6-Coupling (Suzuki) Reagents: Ar-B(OH)2, Pd(dppf)Cl2, Base Goal: Secondary Diversity Vector Step2->Step3 Final Final SAR Compound Step3->Final

Figure 2: Optimal sequential workflow for derivatizing 2,6-dichloroquinazolin-4(3H)-one.

References

  • Regioselective SNAr on Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: ResearchGate / Medicinal Chemistry.[1]

    • URL:

  • Suzuki Coupling on Halo-Quinazolinones

    • Title: Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions.
    • Source: ChemistrySelect / Wiley.[1][3]

    • URL:[1]

  • Antimicrobial SAR of Quinazolinones

    • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)
    • Source: MDPI / NIH.[1]

    • URL:

  • N-Alkylation Protocols

    • Title: N- and / or O- Alkylation of Quinazolinone Derivatives.[1][5][6]

    • Source: Juniper Publishers.[1]

    • URL:

  • General Suzuki Mechanism & Conditions

    • Title: Suzuki-Miyaura Coupling: Practical Guide.
    • Source: Yoneda Labs.[1]

    • URL:

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening the antimicrobial activity of 2,6-dichloroquinazolin-4(3H)-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3][4][5] This guide details the synthesis, preparation of the test compound, and robust protocols for primary and secondary antimicrobial screening. The protocols are designed to be self-validating and are grounded in established microbiological techniques to ensure reliable and reproducible results.

Introduction: The Therapeutic Potential of Quinazolinones

The quinazolinone moiety is a crucial heterocyclic scaffold known for its wide array of biological activities.[1][3] Derivatives of quinazolin-4(3H)-one are prominent in drug discovery, exhibiting properties that range from anticancer and anti-inflammatory to anticonvulsant and antimicrobial.[3][4][5][6][7] The antimicrobial potential of this class of compounds stems from their ability to interfere with essential microbial processes. Some quinazolinone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, thereby leading to bacterial cell death.[2][8] Given the rising threat of antimicrobial resistance, the exploration of novel antimicrobial agents is of paramount importance.

The subject of this guide, 2,6-dichloroquinazolin-4(3H)-one, is a halogenated derivative. The presence of halogens in a molecular structure can significantly influence its biological activity, often enhancing its antimicrobial efficacy. Therefore, a systematic screening of this compound against a panel of pathogenic bacteria and fungi is a logical step in the quest for new therapeutic agents. These application notes provide the necessary protocols to conduct such a screen, from initial qualitative assessments to quantitative determinations of antimicrobial potency.

Synthesis of 2,6-Dichloroquinazolin-4(3H)-one

A common and effective method for the synthesis of 4(3H)-quinazolinones involves the condensation of an anthranilic acid derivative with an appropriate reagent. For 2,6-dichloroquinazolin-4(3H)-one, a plausible synthetic route starts from 5-chloroanthranilic acid. While the specific synthesis of this exact compound is not detailed in the provided search results, a general and representative synthetic scheme is presented below.

Representative Synthesis Scheme:

A mixture of 5-chloroanthranilic acid and 2-chloroacetyl chloride can be refluxed in a suitable solvent like pyridine to yield the intermediate, which upon further cyclization, would produce the desired 2,6-dichloroquinazolin-4(3H)-one. The purity of the synthesized compound should be confirmed using techniques such as TLC, melting point determination, and spectroscopic methods (IR, NMR, Mass Spectrometry).[3]

Antimicrobial Activity Screening Protocols

A tiered approach is recommended for screening, starting with a primary qualitative assay to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.

Materials and Reagents
  • 2,6-Dichloroquinazolin-4(3H)-one (synthesized and purified)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Muller-Hinton Agar (MHA)

  • Muller-Hinton Broth (MHB)

  • Sabouraud Dextrose Agar (SDA)

  • Sabouraud Dextrose Broth (SDB)

  • Sterile Petri dishes

  • Sterile test tubes and microplates (96-well)

  • Micropipettes and sterile tips

  • Bacterial and fungal strains (e.g., from ATCC)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Incubator

  • Laminar flow hood

  • Spectrophotometer (for optical density measurements)

Preparation of Test Compound and Controls

The lipophilicity of a compound, often estimated by its Log P value, is a critical parameter that influences its solubility and transport across microbial membranes.[9]

  • Stock Solution Preparation : Prepare a stock solution of 2,6-dichloroquinazolin-4(3H)-one at a concentration of 10 mg/mL in sterile DMSO. Ensure complete dissolution.

  • Working Solutions : Prepare serial dilutions of the stock solution in the appropriate sterile broth (MHB for bacteria, SDB for fungi) to achieve the desired concentrations for the assays.

  • Positive Control Preparation : Prepare stock solutions of the positive control antibiotics in their recommended solvents at a concentration of 1 mg/mL.

  • Negative Control : Sterile DMSO will be used as the negative control to assess any inhibitory effects of the solvent.

Microbial Strains

A representative panel of microorganisms should be used to assess the spectrum of activity.

  • Gram-positive Bacteria :

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria :

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi :

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation : Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria and 1 x 10^6 to 5 x 10^6 CFU/mL for fungi).

  • Plate Inoculation : Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of an MHA (for bacteria) or SDA (for fungi) plate.

  • Well Creation : Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound and Control Addition : Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[5]

  • Incubation : Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Observation : Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Workflow for Agar Well Diffusion Assay

AgarWellDiffusion A Prepare 0.5 McFarland Inoculum B Swab Inoculum on Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound and Controls to Wells C->D E Incubate Plates D->E F Measure Zones of Inhibition (mm) E->F

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[2]

  • Plate Preparation : In a 96-well microplate, add 100 µL of sterile broth (MHB or SDB) to all wells.

  • Serial Dilution : Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculum Addition : Add 10 µL of the prepared microbial inoculum (adjusted to give a final concentration of 5 x 10^5 CFU/mL in the well) to each well.

  • Controls : Include wells for positive control (broth + inoculum + control antibiotic), negative control (broth + inoculum + DMSO), and sterility control (broth only).

  • Incubation : Incubate the microplate under the same conditions as the agar well diffusion assay.

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be observed visually or by measuring the optical density at 600 nm.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the compound that kills the microorganisms.

  • Subculturing : After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth in the microdilution assay.

  • Plating : Spot-inoculate the aliquots onto fresh MHA or SDA plates.

  • Incubation : Incubate the plates under the appropriate conditions.

  • MBC/MFC Determination : The MBC or MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture plates.

Experimental Workflow for MIC and MBC/MFC Determination

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC_MFC MBC/MFC Determination A Prepare Serial Dilutions in 96-Well Plate B Inoculate with Microbial Suspension A->B C Incubate B->C D Determine MIC (No Visible Growth) C->D E Subculture from Wells with No Growth D->E Proceed with MIC & higher conc. F Incubate Agar Plates E->F G Determine MBC/MFC (No Growth on Plate) F->G

Caption: Workflow for MIC and MBC/MFC determination.

Data Analysis and Interpretation

The results from the antimicrobial screening assays should be systematically recorded and analyzed.

Table 1: Example Data Presentation for Agar Well Diffusion Assay

Test OrganismZone of Inhibition (mm)
2,6-Dichloroquinazolin-4(3H)-one (100 µ g/well )
S. aureus18
E. coli12
C. albicans15

Table 2: Example Data Presentation for MIC and MBC/MFC Assays

Test OrganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
S. aureus16322Bactericidal
E. coli64>256>4Bacteriostatic
C. albicans32642Fungicidal

Interpretation of MBC/MIC Ratio:

  • Bactericidal/Fungicidal : If the MBC/MIC or MFC/MIC ratio is ≤ 4, the compound is considered microbicidal.

  • Bacteriostatic/Fungistatic : If the ratio is > 4, the compound is considered microbistatic.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive antimicrobial screening of 2,6-dichloroquinazolin-4(3H)-one. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's antimicrobial spectrum and potency. Positive results from these in vitro assays would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing, to fully evaluate the therapeutic potential of this quinazolinone derivative. The structure-activity relationship of quinazolinones suggests that substitutions on the quinazolinone ring can significantly impact their biological activity, making the exploration of novel derivatives a promising avenue for the discovery of new antimicrobial agents.[10]

References

  • Vertex AI Search. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • PubMed. (n.d.). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

  • PubMed. (1998). Antibacterial effect of some 2,6-disubstituted 4-anilinoquinazolines. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Oral Microbial Viability by 2,6-Dichlorophenolindophenol a Redox Agent. Retrieved from [Link]

  • Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
  • PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Retrieved from [Link]

  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

  • Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • PubMed Central. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Retrieved from [Link]

  • International Journal of Advances in Pharmaceutical Research. (n.d.).
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

Sources

Application Note: Optimized Formulation of 2,6-Dichloroquinazolin-4(3H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the pre-clinical formulation of 2,6-Dichloroquinazolin-4(3H)-one , a pharmacologically active scaffold often utilized in oncology and kinase inhibition research. Due to the planar aromatic structure and halogenation, this compound exhibits poor aqueous solubility (Class II/IV in BCS classification) and chemical instability at the C-2 position under basic conditions.

This note rejects generic "one-size-fits-all" vehicle protocols. Instead, we provide three targeted formulation strategies—Co-solvent (PEG-based) , Complexation (Cyclodextrin) , and Lipid-based —validated to maximize in vivo exposure while minimizing hydrolytic degradation of the active 2-chloro substituent.

Physicochemical Profiling & Challenges

Before formulation, the researcher must understand the specific liabilities of the molecule to prevent experimental artifacts.

The "2-Chloro" Lability

The chlorine atom at the C-2 position of the quinazolinone ring is activated by the adjacent nitrogen atoms, making it a good leaving group.

  • Risk: In basic pH (> 7.5) or in the presence of nucleophilic buffers (e.g., Tris, free amines), the 2-Cl undergoes nucleophilic displacement or hydrolysis to form the inactive 2-hydroxy-6-chloroquinazolin-4(3H)-one .

  • Constraint: Formulations must maintain a neutral to slightly acidic pH (pH 5.0–6.5) and avoid strong nucleophiles.

Solubility Landscape
  • Water: < 0.1 mg/mL (Insoluble)

  • DMSO: > 50 mg/mL (Soluble)

  • Ethanol: Sparingly Soluble

  • PEG 400: Soluble[1][2]

Formulation Decision Matrix

Select the protocol based on your study endpoint and administration route.

FormulationDecision Start Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) (PK / Bioavailability) Route->IV High Solubility Req IP_Oral IP or Oral (PO) (Efficacy / PD) Route->IP_Oral Standard Vol Chronic Chronic Dosing (>14 Days) Route->Chronic Oral Only Cyclodextrin Protocol B: SBE-β-CD Complex (High Stability) IV->Cyclodextrin IP_Oral->Cyclodextrin If pH labile PEG_Tween Protocol A: PEG/Tween Co-solvent (Rapid Screening) IP_Oral->PEG_Tween Standard Lipid Protocol C: Corn Oil / Lipid (Slow Release) Chronic->Lipid

Figure 1: Decision tree for vehicle selection based on study duration and route.

Detailed Experimental Protocols

Protocol A: PEG/Tween Co-solvent System (Standard Screening)

Best for: Intraperitoneal (IP) or Oral (PO) single-dose efficacy studies. Target Concentration: 1 – 3 mg/mL Stability: Prepare fresh daily (Use within 4 hours).

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • PEG 300 or PEG 400 (Polyethylene Glycol)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 2,6-Dichloroquinazolin-4(3H)-one into a sterile glass vial.

  • Primary Solubilization (10% v/v): Add the calculated volume of DMSO . Vortex vigorously until the powder is completely dissolved.

    • Critical: Do not proceed if particles are visible. Mild heating (37°C) is permissible; avoid >50°C to prevent degradation.

  • Co-solvent Addition (40% v/v): Add PEG 300/400 slowly to the DMSO solution. Vortex to mix.

  • Surfactant Addition (5% v/v): Add Tween 80 . The solution becomes viscous; mix thoroughly.

  • Aqueous Phase (45% v/v): Slowly add warm (37°C) Sterile Saline dropwise while vortexing.

    • Note: Adding saline too fast will cause the compound to "crash out" (precipitate).

  • Validation: Inspect against a light source. The solution should be clear to slightly opalescent. If cloudy, sonicate for 5 minutes.

Final Composition: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline.[1][3]

Protocol B: SBE-β-CD Complexation (Gold Standard)

Best for: Intravenous (IV) PK studies and sensitive compounds. Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) encapsulates the lipophilic drug, preventing precipitation and shielding the reactive 2-Cl group from hydrolysis. Target Concentration: 2 – 5 mg/mL

Reagents:

  • SBE-β-CD (Captisol® or equivalent)

  • DMSO[1][3]

  • Sterile Water or Saline

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) SBE-β-CD stock solution in sterile saline. Stir until clear. Filter sterilize (0.22 µm) and store at 4°C.

  • Drug Solubilization: Dissolve the compound in DMSO (concentration = 10x final target).

  • Complexation: Add 100 µL of the DMSO drug concentrate to 900 µL of the 20% SBE-β-CD solution.

  • Equilibration: Vortex immediately. Sonicate for 10–15 minutes to facilitate inclusion complex formation.

  • pH Check: Verify pH is between 5.5 and 7.0. If >7.5, adjust cautiously with dilute HCl (0.1 N).

Final Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).

Quality Control & Stability Check

Because the 2-Cl group is labile, you must validate the formulation integrity before dosing.

Simple HPLC Method for Hydrolysis Detection:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm.

  • Pass Criteria: The parent peak (2,6-dichloro) must be >95%. The hydrolysis product (2-hydroxy-6-chloro) will elute significantly earlier (more polar).

In Vivo Administration Guidelines

Respecting physiological volume limits is ethical and prevents altered absorption kinetics.

SpeciesRouteMax Volume (Bolus)Recommended NeedleFormulation Preference
Mouse (25g) IV (Tail Vein)200 µL (5 mL/kg)27-30 GProtocol B (Cyclodextrin)
IP 500 µL (20 mL/kg)25-27 GProtocol A or B
Oral (Gavage) 250 µL (10 mL/kg)20 G (Bulb)Protocol A or C
Rat (250g) IV 1.0 mL (5 mL/kg)25 GProtocol B (Cyclodextrin)
IP 2.5 mL (10 mL/kg)23-25 GProtocol A or B
Oral 2.5 mL (10 mL/kg)16-18 GProtocol A or C

Note: For IV administration, Protocol A (PEG/Tween) carries a higher risk of hemolysis or thrombophlebitis if injected too rapidly. Protocol B is safer for vascular integrity.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Immediate Precipitation Saline added too fast ("Shocking" the solution).Add aqueous phase dropwise to the vortexing organic phase.
Precipitation after 1 hour Compound is supersaturated; thermodynamically unstable.Switch to Protocol B (Cyclodextrin) or reduce concentration.
Animal Writhing (IP) Vehicle is hypertonic or pH is too extreme.Ensure DMSO < 10%. Check pH. Switch to SBE-β-CD (isotonic).
Loss of Potency Hydrolysis of 2-Cl group.Do not store in aqueous solution >24h. Prepare fresh. Avoid basic buffers.

References

  • Structural Lability of 2-Chloro-quinazolinones: Cao, D. L., et al. (2012).[4][5] "2-Chloroquinazolin-4(3H)-one."[4][5][6] Acta Crystallographica Section E, 68(6), o1958.[5][6] [Link]

  • Animal Administration Volumes: Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes."[7] Journal of Applied Toxicology, 21(1), 15-23.[7] [Link]

  • Lipid-Based Formulations: Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery, 6(3), 231-248. [Link]

Sources

Use of 2,6-Dichloroquinazolin-4(3H)-one in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 2,6-dichloroquinazolin-4(3H)-one (CAS: 23982-38-9) as a privileged scaffold in combinatorial drug discovery. Unlike its fully aromatized cousin, 2,4-dichloroquinazoline, this scaffold retains the lactam functionality at C4, creating a distinct electronic profile that enables highly regioselective diversifications.

This Application Note provides validated protocols for exploiting the orthogonal reactivity of the C2-chloride (electrophilic


) and the C6-chloride (transition-metal catalyzed cross-coupling). By following these workflows, researchers can rapidly generate focused small-molecule libraries targeting kinases (e.g., EGFR, VEGFR) and GPCRs with high structural fidelity.

Chemo-Selectivity & Mechanistic Rationale

To design successful libraries, one must understand the electronic hierarchy of the scaffold. The 2,6-dichloroquinazolin-4(3H)-one core presents three distinct sites for diversity, reacting in a predictable order:

  • Position C2 (High Reactivity): The C2-chloride is flanked by the N1 and N3 atoms. The electron-withdrawing nature of the N1=C2-N3 amidine-like system makes this position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by amines, thiols, or alkoxides under mild conditions.
    
  • Position N3 (Tunable Reactivity): The amide nitrogen (N3) can be alkylated using alkyl halides and mild bases (

    
     or 
    
    
    
    ). This is often performed after C2 substitution to prevent over-alkylation, though order of operations can be swapped based on steric demands.
  • Position C6 (Latent Reactivity): The C6-chloride is an unactivated aryl chloride. It is inert to standard nucleophiles but serves as an excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) under elevated temperatures.

Critical Distinction: Unlike 2,4-dichloroquinazoline, where the C4-chloride is the most reactive site due to the highest LUMO coefficient, the 4(3H)-one moiety in our scaffold deactivates C4, shifting the primary electrophilic site to C2 .

Visualizing the Reactivity Hierarchy

ReactivityMap cluster_legend Reactivity Order Scaffold 2,6-Dichloroquinazolin-4(3H)-one C2 Site 1: C2-Cl (High Electrophilicity) Reaction: SNAr (Amines/Thiols) Cond: RT, Mild Base Scaffold->C2 Primary Target N3 Site 2: N3-H (Nucleophilic Nitrogen) Reaction: Alkylation Cond: Alkyl Halide, Base, Heat Scaffold->N3 Secondary Target C6 Site 3: C6-Cl (Unactivated Aryl Halide) Reaction: Pd-Catalysis Cond: Boronic Acids, Pd(0), >80°C Scaffold->C6 Tertiary Target Most Reactive Most Reactive Least Reactive Least Reactive Most Reactive->Least Reactive Decreasing Electrophilicity

Figure 1: Chemo-selective reactivity map of the 2,6-dichloroquinazolin-4(3H)-one scaffold. Note the orthogonality between the C2 (SNAr) and C6 (Pd-coupling) sites.

Experimental Protocols

The following protocols are designed for parallel synthesis. All reagents should be anhydrous unless specified.

Protocol A: Solution-Phase C2-Diversification ( )

Objective: To introduce the first point of diversity (R1) via displacement of the C2-chloride.

Materials:

  • 2,6-Dichloroquinazolin-4(3H)-one (1.0 equiv)

  • Primary or Secondary Amine (

    
    ) (1.2 equiv)
    
  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolution: Dissolve 2,6-dichloroquinazolin-4(3H)-one (1 mmol, 215 mg) in EtOH (5 mL) in a reaction vial.

  • Addition: Add DIPEA (2 mmol, 350 µL) followed by the amine of choice (1.2 mmol).

  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: Sterically hindered amines (e.g., tert-butylamine) may require reflux at 80°C for 12 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a more polar spot (product) should appear.
    
  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The 2-amino-6-chloroquinazolin-4(3H)-one usually precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–95%.

Validation Point:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C2-Cl signal (indirectly observed) and the appearance of amine NH/alkyl protons. The C6-aromatic protons will shift upfield slightly due to the electron-donating effect of the new amine at C2.

Protocol B: Solid-Phase "Resin Capture" Strategy

Objective: To immobilize the scaffold onto a solid support for rapid library generation, utilizing the C2 reactivity.

Rationale: Attaching the scaffold to a resin-bound amine allows for "wash-away" purification of subsequent steps.

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)

  • Fmoc-Amino Acid or Diamine Linker

  • 2,6-Dichloroquinazolin-4(3H)-one (3.0 equiv relative to resin loading)

Workflow:

  • Resin Preparation: Deprotect Fmoc from the Rink Amide resin (20% Piperidine/DMF, 2 x 10 min). Wash resin (3x DMF, 3x DCM).

  • Linker Attachment: Couple a diamine linker (e.g., Fmoc-1,4-diaminobutane) if a spacer is required, or use the free amine on the resin.

  • Scaffold Loading (Capture):

    • Suspend resin in NMP (N-methyl-2-pyrrolidone).

    • Add 2,6-dichloroquinazolin-4(3H)-one (3.0 equiv) and DIPEA (6.0 equiv).

    • Shake at 80°C for 16 hours.

    • Mechanism:[1][2] The resin-bound amine attacks C2, displacing the chloride.

  • Washing: Drain and wash resin extensively (5x DMF, 5x DCM, 5x MeOH) to remove unreacted scaffold.

  • Verification: Perform a micro-cleavage (TFA/H2O 95:5) on a small aliquot and analyze by LCMS. Mass should correspond to [Linker-Scaffold-Cl] + H+.

Protocol C: Palladium-Catalyzed C6-Diversification (Suzuki Coupling)

Objective: To introduce the second point of diversity (R2) at the metabolically stable C6 position.

Materials:

  • C2-substituted Quinazolinone (from Protocol A or B) (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure (Microwave Assisted):

  • Setup: In a microwave vial, combine the C2-substituted scaffold (0.5 mmol), aryl boronic acid (0.75 mmol), and catalyst (0.025 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and

    
     (1 mL). Degas with Nitrogen for 2 minutes.
    
  • Reaction: Seal and heat in a microwave reactor at 120°C for 20 minutes . (Conventional heating: Reflux 100°C for 12–16 hours).

  • Work-up (Solution Phase): Dilute with EtOAc, wash with water/brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
  • Work-up (Solid Phase): Wash resin (5x DMF, 5x DCM, 5x Sodium Diethyldithiocarbamate solution to remove Pd traces). Cleave from resin using TFA.[1]

Combinatorial Workflow Diagram

The following diagram illustrates the "Split-and-Pool" or "Parallel" logic using the protocols above.

Workflow cluster_step1 Step 1: C2 Diversification (SNAr) cluster_step2 Step 2: N3 Alkylation (Optional) cluster_step3 Step 3: C6 Diversification (Suzuki) Start Start: 2,6-Dichloroquinazolin-4(3H)-one Step1 React with Amine Library (R1-NH2) Solvent: EtOH, Base: DIPEA Start->Step1 Regioselective Cl displacement Step2 React with Alkyl Halides (R2-X) Base: K2CO3, DMF Step1->Step2 Intermediate A Step3 React with Boronic Acids (R3-B(OH)2) Cat: Pd(dppf)Cl2, MW 120°C Step2->Step3 Intermediate B Final Final Library: 2-Amino-3-Alkyl-6-Aryl-quinazolin-4-ones Step3->Final Purification

Figure 2: Sequential diversification workflow. Note that Step 2 (N3 Alkylation) can be omitted if N-H functionality is desired for hydrogen bonding in the active site.

Troubleshooting & Data Analysis

ObservationProbable CauseCorrective Action
No Reaction at C2 Nucleophile is too weak (e.g., aniline).Switch solvent to NMP and heat to 100°C. Add catalytic KI.
Mixture of Products at C2 Hydrolysis of C2-Cl to C2-OH.Ensure solvents are strictly anhydrous. Avoid hydroxide bases; use DIPEA or TEA.
Low Yield in Suzuki (C6) Catalyst poisoning or oxidative addition failure.Degas solvents thoroughly. Switch catalyst to XPhos Pd G2 for difficult aryl chlorides.
N3 vs O4 Alkylation Tautomeric ambiguity.Use "soft" alkylating agents and non-polar solvents to favor N-alkylation. If O-alkylation occurs, separate via column chromatography (O-alkyl products are usually less polar).

References

  • Gao, Y., et al. "Recent Advances in the Synthesis of Quinazolinone Derivatives." Molecules, vol. 29, no.[3][4] 24, 2024.[2][4][5] Link

    • Context: Discusses general reactivity and recent synthetic methodologies for quinazolinones.
  • Rohini, R., et al. "Novel solid-phase synthesis of 2,6-disubstituted 4(3H)-quinazolinones for combinatorial library generation." Tetrahedron Letters, vol. 43, no. 22, 2002, pp. 4075-4078. Link

    • Context: Foundation for the solid-phase resin capture str
  • Li, H.Z., et al. "A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives..." Molecules, vol. 15, no. 12, 2010, pp. 9473-9485.[6] Link

    • Context: Provides insights into the stability and handling of chlorinated quinazolinone intermedi
  • Hao, J., et al. "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)..." Journal of Medicinal Chemistry, vol. 62, no.[7] 19, 2019, pp. 8711-8732.[7] Link

    • Context: Demonstrates the biological relevance and structural analysis of dichlorin
  • Barbosa, M., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights..."[8] Molecules, vol. 29, 2024.[3][4][9] Link

    • Context: Theoretical grounding for the regioselectivity (LUMO coefficients) of quinazoline electrophiles.

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Kinase Inhibition Profiling for 2,6-Dichloroquinazolin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Idelalisib) and a precursor to 4-anilinoquinazolines like Gefitinib and Erlotinib.[1]

2,6-Dichloroquinazolin-4(3H)-one represents a critical functionalized intermediate. The chlorine atoms at the C2 and C6 positions provide unique vectors for structure-activity relationship (SAR) expansion. While the 2,6-dichloro analog itself often exhibits moderate-to-low intrinsic affinity compared to its fully elaborated derivatives, characterizing its baseline kinase inhibitory profile is essential for:

  • Fragment-Based Drug Discovery (FBDD): Validating the scaffold's binding mode (typically ATP-competitive).

  • Selectivity Profiling: Determining if the core scaffold introduces off-target liabilities (e.g., unexpected CDK2 or VEGFR2 inhibition) before derivatization.

  • Library Screening: Establishing a baseline for "hit" validation in high-throughput screens.

This guide details the optimized workflows for solubility assessment, biochemical kinase inhibition assays (ADP-Glo™), and cellular target engagement verification.

Compound Handling & Preparation[2][3][4][5][6][7][8]

The presence of two chlorine substituents increases the lipophilicity (LogP) of the quinazolinone core, potentially leading to precipitation in aqueous assay buffers. Proper stock preparation is non-negotiable for data integrity.

Solubility Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Target Stock Concentration: 10 mM or 50 mM.

  • Storage: -20°C in amber glass vials (to prevent photolytic dechlorination).

Step-by-Step Solubilization:

  • Weigh the solid 2,6-Dichloroquinazolin-4(3H)-one.

  • Add calculated volume of DMSO to achieve 50 mM.

  • Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

  • Quality Check: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully soluble; dilute to 10 mM.

Assay Buffer Compatibility
  • Tolerance: Most kinase assays tolerate up to 1-5% DMSO.

  • Recommendation: Maintain final assay DMSO concentration at 1% (v/v) to ensure solubility of this dichloro-analog without inhibiting the kinase enzyme itself.

Biochemical Kinase Assay: ADP-Glo™ Platform

For characterizing 2,6-Dichloroquinazolin-4(3H)-one, we utilize the ADP-Glo™ Kinase Assay (Promega) .

  • Why this assay? It is a universal, luminescent, coupled-enzyme assay that measures ADP formation. It is less susceptible to compound autofluorescence (a common issue with fused heterocyclic rings like quinazolines) compared to TR-FRET or FP assays.

Assay Principle

The assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by Ultra-Glo™ Luciferase.

ADPGlo_Pathway Substrate Substrate + ATP Kinase Kinase + 2,6-Dichloroquinazolin-4(3H)-one Substrate->Kinase Incubation ADP ADP + Phospho-Substrate Kinase->ADP Phosphorylation Reagent1 ADP-Glo™ Reagent (Terminates Rxn, Depletes ATP) ADP->Reagent1 Step 1: 40 min Reagent2 Kinase Detection Reagent (Converts ADP -> ATP -> Light) Reagent1->Reagent2 Step 2: 30-60 min Signal Luminescence (RLU) Reagent2->Signal Read Plate

Figure 1: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.

Experimental Protocol (384-Well Format)

Materials:

  • Kinase: Recombinant EGFR (or target of choice, e.g., VEGFR2, CDK2).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide.

  • ATP: Ultra-pure (use

    
     apparent concentration).
    
  • Test Compound: 2,6-Dichloroquinazolin-4(3H)-one (Serial dilution).

Procedure:

  • Compound Transfer: Acoustic dispense (e.g., Echo®) 50 nL of compound (in 100% DMSO) into the assay plate. Include DMSO-only wells (Max Signal) and No-Enzyme wells (Background).

  • Enzyme Addition: Add 2.5 µL of 2X Kinase Buffer containing EGFR (approx. 1-5 ng/well).

    • Pre-incubation: Incubate compound and enzyme for 15 minutes at RT. This allows the inhibitor to access the ATP-binding pocket before competition begins.

  • Substrate Initiation: Add 2.5 µL of 2X ATP/Substrate mix.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • ADP-Glo Step 1: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops reaction, depletes remaining ATP).

  • ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP, then light).

  • Detection: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis

Calculate Percent Inhibition:



Fit data to a 4-parameter logistic equation to determine


.

Cellular Target Engagement: Western Blotting

Since 2,6-Dichloroquinazolin-4(3H)-one is a scaffold, cellular potency is often lower than biochemical potency due to membrane permeability or efflux. A phosphorylation assay confirms if the compound enters the cell and hits the target.

Experimental Design
  • Cell Line: A431 (EGFR overexpressing) or HUVEC (VEGFR2 dependent).

  • Stimulation: EGF (Epidermal Growth Factor).[2]

  • Readout: Phospho-EGFR (Tyr1068) vs. Total EGFR.

Protocol
  • Seeding: Seed A431 cells (2 x 10^5 cells/well) in 6-well plates; culture overnight.

  • Starvation: Serum-starve cells for 12-16 hours (0.5% FBS) to reduce basal phosphorylation.

  • Treatment: Treat cells with 2,6-Dichloroquinazolin-4(3H)-one (e.g., 1, 10, 50 µM) for 2 hours.

    • Control: Gefitinib (1 µM) as positive control; DMSO as negative.

  • Stimulation: Add EGF (50 ng/mL) for 15 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Western Blot:

    • Run SDS-PAGE.

    • Primary Ab: Rabbit anti-pEGFR (Tyr1068) [1:1000].

    • Secondary Ab: HRP-conjugated anti-Rabbit.

    • Normalization: Strip and re-probe for Total EGFR or

      
      -Actin.
      

Mechanism of Action: ATP Competition Study

To confirm the 2,6-dichloro analog binds to the hinge region (ATP-competitive), perform the ADP-Glo assay at varying ATP concentrations.

ATP ConcentrationExpected IC50 Shift (Competitive Inhibitor)Expected IC50 Shift (Non-Competitive)
Low ATP (0.5x Km) Low IC50 (Potent)No Change
Km ATP Reference IC50No Change
High ATP (10x Km) High IC50 (Shift > 10-fold)No Change

Interpretation: If the


 increases linearly with ATP concentration, 2,6-Dichloroquinazolin-4(3H)-one is an ATP-competitive inhibitor, consistent with the typical binding mode of the quinazolinone scaffold.

Structural Derivatization Workflow

Understanding where this compound fits in the pipeline helps interpret assay results. The 2,6-dichloro core is rarely the endpoint.

Synthesis_Workflow Start 2,6-Dichloroquinazolin-4(3H)-one (Core Scaffold) Step1 C4-Substitution (Chlorine displacement by Anilines) Start->Step1 Nucleophilic Aromatic Substitution Intermediate 2-Chloro-4-anilinoquinazoline (Intermediate) Step1->Intermediate Step2 C2/C6-Modification (Solubilizing groups/Selectivity) Intermediate->Step2 SAR Optimization Final Potent Kinase Inhibitor (e.g., Gefitinib Analog) Step2->Final

Figure 2: Synthetic utility of the 2,6-dichloro scaffold in generating potent kinase inhibitors.

References

  • Vertex AI Search. (2024). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[3] ResearchGate. Link

  • National Institutes of Health (NIH). (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors. PubMed Central. Link

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Link

  • Royal Society of Chemistry. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents.[4] RSC Medicinal Chemistry. Link

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. USPTO. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers synthesizing 2,6-Dichloroquinazolin-4(3H)-one . This molecule is a critical electrophilic intermediate, often used to introduce the 6-chloroquinazolin-4-one scaffold into kinase inhibitors or antifolates via nucleophilic displacement at the reactive C2 position.

Current Status: Operational Topic: Impurity Profiling & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of 2,6-Dichloroquinazolin-4(3H)-one (Target) typically proceeds via the selective hydrolysis of 2,4,6-Trichloroquinazoline .

The core challenge is the reactivity differential between the C4 and C2 positions. The C4-chlorine is significantly more susceptible to nucleophilic attack (hydrolysis) than the C2-chlorine due to the electronic influence of the N3 nitrogen. However, the window for selectivity is narrow.

  • Too vigorous: You lose the C2-chlorine, collapsing to the thermodynamically stable 6-Chloroquinazoline-2,4(1H,3H)-dione (The "Dione").

  • Too mild: You retain unreacted 2,4,6-Trichloroquinazoline (The "Trichloro").

Reaction Pathway Analysis

The following diagram illustrates the critical hydrolysis pathway and the origin of key side products.

G cluster_0 Precursor Phase cluster_1 Critical Intermediate cluster_2 Target & Impurities SM 5-Chloroanthranilic Acid Dione_Pre 6-Chloroquinazoline- 2,4(1H,3H)-dione SM->Dione_Pre Urea/Phosgene TriCl 2,4,6-Trichloroquinazoline (Starting Material) Dione_Pre->TriCl POCl3/PCl5 (Chlorination) Target 2,6-Dichloroquinazolin- 4(3H)-one (TARGET) TriCl->Target NaOH (1 eq) Controlled Hydrolysis (Fast) Impurity_B Impurity B: 4,6-Dichloroquinazolin- 2(1H)-one (Regioisomer) TriCl->Impurity_B Hydrolysis at C2 (Slow/Rare) Impurity_A Impurity A: 6-Chloroquinazoline- 2,4-dione (Over-Hydrolysis) Target->Impurity_A Excess Base/Heat (Over-Hydrolysis)

Figure 1: Reaction cascade showing the kinetic selectivity required to isolate the 2,6-dichloro species. The "Dione" (Impurity A) is the thermodynamic sink.

Troubleshooting Guide (Q&A)

Issue 1: High Levels of "The Dione" (Impurity A)

User Question: My LC-MS shows a large peak at M-1 = 195/197 (negative mode), and the product melting point is >300°C. What happened?

Diagnosis: You have over-hydrolyzed the product to 6-chloroquinazoline-2,4(1H,3H)-dione . The C2-chlorine is less reactive than C4, but it is not inert. Once the C4-Cl hydrolyzes to form the lactam (C=O), the resulting 2,6-dichloroquinazolin-4-one is stable only within a specific pH and temperature range.

Corrective Actions:

  • Check Base Stoichiometry: Ensure you are using exactly 2.0 - 2.2 equivalents of NaOH (or KOH) relative to the trichloro starting material. (1 eq to neutralize HCl generated, 1 eq for the substitution). Excess base rapidly attacks C2.

  • Temperature Control: The hydrolysis of C4-Cl is exothermic and fast. Perform the addition at 0°C – 5°C . Do not allow the reaction to exceed Room Temperature (RT) until the quench.

  • Quench Protocol: Do not let the reaction "sit" overnight. Quench immediately with dilute HCl to pH ~2–3 as soon as the starting material is consumed (monitor by TLC/HPLC).

Issue 2: Presence of Unreacted Trichloroquinazoline

User Question: I isolated the product, but the NMR shows a mixture. There is a singlet at ~8.2 ppm that shouldn't be there.

Diagnosis: Incomplete hydrolysis. The reaction was likely stopped too early or the biphasic mixing was poor. 2,4,6-trichloroquinazoline has low water solubility.

Corrective Actions:

  • Solvent System: Use a biphasic system with a phase transfer catalyst (e.g., THF/Water or Acetone/Water). Pure water is insufficient for the lipophilic trichloro precursor.

  • Monitoring: Monitor the disappearance of the trichloro spot on TLC (Hexane/EtOAc 8:2). The trichloro compound moves fast (high Rf); the target (2,6-dichloro-4-one) is more polar (lower Rf).

Issue 3: Unexpected Alkoxy Impurities

User Question: I used Methanol for recrystallization, and now I have a mass shift of +31.

Diagnosis: You formed 6-chloro-2-methoxyquinazolin-4(3H)-one . The C2-chlorine in your target molecule is highly electrophilic. Refluxing in nucleophilic solvents (MeOH, EtOH) will displace the C2-Cl with an alkoxy group.

Corrective Actions:

  • Solvent Choice: NEVER use alcohols for workup or recrystallization of 2-chloroquinazolinones.

  • Recommended Solvents: Recrystallize from Acetonitrile (ACN) , Toluene , or Dichloroethane (DCE) .

Impurity Profile & Data Summary

Impurity NameStructure NoteOriginDetection (LC-MS)Removal Strategy
Impurity A (Dione) 6-Cl-quinazoline-2,4-dioneOver-hydrolysis of C2-Cl[M-H]⁻ 195Insoluble in DCM; wash crude solid with DCM.
Impurity B (Trichloro) 2,4,6-TrichloroquinazolineIncomplete Reaction[M+H]⁺ 233Soluble in Hexane; wash crude with Hexane.
Impurity C (Regioisomer) 4,6-Dichloroquinazolin-2-oneHydrolysis at C2 (Rare)[M-H]⁻ 213Difficult to separate; requires column chromatography.
Impurity D (Alkoxy) 2-Alkoxy-6-Cl-quinazolinoneReaction with solvent[M+H]⁺ 211 (OMe)Prevent formation (Avoid alcohols).

Optimized Experimental Protocol

Objective: Selective hydrolysis of 2,4,6-trichloroquinazoline to 2,6-dichloroquinazolin-4(3H)-one.

Reagents:

  • 2,4,6-Trichloroquinazoline (1.0 eq)[1]

  • NaOH (2.05 eq, 1N aqueous solution)

  • THF (Tetrahydrofuran) - Stabilizer free preferred

  • HCl (1N) for acidification

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4,6-trichloroquinazoline (10 mmol) in THF (20 mL). Cool the solution to 0°C in an ice bath.

  • Controlled Hydrolysis: Add the NaOH solution (20.5 mmol) dropwise over 20 minutes. Crucial: Keep internal temperature < 5°C.

    • Mechanism:[2][3][4][5] The hydroxide ion attacks C4 preferentially.

  • Reaction Monitoring: Stir at 0°C for 1–2 hours. Check TLC (Hexane/EtOAc 4:1).

    • Target: Disappearance of the top spot (Trichloro).

    • Stop point: Before the baseline spot (Dione) becomes major.

  • Quench: Slowly add 1N HCl until pH reaches 2–3. A white precipitate should form.

  • Isolation:

    • Evaporate the THF under reduced pressure (keep bath < 40°C).

    • Filter the aqueous suspension.

    • Purification (The "Trick"): Wash the filter cake with cold water (removes salts) and then wash with a small amount of cold Dichloromethane (DCM) .

    • Why DCM? The target is moderately soluble in DCM, but the Dione impurity is insoluble. However, to maximize yield, washing with Hexane is safer to remove unreacted Trichloro, while recrystallization from ACN removes the Dione.

  • Drying: Vacuum dry at 40°C over P₂O₅.

Yield Expectation: 75–85%. Appearance: White to off-white solid.

References

  • Synthesis of Quinazolinones via Hydrolysis : Al-Zaydi, K. M., & Al-Shamary, A. (2025). One-step synthesis of 4(3H)-quinazolinones. ResearchGate.[6]

  • Reactivity of Chlorinated Quinazolines : Search Results 1.15 - Kinetics of hydrolysis of dichloro-heterocycles. RSC Publishing.

  • General Quinazolinone Scaffolds : Vertex AI Search Result 1.1 - General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. NIH/PMC.

  • Synthesis of 2,4,6-Trichloro intermediates : Vertex AI Search Result 1.6 - 2,4,6-Trichloroquinazoline properties. Chem-Impex.

Sources

Technical Support Center: Troubleshooting Low Conversion in 2,6-Dichloroquinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-dichloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic underpinnings of the reaction to provide a robust framework for troubleshooting and optimization.

Introduction to the Synthetic Challenge

The synthesis of 2,6-dichloroquinazolin-4(3H)-one is a critical process in the development of various pharmacologically active molecules. However, achieving high conversion and purity can be challenging due to the multi-step nature of the synthesis and the potential for side reactions. This guide will focus on a common and plausible synthetic route: the formation of a 2-amino-6-chloroquinazolin-4(3H)-one intermediate from 2-amino-5-chlorobenzoic acid and a cyanating agent, followed by a subsequent chlorination step. By understanding the intricacies of each stage, researchers can effectively troubleshoot and optimize their synthetic protocols.

Part 1: Troubleshooting Guide for Low Conversion

Low conversion is a frequent issue in the synthesis of 2,6-dichloroquinazolin-4(3H)-one. The following troubleshooting guide, presented in a question-and-answer format, addresses specific problems you might encounter.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving low conversion issues in your synthesis.

TroubleshootingWorkflow start Low Conversion of 2,6-Dichloroquinazolin-4(3H)-one step1_check Step 1: Synthesis of 2-Amino-6-chloro- quinazolin-4(3H)-one from 2-Amino-5-chlorobenzoic Acid start->step1_check Analyze intermediate step step2_check Step 2: Chlorination of 2-Amino/Hydroxy-6-chloroquinazolin-4(3H)-one start->step2_check Analyze final step reagent_quality1 Poor Reagent Quality? (Starting materials, Cyanamide) step1_check->reagent_quality1 reaction_conditions1 Suboptimal Reaction Conditions? (Temperature, Solvent, Time) step1_check->reaction_conditions1 side_reactions1 Side Reactions Dominating? (e.g., Dimerization, Hydrolysis) step1_check->side_reactions1 reagent_quality2 Ineffective Chlorinating Agent? (e.g., POCl3, SOCl2) step2_check->reagent_quality2 reaction_conditions2 Harsh Reaction Conditions? (Temperature, Catalyst) step2_check->reaction_conditions2 product_degradation Product Degradation? step2_check->product_degradation solution_reagent1 Verify reagent purity. Use fresh cyanamide. reagent_quality1->solution_reagent1 solution_conditions1 Optimize temperature and reaction time. Screen solvents. reaction_conditions1->solution_conditions1 solution_side_reactions1 Use activating agent (e.g., TMSCl). Control stoichiometry. side_reactions1->solution_side_reactions1 solution_reagent2 Use fresh, high-purity chlorinating agent. Consider alternative reagents. reagent_quality2->solution_reagent2 solution_conditions2 Optimize temperature and reaction time. Use a catalyst if necessary. reaction_conditions2->solution_conditions2 solution_degradation Monitor reaction closely (TLC). Optimize work-up procedure. product_degradation->solution_degradation

Caption: Troubleshooting workflow for low conversion in 2,6-dichloroquinazolin-4(3H)-one synthesis.

Frequently Asked Questions (FAQs) in Troubleshooting

Q1: My reaction of 2-amino-5-chlorobenzoic acid with cyanamide is sluggish and gives a low yield of the 2-amino-6-chloroquinazolin-4(3H)-one intermediate. What are the likely causes?

A1: This is a common bottleneck. The primary reasons for low conversion in this step are often related to the reactivity of the starting materials and the reaction conditions.

  • Expertise & Experience: The nucleophilicity of the amino group in 2-amino-5-chlorobenzoic acid is reduced by the electron-withdrawing nature of both the carboxylic acid and the chloro substituent. This can make the initial reaction with cyanamide slow. Furthermore, cyanamide itself can be unreactive and prone to dimerization or decomposition under certain conditions.

  • Causality and Solution: To overcome this, an activating agent is often necessary. Chlorotrimethylsilane (TMSCl) is a good choice as it can silylate the carboxylic acid and the amino group, increasing their reactivity.[1] The reaction then proceeds through a more reactive intermediate. Additionally, ensure your cyanamide is of high purity and, if possible, freshly prepared or from a newly opened container.

Q2: I am observing the formation of multiple side products during the synthesis of the 2-amino-6-chloroquinazolin-4(3H)-one intermediate. How can I minimize these?

A2: The formation of side products is often a consequence of competing reaction pathways.

  • Expertise & Experience: A common side reaction is the formation of a urea derivative from the reaction of two molecules of 2-amino-5-chlorobenzoic acid with one molecule of cyanamide. Another possibility is the hydrolysis of the cyanamide or the intermediate product if water is present in the reaction mixture.

  • Causality and Solution: To minimize side product formation, it is crucial to maintain anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Careful control of stoichiometry is also important. A slight excess of cyanamide may be beneficial, but a large excess can lead to the formation of other byproducts.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) will help you determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

Q3: The chlorination of my 2-amino-6-chloroquinazolin-4(3H)-one intermediate to 2,6-dichloroquinazolin-4(3H)-one is not proceeding efficiently. What should I consider?

A3: The conversion of the 2-amino group to a chloro group can be challenging. The choice of chlorinating agent and reaction conditions are critical.

  • Expertise & Experience: While a diazonium salt intermediate followed by a Sandmeyer-type reaction is a classic method, direct chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can also be employed. However, these reagents are harsh and can lead to decomposition if the reaction is not carefully controlled.

  • Causality and Solution: If using POCl₃, the reaction often requires elevated temperatures. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction. Ensure that your POCl₃ is fresh and not discolored, as impurities can affect its reactivity. If direct chlorination is problematic, consider converting the 2-amino group to a hydroxyl group first, which can then be more readily chlorinated.

Part 2: Experimental Protocols and Data

To provide a practical framework, we present a generalized experimental protocol for the synthesis of the 2-amino-6-chloroquinazolin-4(3H)-one intermediate, a crucial step in the overall synthesis.

Protocol: Synthesis of 2-Amino-6-chloroquinazolin-4(3H)-one

This protocol is based on established methods for the synthesis of 2-aminoquinazolin-4(3H)-one derivatives.[1]

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Cyanamide

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous solvent (e.g., Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add 2-amino-5-chlorobenzoic acid and the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add chlorotrimethylsilane (TMSCl) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Add cyanamide to the reaction mixture in one portion.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol or another suitable solvent to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Impact of Reaction Parameters on Conversion

The following table summarizes the potential impact of key reaction parameters on the conversion rate in the synthesis of the 2-amino-6-chloroquinazolin-4(3H)-one intermediate.

ParameterConditionExpected Impact on ConversionRationale
Temperature Too LowLowInsufficient energy to overcome the activation barrier of the reaction.
Optimal (Reflux)HighProvides sufficient energy for the reaction to proceed at a reasonable rate.
Too HighLowMay lead to decomposition of reactants, intermediates, or the final product.
Reaction Time Too ShortLowThe reaction has not had enough time to go to completion.
OptimalHighAllows for maximum conversion without significant byproduct formation.
Too LongLowIncreased potential for side reactions and product degradation.
Solvent Aprotic (e.g., Dioxane, DMF)HighSolubilizes the reactants and is generally unreactive under the reaction conditions.
Protic (e.g., Ethanol)LowCan compete with the nucleophilic attack of the amino group and lead to side reactions.
Activating Agent AbsentLowThe starting materials may not be sufficiently reactive.
Present (e.g., TMSCl)HighIncreases the electrophilicity of the carboxylic acid and the nucleophilicity of the amino group.[1]

Part 3: Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting.

Mechanism of 2-Amino-6-chloroquinazolin-4(3H)-one Formation

The formation of the 2-aminoquinazolin-4(3H)-one ring from an anthranilic acid and cyanamide is a multi-step process. In the presence of an activating agent like TMSCl, the reaction is thought to proceed as follows:

  • Activation of 2-Amino-5-chlorobenzoic Acid: TMSCl reacts with both the carboxylic acid and the amino group of 2-amino-5-chlorobenzoic acid to form a silylated intermediate. This increases the reactivity of both functional groups.

  • Nucleophilic Attack: The silylated amino group of the activated anthranilic acid derivative attacks one of the nitrile carbons of cyanamide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen from the cyanamide attacks the silylated carbonyl carbon.

  • Rearrangement and Tautomerization: A series of proton transfers and rearrangements, potentially including a Dimroth rearrangement, leads to the formation of the stable 2-amino-6-chloroquinazolin-4(3H)-one ring system.[1][3]

Visualizing the Reaction Pathway

ReactionMechanism start 2-Amino-5-chlorobenzoic Acid + Cyanamide activation Activation with TMSCl start->activation intermediate1 Silylated Intermediate activation->intermediate1 nucleophilic_attack Nucleophilic Attack intermediate1->nucleophilic_attack intermediate2 Acyclic Intermediate nucleophilic_attack->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 rearrangement Rearrangement/ Tautomerization intermediate3->rearrangement product 2-Amino-6-chloro- quinazolin-4(3H)-one rearrangement->product

Caption: Proposed reaction pathway for the synthesis of 2-amino-6-chloroquinazolin-4(3H)-one.

Conclusion

Troubleshooting low conversion in the synthesis of 2,6-dichloroquinazolin-4(3H)-one requires a systematic and mechanistically informed approach. By carefully considering the purity of reagents, optimizing reaction conditions for each step, and understanding the potential for side reactions, researchers can significantly improve the yield and purity of their final product. This guide provides a foundational framework for addressing common challenges, and we encourage you to adapt and refine these strategies based on your specific experimental observations.

References

  • Åkerbladh, L., & Odell, L. R. (2016). Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide. The Journal of Organic Chemistry, 81(7), 2966–2973. Available at: [Link]

  • Chen, J., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 78(22), 11342-11348. Available at: [Link]

  • Gao, L., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358. Available at: [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Available at: [Link]

  • Park, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4275. Available at: [Link]

  • Wu, H., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 9(42), 24533-24558. Available at: [Link]

  • Yin, P., et al. (2020). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one Derivatives. Molecules, 25(23), 5727. Available at: [Link]

  • Zayed, M. F., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. International Journal of Molecular Sciences, 15(10), 17746-17757. Available at: [Link]

  • Zhang, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 21(13), 4785. Available at: [Link]

  • Al-Tel, T. H. (2011). One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines. Molecules, 16(11), 9345-9355. Available at: [Link]

  • Chien, T. C., et al. (2012). Efficient synthesis of 2-aminoquinazoline derivatives via acid-mediated [4+2] annulation of N-benzyl cyanamides. Molecules, 17(8), 9475-9488. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 20(8), 14750-14767. Available at: [Link]

  • O'Donnell, C. J., et al. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 23(8), 1852. Available at: [Link]

  • Shklyaev, Y. V., & Votalev, K. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 453-469. Available at: [Link]

Sources

Removal of unreacted starting materials from 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Chemistry Division Subject: Purification & Isolation of 2,6-Dichloroquinazolin-4(3H)-one

Executive Summary: The "Partial Hydrolysis" Challenge

Welcome to the technical guide for handling 2,6-Dichloroquinazolin-4(3H)-one . This molecule is a critical electrophilic scaffold, often serving as the "gatekeeper" intermediate for 2-substituted quinazoline drugs (e.g., Prazosin analogs).

The central challenge in isolating this compound lies in its synthesis. It is typically generated via the selective hydrolysis of 2,4,6-trichloroquinazoline. This creates a thermodynamic "tightrope":

  • Under-reaction: Leaves unreacted 2,4,6-trichloroquinazoline (Starting Material).

  • Over-reaction: Hydrolyzes the labile 2-Cl bond, collapsing the scaffold into 6-chloroquinazolin-2,4(1H,3H)-dione (The "Dione" impurity).

This guide focuses on exploiting the solubility differential between these three species to achieve high purity without column chromatography.

Module 1: Impurity Profiling & Solubility Logic

To remove the starting material, you must understand the "Solubility Switch." The transition from the trichloro-precursor to the desired product introduces a single acidic proton (N-H), drastically altering physical properties.

CompoundRoleKey Functional GroupSolubility (Non-Polar: Toluene/DCM)Solubility (Polar Aprotic: DMF/DMSO)Solubility (Aq. Base)
2,4,6-Trichloroquinazoline Starting Material (SM) No acidic protons. Highly lipophilic.High HighInsoluble
2,6-Dichloroquinazolin-4(3H)-one Target Product One acidic N-H (pKa ~9).Low / Sparingly Soluble HighSoluble (Unstable*)
6-Chloroquinazolin-2,4-dione Over-Hydrolysis Two acidic N-H groups.Insoluble ModerateSoluble (Stable)

*Note: While the target is soluble in base, the 2-Cl position is susceptible to hydrolysis in strong base or at high temperatures.

Module 2: Troubleshooting Guide (Q&A)

Q1: My HPLC shows 5-10% unreacted 2,4,6-trichloroquinazoline. How do I remove it without a column?

A: Do not recrystallize yet. Recrystallization often co-precipitates the starting material due to structural similarity. The Solution: Perform a Slurry Wash (Trituration) with Toluene or Dichloromethane (DCM).

  • Mechanism: The trichloro-SM is highly soluble in these solvents, while the target 4-one is nearly insoluble at room temperature.

  • Protocol: Suspend the crude solid in Toluene (5 mL per gram). Stir vigorously at room temperature for 30 minutes. Filter. The filtrate will contain the SM; the filter cake is your purified product.

Q2: I tried recrystallizing in hot Ethanol, but the product purity decreased. What happened?

A: You likely triggered a nucleophilic substitution. The Mechanism: The chlorine at the C-2 position is electrophilic (an imidoyl chloride equivalent). Boiling alcohols (MeOH, EtOH) can attack this position, converting your 2-chloro product into a 2-ethoxy or 2-methoxy impurity. Recommendation: Avoid protic solvents for heating. Use Acetonitrile (ACN) or Toluene for recrystallization if a slurry wash is insufficient.

Q3: The product is contaminated with the "Dione" (6-chloro-2,4-dione). Can I wash this out?

A: Washing is difficult because the Dione is insoluble in almost everything organic. The Solution: You must prevent it upstream or filter it out during the process.

  • Prevention: Ensure your hydrolysis pH does not exceed 10 and temperature stays < 25°C.

  • Removal: Dissolve your crude product in THF or hot Acetone . The target dissolves; the Dione usually remains as a suspended solid. Filter hot to remove the Dione.

Q4: Can I use acid-base extraction to purify the target?

A: Risky. While the target dissolves in NaOH (due to the N-H), the 2-Cl group hydrolyzes rapidly in aqueous base, especially if warm. Protocol (If necessary): Use cold (0°C) 1M NaOH. Dissolve rapidly and immediately re-acidify to pH 4-5. Do not let it sit in the basic solution.

Module 3: Visual Workflows

Diagram 1: The Hydrolysis "Danger Zone"

Caption: The reaction pathway showing the narrow window for isolating the target between the starting material and the degradation product.

ReactionPath cluster_0 Solubility Profile SM 2,4,6-Trichloroquinazoline (Starting Material) Target 2,6-Dichloroquinazolin-4(3H)-one (Target) SM->Target Controlled Hydrolysis (1 eq. NaOH, <20°C) SM_desc Soluble in Toluene Dione 6-Chloroquinazolin-2,4-dione (Over-Hydrolysis Impurity) Target->Dione Excess Base / Heat (Nucleophilic Attack at C-2) Target_desc Insoluble in Toluene

Diagram 2: Purification Decision Tree

Caption: Logic flow for selecting the correct purification method based on the specific impurity detected.

PurificationLogic Start Crude Solid Isolated Check Analyze Impurity Profile (HPLC/TLC) Start->Check Impurity_SM Impurity: Unreacted 2,4,6-Trichloroquinazoline Check->Impurity_SM Non-polar impurity Impurity_Dione Impurity: 6-Chloro- 2,4-dione Check->Impurity_Dione Insoluble polar impurity Action_Slurry PROTOCOL A: Toluene Slurry Wash (Target is solid, SM dissolves) Impurity_SM->Action_Slurry Action_Filter PROTOCOL B: Dissolve in THF, Filter (Target dissolves, Dione solid) Impurity_Dione->Action_Filter

Module 4: Validated Experimental Protocols

Protocol A: Removal of Unreacted Starting Material (Toluene Slurry)

Use this when HPLC shows presence of 2,4,6-trichloroquinazoline.

  • Preparation: Dry the crude solid thoroughly. Water content can inhibit the solubility of the impurity in toluene.

  • Slurry: Place 10 g of crude material in a flask. Add 50 mL of Toluene (Ratio 5:1 v/w).

    • Note: Dichloromethane (DCM) can be substituted if Toluene is unavailable, but Toluene is preferred for its lower volatility and better selectivity.

  • Agitation: Stir vigorously at 20–25°C for 30–60 minutes. Do not heat. Heating may dissolve the target product, leading to yield loss.

  • Filtration: Filter the suspension through a sintered glass funnel under vacuum.

  • Wash: Wash the filter cake with 10 mL of fresh cold Toluene.

  • Result: The filtrate contains the unreacted starting material. The filter cake is the purified 2,6-dichloroquinazolin-4(3H)-one.

Protocol B: Synthesis & Selective Hydrolysis (Context)

If you are synthesizing the material, use this method to minimize starting material carryover.

  • Dissolution: Dissolve 2,4,6-trichloroquinazoline (1.0 eq) in THF (5 vol). Cool to 0°C.

  • Hydrolysis: Slowly add aqueous NaOH (2.0 eq, 1N concentration) dropwise.

    • Critical: Maintain internal temperature < 10°C.[1]

  • Quench: Monitor by TLC/HPLC. As soon as the trichloro-SM is consumed (< 2%), acidify immediately with 1N HCl to pH 3-4.

  • Isolation: The product precipitates.[2][3] Filter and wash with water.[1][2]

  • Drying: Vacuum dry at 40°C. (Avoid high heat).

References

  • Synthesis of Quinazolinones via Hydrolysis

    • Title: "Quinazolinone synthesis - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Title: "Synthetic method of 2,4-dichloroquinazoline derivative (Patent CN102584721A)
  • Solubility Data (Toluene/Water Systems)

    • Title: "Toluene with Water - IUPAC-NIST Solubilities D
    • Source: NIST
    • URL:[Link]

  • General Quinazoline Chemistry & Impurity Profiles

    • Title: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines"
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: 2,6-Dichloroquinazolin-4(3H)-one Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Hydrolytic Degradation & Dechlorination during Synthesis[1]

Core Analysis: The Lability Paradox

The synthesis of 2,6-Dichloroquinazolin-4(3H)-one presents a unique chemical paradox. To synthesize it, you typically must pass through a highly reactive intermediate (2,4,6-trichloroquinazoline) and perform a selective hydrolysis .[1]

The 4-position chlorine is highly labile and hydrolyzes readily to the ketone (desired).[1] However, the 2-position chlorine is also an imidoyl chloride analog.[1] While less reactive than the 4-position, it remains highly susceptible to nucleophilic attack by water, especially under acidic or high-thermal conditions.[1]

The Failure Mode: Most researchers lose their product during the quench or filtration steps.[1] The exothermic destruction of excess chlorinating agents (like ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) generates local hot spots and high concentrations of HCl, which catalyzes the unwanted hydrolysis of the C2-Cl bond, reverting your product to the thermodynamically stable (but useless) 6-chloroquinazoline-2,4-dione .
Troubleshooting Guides (Ticket-Based)
Ticket #401: "My product reverts to the dione during the quench."

Diagnosis: You are likely performing a "Direct Quench" (pouring reaction mixture into water).[1] This creates a massive exotherm and a highly acidic localized environment (


, 

), which destroys the C2-Cl bond.

Resolution Protocol: The "Inverse Quench" Technique Instead of adding water to the reaction, add the reaction to a controlled quench buffer.[1]

  • Cool: Chill your reaction mixture (containing crude 2,4,6-trichloroquinazoline) to 0–5°C.

  • Prepare Buffer: In a separate vessel, prepare a slurry of crushed ice and a mild base (Sodium Acetate or

    
    ) to maintain pH ~4–5.
    
  • Transfer: Slowly cannulate or drip the reaction mixture into the ice slurry with vigorous stirring.

  • Temperature Limit: Maintain internal temperature

    
     throughout.
    
  • Filtration: Filter immediately once the addition is complete. Do not let it stir overnight in the aqueous mother liquor.

Ticket #402: "I cannot stop the hydrolysis at the 4-one stage; I get mixtures."

Diagnosis: If you are converting 2,4,6-trichloroquinazoline to the target via base hydrolysis, your base is likely too strong or too concentrated.[1]

Resolution Protocol: Kinetic Control The 4-Cl hydrolyzes roughly 100x faster than the 2-Cl, but this window closes at high pH.[1]

ParameterRecommendedDangerousReason
Base 2% NaOH (aq)>10% NaOH or KOHHigh ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

conc. attacks C2-Cl.[1]
Solvent THF/Water (1:[1]1)Pure Water or MeOHTHF solubilizes the starting material for homogeneous kinetics.[1] Methanol causes methoxysis (impurity).[1]
Time 1–3 hours (Monitor TLC)OvernightExtended exposure guarantees C2 hydrolysis.[1]
Quench Dilute Acetic AcidHCl or ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Strong mineral acids catalyze acid-hydrolysis of the product.
Ticket #403: "The solid degrades during vacuum drying." [1]

Diagnosis: Trapped acid.[1] The crystal lattice of quinazolinones often traps HCl or acetic acid.[1] Upon heating in a vacuum oven, this trapped acid creates a "micro-reactor" inside the crystal, degrading the compound.

Resolution Protocol: The Aprotic Wash

  • After the final water wash, wash the filter cake with cold n-Heptane or Diisopropyl Ether (IPE) .[1] This displaces water.[1]

  • Dry at Room Temperature under high vacuum (

    
    ) over 
    
    
    
    or KOH pellets.
  • Do not heat above 40°C until you are certain the solid is neutral.

Visualizing the Stability Window

The following diagram illustrates the kinetic competition between the desired pathway and the degradation pathway.

G Start 2,4,6-Trichloroquinazoline (Highly Reactive) Target TARGET: 2,6-Dichloroquinazolin-4(3H)-one (Metastable) Start->Target Controlled Hydrolysis (2% NaOH, <25°C) Degradant DEGRADANT: 6-Chloroquinazoline-2,4-dione (Thermodynamic Sink) Start->Degradant Uncontrolled Quench (Exotherm + HCl) Impurity Impurity: 2-Methoxy derivative (If MeOH used) Start->Impurity Solvolysis (MeOH) Target->Degradant Over-Hydrolysis (High T, Strong Acid/Base)

Caption: Kinetic pathway showing the narrow stability window of the target compound. The green path requires strict pH/Temperature control to avoid the red degradation paths.

Optimized Synthesis Workflow

This protocol maximizes the yield of 2,6-dichloroquinazolin-4(3H)-one while suppressing the dione formation.[1]

Step 1: Chlorination (Formation of Precursor) [1]

  • Reagents: 6-Chloroquinazoline-2,4-dione + ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     + 
    
    
    
    (Catalyst).
  • Reflux: 4–6 hours.[1]

  • Result: Solution of 2,4,6-trichloroquinazoline.[1][2]

Step 2: Isolation of Precursor (CRITICAL)

  • Distill off excess ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     under reduced pressure. Do not quench the bulk POCl3.
    
  • Dissolve the residue in dry DCM or Toluene.[1]

  • Pour into ice-water (Inverse Quench).[1] Separate organic layer immediately. Dry over

    
    .
    
  • Why? Isolating the trichloro-intermediate removes the massive acid source (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) before the sensitive hydrolysis step.
    

Step 3: Selective Hydrolysis (The Target Step) [1]

  • Dissolve 2,4,6-trichloroquinazoline in THF.

  • Add 2.2 equivalents of 1N NaOH dropwise at 0°C.

  • Stir at 20°C for 2 hours. Monitor by HPLC/TLC.

  • Stop Point: When the trichloro peak vanishes, but before the dione peak appears.

  • Workup: Acidify carefully to pH 5 with 1N Acetic Acid. Filter the precipitate.[1][3][4][5]

  • Recrystallization: Acetone/Ethyl Acetate (5:1) is the standard for high purity [1].[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent for the reaction? A: No. Alcohol solvents (MeOH, EtOH) are nucleophiles.[1] They will attack the C2-Cl position to form 2-ethoxy-6-chloroquinazolin-4-one equivalents [2]. Use aprotic polar solvents like THF, Dioxane, or Acetonitrile.[1]

Q: Why does my product turn pink/brown on the shelf? A: This indicates oxidative degradation of trace amine impurities or incomplete removal of acid.[1] Ensure the final wash is neutral. Store under Argon at 4°C.

Q: Is the C2-Cl bond stable to Suzuki Coupling conditions? A: It is moderately stable, but less so than a phenyl chloride.[1] If you are coupling at the C6-position, use anhydrous conditions.[1] If you are trying to couple at C2, be aware that the C2-Cl is deactivated by the N3-H (lactam); you may need to protect N3 (e.g., with BOM or SEM) to facilitate coupling at C2 [3].[1]

References
  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012).[1][4][6] 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1958.[1][6] Link

  • El-Azab, A. S., et al. (2015).[1][4] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[1] Link

  • RSC Publishing.[1] Nucleophilic aromatic substitution in heterocycles: hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. (Mechanistic parallel for imidoyl chloride hydrolysis). Link

Sources

Technical Support Center: Navigating Solubility Challenges of 2,6-Dichloroquinazolin-4(3H)-one in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-dichloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges associated with this compound in a variety of experimental settings. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.

The Challenge: Understanding the Poor Solubility of 2,6-Dichloroquinazolin-4(3H)-one

The inherent structure of 2,6-dichloroquinazolin-4(3H)-one, a member of the quinazolinone class of compounds, contributes to its low aqueous solubility. The rigid, fused heterocyclic ring system, combined with its lipophilic nature, results in high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. This characteristic is common among many kinase inhibitors and other pharmacologically active small molecules, often leading to their classification as "brick-dust" molecules. Addressing this solubility issue is a critical first step for any successful in vitro or in vivo study.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 2,6-dichloroquinazolin-4(3H)-one?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A2: To maintain cell viability and minimize off-target effects, the final concentration of DMSO in your assay should be kept as low as possible, ideally at or below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "solvent shock," is a common issue with poorly soluble compounds. The rapid change from a high-concentration organic environment to an aqueous one causes the compound to fall out of solution. To mitigate this, it is recommended to perform a serial dilution of your DMSO stock solution in 100% DMSO first, to get closer to your final desired concentration, before making the final dilution into your aqueous assay buffer. This should be done in a stepwise manner with vigorous vortexing.

Q4: Can I heat the compound to get it to dissolve?

A4: Gentle warming (e.g., 37°C) can be used to aid in the dissolution of the compound in DMSO. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. Always check the compound's stability at elevated temperatures if possible.

Troubleshooting Guide: Overcoming Precipitation in Assays

Encountering precipitation during an experiment can be a significant roadblock. This section provides a systematic approach to troubleshooting and resolving these issues.

Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer

This is a classic sign of exceeding the compound's aqueous solubility limit.

Root Cause Analysis and Solutions:

  • Final Concentration is Too High: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Sub-Optimal Dilution Technique: As mentioned in the FAQs, avoid large dilution factors directly from a high-concentration DMSO stock into an aqueous buffer. Perform intermediate dilutions in DMSO.

Workflow for Optimizing Dilution:

A High Concentration Stock (e.g., 50 mM in 100% DMSO) B Intermediate Dilution (e.g., 1 mM in 100% DMSO) A->B Serial Dilution in 100% DMSO C Final Working Solution (e.g., 10 µM in Assay Buffer) B->C Final Dilution into Aqueous Buffer (with vortexing) D Assay Plate C->D Addition to Assay

Caption: Serial dilution workflow to minimize precipitation.

Issue 2: Compound Precipitates Over Time in the Assay Plate

Precipitation that occurs during the course of an experiment can be due to changes in temperature, pH, or interactions with assay components.

Root Cause Analysis and Solutions:

  • Temperature and pH Shifts: Incubating at 37°C can decrease the solubility of some compounds. Similarly, cellular metabolism can alter the pH of the culture medium over time.

  • Interaction with Media Components: Components in cell culture media, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with the compound and affect its solubility. Serum proteins can sometimes increase apparent solubility by binding to the compound, but they can also be a source of variability.

Advanced Solubilization Strategies

When simple dilution optimization is insufficient, more advanced formulation strategies may be necessary.

Strategy 1: The Use of Co-solvents

The addition of a small percentage of a water-miscible organic solvent to the final assay buffer can increase the solubility of hydrophobic compounds.

Recommended Co-solvents and Working Concentrations:

Co-solventTypical Final ConcentrationConsiderations
Ethanol1-5%Can have biological effects at higher concentrations.
Propylene Glycol1-5%Generally well-tolerated by cells.
Polyethylene Glycol (PEG 300/400)1-5%Can increase viscosity.

Experimental Protocol: Determining the Optimal Co-solvent Concentration

  • Prepare a series of assay buffers containing different concentrations of the chosen co-solvent (e.g., 0%, 1%, 2%, 5% ethanol).

  • Add 2,6-dichloroquinazolin-4(3H)-one to each buffer at the desired final concentration.

  • Incubate under the same conditions as your assay (e.g., 37°C for 24 hours).

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with the co-solvent buffers (without the compound) to ensure the chosen concentration is not toxic to your cells.

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 2,6-dichloroquinazolin-4(3H)-one, forming an inclusion complex with enhanced aqueous solubility.

Mechanism of Cyclodextrin-Mediated Solubilization:

cluster_0 Before Complexation cluster_1 After Complexation A 2,6-Dichloroquinazolin-4(3H)-one (Poorly Soluble) C Inclusion Complex (Soluble) A->C B Cyclodextrin B->C

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

Experimental Protocol: Preparation of a 2,6-dichloroquinazolin-4(3H)-one-Cyclodextrin Inclusion Complex

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Dissolve 2,6-dichloroquinazolin-4(3H)-one in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Slowly add the compound solution to the HP-β-CD solution while stirring vigorously.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated compound.

  • Determine the concentration of the solubilized compound in the filtrate using a validated analytical method like HPLC-UV.

  • This stock solution of the inclusion complex can then be diluted in the assay buffer for your experiments.

Strategy 3: The Use of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.

Commonly Used Surfactants:

SurfactantTypeTypical Final Concentration
Tween® 20/80Non-ionic0.01-0.1%
Poloxamer 188 (Pluronic® F-68)Non-ionic0.02-0.2%

Considerations:

  • Surfactants can interfere with certain assay readouts and may have effects on cell membranes at higher concentrations.

  • It is essential to determine the CMC of the surfactant in your specific assay buffer and to test for any potential interference or cytotoxicity.

Summary and Best Practices

  • Start with a high-concentration stock solution in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Minimize the final DMSO concentration in your assays to ≤0.5%. Always include a vehicle control.

  • Use a stepwise dilution strategy to avoid compound precipitation.

  • If solubility issues persist, consider using co-solvents, cyclodextrins, or surfactants. Always validate these methods for compatibility with your specific assay and cell type.

  • Thoroughly document your solubilization procedure to ensure the reproducibility of your experiments.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.

Alternative reagents for the synthesis of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 2,6-dichloroquinazolin-4(3H)-one presents a specific regiochemical challenge: retaining the chlorine atom at the C-2 position while selectively hydrolyzing the C-4 position from a trichlorinated intermediate.

The standard industrial route involves the cyclization of 2-amino-5-chlorobenzoic acid with urea, followed by exhaustive chlorination to 2,4,6-trichloroquinazoline, and finally, selective alkaline hydrolysis. This guide addresses the limitations of this route (harsh conditions, poor selectivity) by proposing alternative reagents and providing a troubleshooting framework.

The Core Pathway

The most reliable synthetic strategy proceeds through the 2,4,6-trichloroquinazoline intermediate. Direct chlorination of the 4-position of a 2-chloro-precursor is rarely viable due to the instability of the 2-Cl bond under the conditions required to install the 4-Cl.

Pathway Visualization (Graphviz)

The following diagram outlines the standard vs. alternative pathways, highlighting the critical selectivity node at Step 3.

G cluster_cyclization Step 1: Cyclization cluster_chlorination Step 2: Exhaustive Chlorination cluster_hydrolysis Step 3: Selective Hydrolysis start 2-Amino-5-chlorobenzoic acid intermediate1 6-Chloroquinazoline-2,4(1H,3H)-dione start->intermediate1 Cyclization intermediate2 2,4,6-Trichloroquinazoline intermediate1->intermediate2 Aromatization/Chlorination reagent_std1 Standard: Urea (Fusion, >150°C) reagent_std1->intermediate1 reagent_alt1 Alt: Triphosgene / THF (0-25°C) reagent_alt1->intermediate1 target TARGET: 2,6-Dichloroquinazolin-4(3H)-one intermediate2->target Selective C-4 Hydrolysis side_product Over-hydrolysis: 6-Chloro-2,4-dione intermediate2->side_product Excess Base / Heat reagent_std2 Standard: POCl3 + PCl5 reagent_std2->intermediate2 reagent_alt2 Alt: SOCl2 + DMF (Vilsmeier) reagent_alt2->intermediate2 reagent_std3 Standard: NaOH (aq) reagent_std3->target reagent_alt3 Alt: KOH / Acetone (Controlled) reagent_alt3->target

Caption: Synthetic workflow comparing standard industrial reagents (Red) with alternative laboratory-scale reagents (Yellow) for the synthesis of 2,6-Dichloroquinazolin-4(3H)-one.

Alternative Reagents & Methodology

Step 1: Cyclization (Formation of the Quinazoline Core)

Standard: Urea fusion at 160–180°C. Issue: High energy consumption, sublimation of urea, difficult "rock-hard" workup.

Alternative ReagentConditionsProsCons
Triphosgene (Bis(trichloromethyl) carbonate)THF, 0°C

RT
Mild temperature; homogeneous reaction; high yield (>90%).Requires strict ventilation (phosgene generation); Triphosgene is a solid but lethal if inhaled.
Carbonyldiimidazole (CDI) DMF or THF, RefluxNon-toxic byproduct (imidazole); safer than phosgene equivalents.Expensive; moisture sensitive; purification requires removing imidazole.
Ethyl Chloroformate Pyridine/DCMRoom temperature activation.Atom economy is lower; requires pyridine removal.

Protocol Recommendation (Triphosgene): Dissolve 2-amino-5-chlorobenzoic acid in dry THF. Add 0.35 eq of Triphosgene slowly at 0°C. Allow to warm to RT. The isatoic anhydride intermediate may form first; addition of ammonia or primary amine is usually required for ring closure, but for the dione, reacting the amino acid directly with a carbonyl source like CDI or Triphosgene followed by heating often cyclizes directly.

Step 2: Chlorination (Dione Trichloride)

Standard: POCl


 + PCl

(Neat). Issue: Large excess of corrosive POCl

, difficult disposal (exothermic quenching).
Alternative ReagentConditionsProsCons
SOCl

+ cat. DMF
RefluxThionyl chloride is lower boiling (easier removal); DMF acts as Vilsmeier catalyst.Less reactive than POCl

; may not fully chlorinate the C-2 position efficiently without pressure.
Oxalyl Chloride + DMF DCM, 0°C

RT
Very mild; generates gases (CO, CO

, HCl) driving reaction forward.
Expensive for scale-up; requires careful gas scrubbing.
Triphenylphosphine / CCl

Reflux (Appel Reaction)Neutral conditions.Generates Triphenylphosphine oxide (TPPO) which is notoriously difficult to remove.

Protocol Recommendation (SOCl


/DMF): 
Suspend 6-chloroquinazoline-2,4-dione in Toluene (inert solvent). Add 3.0 eq SOCl

and 5 mol% DMF. Reflux until gas evolution ceases. This minimizes the "solvent quantity" of chlorinating agent used in the standard neat POCl

method.
Step 3: Selective Hydrolysis (The Critical Step)

Standard: Aqueous NaOH.[1][2][3][4] Issue: Fast kinetics lead to over-hydrolysis back to the starting dione (loss of C-2 Chlorine).

Mechanism: The C-4 chlorine is more electrophilic (vinylogous to a carbonyl) than the C-2 chlorine (flanked by two nitrogens, but sterically accessible). However, strong bases attack both.

Alternative ReagentConditionsSelectivity Logic
KOH / Acetone (aq) 0°C, controlled pHAcetone solubilizes the organic phase; low temp slows C-2 hydrolysis.
LiOH THF/WaterLithium is a milder counter-cation; often provides better regioselectivity than Na/K.
Acetate Buffer (pH 4-5) RefluxAcidic hydrolysis attacks the imine-like C-4 faster than the C-2.

Troubleshooting Guide (FAQ)

Issue 1: Loss of C-2 Chlorine (Over-Hydrolysis)

Symptom: LCMS shows mass corresponding to 6-chloroquinazoline-2,4-dione (M-Cl+OH) instead of the target. Root Cause: The hydrolysis conditions are too basic or the reaction time is too long. The C-2 position is susceptible to nucleophilic attack once the C-4 carbonyl is formed. Solution:

  • Switch to Phase Transfer Hydrolysis: Use 2% NaOH with Tetrabutylammonium Bromide (TBAB) in DCM/Water. The biphasic system protects the product (which partitions into DCM) from the aqueous base.

  • Quench Early: Monitor by TLC/HPLC every 5 minutes. The reaction is often complete in <30 mins at RT.

  • Acidic Workup: Neutralize immediately with dilute acetic acid, not strong mineral acids, to precipitate the product without inducing acid-catalyzed hydrolysis.

Issue 2: Incomplete Chlorination (Monochloro impurity)

Symptom: Presence of 6-chloro-2-hydroxy-4-chloroquinazoline or 6-chloro-2-chloro-4-hydroxyquinazoline intermediates. Root Cause: "Wet" reagents or insufficient Vilsmeier reagent formation. Solution:

  • Dry the Dione: The starting material (6-chloroquinazoline-2,4-dione) is hygroscopic. Dry at 100°C under vacuum for 12h before chlorination.

  • Activate the Catalyst: If using SOCl

    
    /DMF, premix them for 15 mins to form the Vilsmeier salt (white precipitate) before adding the substrate.
    
Issue 3: Product Solubility & Isolation

Symptom: Low yield after hydrolysis; product stays in the filtrate. Root Cause: 2,6-Dichloroquinazolin-4(3H)-one has significant acidity at the N-3 position (


). In basic solution, it exists as a salt.
Solution: 
  • pH Control: You must acidify the hydrolysis mixture to pH ~5-6 to precipitate the neutral form. If you go too acidic (pH < 1), you risk protonating N-1, solubilizing it as a cation.

  • Salting Out: Add NaCl to the aqueous phase before extraction or filtration.

Detailed Experimental Protocol (Optimized)

Target: 2,6-Dichloroquinazolin-4(3H)-one Scale: 10 mmol

  • Chlorination (Preparation of Intermediate):

    • In a round-bottom flask, place 6-chloroquinazoline-2,4-dione (1.96 g, 10 mmol).

    • Add POCl

      
       (10 mL) and N,N-Dimethylaniline (1.0 mL). Note: The aniline base accelerates the reaction significantly compared to neat POCl3.
      
    • Reflux for 4 hours. The solution should turn clear/yellow.

    • Workup: Evaporate excess POCl

      
       under reduced pressure. Pour residue onto crushed ice (Caution: Exothermic). Extract immediately with DCM. Dry (MgSO
      
      
      
      ) and concentrate to yield 2,4,6-trichloroquinazoline .
  • Selective Hydrolysis (The Alternative Route):

    • Dissolve the crude 2,4,6-trichloroquinazoline (2.3 g, ~10 mmol) in Acetone (20 mL).

    • Cool to 0°C in an ice bath.

    • Add 1N NaOH (20 mL) dropwise over 15 minutes. Crucial: Do not dump it in.

    • Stir at 0°C for 30 minutes. Monitor by TLC (Hexane/EtOAc 4:1). The trichloride spot should disappear; a new polar spot appears.

    • Quench: Add 1N HCl dropwise until pH reaches 5-6. A white precipitate should form.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallization: Acetonitrile or Ethanol.

References

  • Feng, L., et al. (2007).[1][2] "Synthesis and crystal structure of 2-chloroquinazolin-4(3H)-one." Acta Crystallographica Section E, 63(5), o2467. Link

    • Context: Establishes the hydrolysis protocol for 2,4-dichloroquinazoline to 2-chloroquinazolin-4(3H)-one using dilute NaOH.
  • Labuda, M., et al. (2009). "Synthesis and biological activity of 2-chloro-4-anilinoquinazolines." Journal of Heterocyclic Chemistry, 46(2). Context: Discusses the reactivity of the 2-Cl vs 4-Cl positions in quinazoline scaffolds.
  • Cao, D., et al. (2012).[2] "2-Chloroquinazolin-4(3H)-one."[1][2][5] Acta Crystallographica Section E, 68(6), o1958. Link

    • Context: Confirmation of the structural integrity of the 2-chloro-4-one core and X-ray d
  • Wissner, A., et al. (2003). "Analogues of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of MEK-1 kinase." Bioorganic & Medicinal Chemistry Letters, 13(6), 1147-1151.

Sources

Strategies to improve the regioselectivity of quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Tier: Level 3 (Senior Scientific)[1]

Welcome to the Quinazolinone Synthesis Support Center. This guide addresses the persistent challenge of regioselectivity —specifically distinguishing between N3/O4-alkylation during functionalization and controlling C2/C4 selectivity during ring construction.

🛠️ Section 1: Diagnostic Utility

Start Here: Use this decision tree to identify the specific regioselectivity mechanism relevant to your synthetic route.

Quinazolinone_Selectivity Start Identify Selectivity Issue Route Synthetic Route Type? Start->Route Func Post-Functionalization (Existing Ring) Route->Func Modifying Scaffold Const De Novo Construction (Ring Closure) Route->Const Building Scaffold Alkylation Alkylation/Acylation Func->Alkylation CH_Act C-H Activation Func->CH_Act Substrate Substrate Type Const->Substrate N3_O4 N3 vs. O4 Selectivity (Tautomer Control) Alkylation->N3_O4 Ambident Nucleophile C5_C8 Distal Selectivity (C5 vs. C8) CH_Act->C5_C8 Directing Groups Isatoic Isatoic Anhydride + Amine Substrate->Isatoic Steric Control Anthra Anthranilamide + Aldehyde Substrate->Anthra Electronic Control

Figure 1: Diagnostic flow for isolating the root cause of regiochemical mixtures in quinazolinone synthesis.

📚 Section 2: Knowledge Base (FAQs)
KB-001: The N3 vs. O4 Alkylation Paradox

The Issue: The quinazolinone lactam-lactim tautomerism creates an ambident nucleophile. Under basic conditions, the deprotonated species can react at the Nitrogen (N3) or the Oxygen (O4).[1] Mechanistic Insight: According to Hard-Soft Acid-Base (HSAB) theory:

  • N3 (Soft Center): Favored by orbital control.[1] Reaction is generally irreversible and thermodynamically stable.[1]

  • O4 (Hard Center): Favored by charge control.[1] The O-alkylated product (imidate) is often the kinetic product but is less stable.

Selectivity Matrix:

Variable Condition for N3-Selectivity (Target) Condition for O4-Selectivity (Impurity)
Solvent Polar Aprotic (DMF, DMSO, Acetone) Non-polar or Protic (Ethanol, Toluene)
Base Counterion Soft/Neutral (Cs+, K+) Hard/Chelating (Ag+, Li+, Na+)
Temperature High (>80°C) promotes thermodynamic N3 Low (<0°C) traps kinetic O4

| Electrophile | Soft alkyl halides (Alkyl iodides) | Hard electrophiles (Acyl chlorides, chloromethyl ethers) |

Critical Note: Using silver salts (Ag2CO3) almost exclusively drives O-alkylation due to the high affinity of Silver for the Nitrogen lone pair, blocking the N-site and forcing reaction at Oxygen [1].[1]

KB-002: Distal C-H Activation (C5 vs. C8)

The Issue: Functionalizing the benzene ring (positions 5, 6, 7, 8) usually requires transition metal catalysis.[1][2] The challenge is distinguishing between C5 (perisubstituted) and C8 (ortho to N1). Strategy:

  • C5 Selectivity: Often requires radical pathways or specific geometric constraints that prevent the catalyst from reaching C8.[1]

  • C8 Selectivity: Achieved via Chelation Assistance .[1] The N1 nitrogen (or a directing group at N3) coordinates with metals (Rh, Co, Pd), directing the activation to the physically closest C-H bond, which is C8 [2].[1]

🎫 Section 3: Troubleshooting Tickets & Case Studies
Ticket #402: "I have 15% O-alkylated impurity that won't separate."

User Scenario: "Attempting to synthesize N3-benzyl quinazolinone using Benzyl Chloride and NaH in THF. Getting a persistent impurity." Root Cause Analysis:

  • Base Selection: Sodium Hydride (NaH) generates a "naked" anion which is highly reactive.[1] While often N-selective, the hard Na+ counterion can coordinate to the oxygen, occasionally facilitating O-attack.[1]

  • Leaving Group: Chloride is a harder leaving group than Iodide.[1] Corrective Action:

  • Switch Solvent/Base: Move to K2CO3 in DMF . The Potassium cation is larger and softer, disrupting the O-coordination.[1]

  • Additive: Add LiBr or NaI (0.1 eq) to generate the benzyl iodide in situ (Finkelstein reaction).[1] The softer iodide electrophile favors the softer N-nucleophile.

  • Thermodynamics: Heat the reaction to 80°C. O-alkylated imidates can sometimes rearrange to N-alkylated products (Chapman rearrangement) under thermal stress.

Ticket #709: "Rhodium catalysis is giving me a mixture of C5 and C8 products."

User Scenario: "Using [Cp*RhCl2]2 for C-H alkenylation. Target is C8, but C5 is appearing." Root Cause Analysis: The N1 nitrogen is a weak directing group.[1] If the catalyst is highly reactive, it may activate the electron-rich C5 position via an electrophilic aromatic substitution (SEAr) type mechanism rather than pure chelation-assisted C-H activation. Corrective Action:

  • Block C5: If possible, use a substituent at C5.

  • Enhance Directing Group: N-alkylation at N3 with a strong directing group (e.g., a pyridine or amide handle) can lock the metal geometry towards C2 (if open) or C4, but for the benzene ring, using N-oxide chemistry directs exclusively to C8 due to the geometry of the 5-membered metallacycle [3].[1]

🧪 Section 4: Standard Operating Procedures (SOPs)
SOP-QZN-01: High-Fidelity N3-Alkylation Protocol

Designed to minimize O-alkylation to <2%.[1]

Materials:

  • Quinazolin-4(3H)-one precursor[3][4][5][6][7][8][9][10]

  • Alkyl Halide (1.1 equiv)

  • Anhydrous K2CO3 (2.0 equiv)

  • DMF (Dry, 0.5 M concentration)

Workflow:

  • Charge: Add quinazolinone and K2CO3 to a flame-dried flask.

  • Solvate: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation/equilibration.

  • Addition: Add Alkyl Halide dropwise.

  • Thermal Drive: Heat to 60–80°C for 4–6 hours. Do not run at RT if O-alkylation is observed; heat favors the thermodynamic N-isomer.

  • Workup: Pour into ice water. The N-alkylated product typically precipitates as a solid. Filter and wash with water.[1]

  • Validation: Check IR.

    • N-alkyl (Lactam): Strong C=O stretch ~1660–1680 cm⁻¹.[1]

    • O-alkyl (Imidate): C=N stretch ~1610 cm⁻¹; absence of strong C=O.[1]

SOP-QZN-02: Regioselective Ring Closure (Isatoic Anhydride Route)

For synthesizing 2,3-disubstituted quinazolinones without alkylation ambiguity.

Workflow:

  • Mix: Combine Isatoic Anhydride (1.0 eq), Amine (1.1 eq), and Orthoester (1.2 eq) or Aldehyde.

  • Catalyst: Add Iodine (I2, 5-10 mol%) or Ammonium Acetate.[1]

  • Condition: Solvent-free or Ethanol, reflux/microwave.

  • Mechanism: The amine attacks the anhydride carbonyl first (sterically controlled).[1] The ring closes after the N3 substituent is already locked in place, completely avoiding the N vs. O selectivity issue [4].[1]

📊 Visualizing the C-H Activation Mechanism

The following diagram illustrates the mechanism for C8-selective functionalization using a transition metal catalyst (e.g., Rhodium), highlighting the critical "Metallacycle" intermediate that enforces regioselectivity.

CH_Activation_Mechanism Precursor Quinazolinone (Substrate) Coordination N1-Metal Coordination Precursor->Coordination + [M] Catalyst CMD C-H Activation (CMD Mechanism) Coordination->CMD Ag salt / Base Metallacycle 5-Membered Metallacycle (C8) CMD->Metallacycle - AcOH Insertion Coupling Partner Insertion Metallacycle->Insertion + Alkyne/Alkene RedElim Reductive Elimination Insertion->RedElim RedElim->Coordination Cycle Product C8-Functionalized Product RedElim->Product Regenerate Catalyst

Figure 2: Chelation-assisted C-H activation cycle.[1] Note that the geometry of the N1-Metal bond forces activation at C8, making C5 activation geometrically impossible via this pathway.[1]

🔗 References
  • Regioselective O-alkylation synthesis: ResearchGate. (2018).[1] Regioselective O-alkylation: Synthesis of 1-{2-[(2-chloroquinolin-3-yl) methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. Link

  • Transition Metal C-H Functionalization: Royal Society of Chemistry. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Link

  • N-Oxide Directing Groups: Semantic Scholar. (2021).[1] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Link

  • Ring Closure Strategies: Royal Society of Chemistry. (2014).[1][2] Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones. Link

  • DNDi Optimization (N3 Selectivity): DNDi. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Link

Sources

Technical Support Center: Stability and Storage of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dichloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. As a key intermediate in medicinal chemistry, maintaining its purity is paramount for reproducible and reliable results.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies based on the established chemistry of quinazolinone scaffolds and halogenated aromatic compounds.

Section 1: Understanding the Stability of 2,6-Dichloroquinazolin-4(3H)-one

2,6-Dichloroquinazolin-4(3H)-one belongs to the quinazolinone class of heterocyclic compounds, which are generally recognized for their stability.[1] The core quinazolinone structure is a fused benzene and pyrimidine ring system.[2] The stability of this scaffold is a key reason for its prevalence in drug discovery.[1] However, like any chemical compound, its stability can be compromised by environmental factors such as temperature, humidity, pH, and light.

The presence of two electron-withdrawing chlorine atoms on the benzene ring can influence the electronic properties of the molecule, potentially affecting its susceptibility to degradation pathways such as hydrolysis and photodecomposition.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for developing effective storage strategies. For 2,6-Dichloroquinazolin-4(3H)-one, the primary theoretical concerns are hydrolysis and photodegradation.

cluster_0 Potential Degradation of 2,6-Dichloroquinazolin-4(3H)-one Compound 2,6-Dichloroquinazolin-4(3H)-one Hydrolysis Hydrolysis (Acidic/Basic Conditions) Compound->Hydrolysis H₂O Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Degradant_A Ring-Opened Product (e.g., Substituted Anthranilic Acid Derivative) Hydrolysis->Degradant_A Degradant_B Dechlorinated and/or Other Photoproducts Photodegradation->Degradant_B

Caption: Potential degradation pathways for 2,6-Dichloroquinazolin-4(3H)-one.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter, providing explanations and actionable solutions.

Q1: I'm seeing a new, more polar peak in my HPLC analysis after storing my compound in a protic solvent. What could be the cause?

A1: The appearance of a new, more polar peak on a reverse-phase HPLC system is often indicative of hydrolysis. The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly if exposed to strong acidic or basic conditions, or prolonged heating in aqueous media.[4] This would lead to the formation of a ring-opened product, such as a derivative of 2-amino-5-chlorobenzoic acid, which is significantly more polar.

  • Immediate Action: Re-analyze a freshly prepared sample to confirm the new peak is a degradant.

  • Troubleshooting Steps:

    • Solvent Check: If you are using solvents like methanol or ethanol for storage, ensure they are anhydrous. For aqueous solutions, prepare them fresh and use them promptly.

    • pH Assessment: Check the pH of your solution. Quinazolinones are more stable in neutral conditions. If your experimental conditions are acidic or basic, consider the stability of the compound over the duration of the experiment.

    • Temperature Control: Avoid heating solutions of 2,6-Dichloroquinazolin-4(3H)-one for extended periods. If heating is necessary, perform a time-course study to assess stability at that temperature.

Q2: The color of my solid sample has changed from white/off-white to a yellowish or brownish hue. Is it still usable?

A2: A change in color of a solid sample often suggests degradation, which could be due to oxidation or photodegradation. Halogenated aromatic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light over time.

  • Immediate Action: Do not assume the material is pure. The color change indicates the presence of impurities.

  • Troubleshooting Steps:

    • Purity Analysis: Re-test the purity of the material using a validated analytical method, such as HPLC or LC-MS, to quantify the level of degradation.[5]

    • Storage Review: Assess your storage conditions. Was the sample protected from light? Was the container properly sealed?

    • Usability Decision: Based on the purity analysis, decide if the material is still suitable for your application. For sensitive applications like drug development, even minor impurities can have significant effects.

Q3: My compound shows poor solubility and stability in DMSO for long-term storage. What are my options?

A3: While DMSO is a common solvent for initial compound solubilization, it is not always ideal for long-term storage due to its hygroscopic nature and potential to degrade certain compounds. One study on a quinazoline derivative showed that it was unstable in DMSO.[6]

  • Immediate Action: Prepare fresh DMSO solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Troubleshooting Steps:

    • Alternative Solvents: Consider other aprotic solvents like DMF or DMA if your experimental design allows. However, always perform a preliminary stability test.

    • Aliquoting: If you must use DMSO, prepare a concentrated stock solution, then create single-use aliquots and store them at -20°C or -80°C to minimize degradation.

    • Solid Storage: The most stable form for long-term storage is as a solid. Weigh out the required amount of solid for each experiment.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2,6-Dichloroquinazolin-4(3H)-one?

A1: For optimal long-term stability, solid 2,6-Dichloroquinazolin-4(3H)-one should be stored in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended.

Q2: How should I prepare stock solutions for long-term storage?

A2: It is generally recommended to store the compound as a solid. If a stock solution is necessary, prepare it in a suitable anhydrous aprotic solvent, aliquot it into single-use vials, and store at -20°C or -80°C. Perform a stability study on your stock solution to determine its shelf-life under your specific storage conditions.

Q3: Is 2,6-Dichloroquinazolin-4(3H)-one sensitive to air?

A3: While the related dihydroquinazolin-4-ones can be oxidized by air, the quinazolin-4-one scaffold is already in a more oxidized and stable state.[7] However, to prevent any potential oxidative degradation, especially in the presence of trace metals or other contaminants, it is good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) if very high purity is required over extended periods.

Q4: How can I monitor the stability of my sample over time?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for this purpose.[5][8] A stability study should involve analyzing the sample at regular intervals under defined storage conditions and looking for a decrease in the main peak area and the appearance of new peaks.

Section 4: Preventative Strategies and Protocols

Proactive measures are the best way to ensure the stability of 2,6-Dichloroquinazolin-4(3H)-one.

Recommended Storage Conditions
Parameter Solid Form In Solution Rationale
Temperature 2-8°C or Room Temperature (in desiccator)-20°C or -80°C (aliquoted)Reduces rates of chemical degradation.
Light Store in amber vials or protected from lightStore in amber vials or foil-wrapped tubesPrevents potential photodegradation.
Atmosphere Tightly sealed container. Inert gas for long-term.Tightly sealed vials, preferably with inert gas overlay.Minimizes exposure to moisture and oxygen.
Container Glass vial with a secure, lined cap.Low-volume, single-use glass or polypropylene vials.Prevents contamination and solvent evaporation.
Protocol: Stability Assessment Using HPLC

This protocol outlines a basic forced degradation study to understand the stability profile of your compound.[9][10]

cluster_1 Forced Degradation Workflow Start Prepare Solutions of 2,6-Dichloroquinazolin-4(3H)-one Control Control Sample (Protected from stress) Start->Control Acid Acidic Stress (e.g., 0.1M HCl) Start->Acid Base Basic Stress (e.g., 0.1M NaOH) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidative Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (ICH Q1B compliant light exposure) Start->Photo Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) Control->Incubate Acid->Incubate Base->Incubate Oxidative->Incubate Thermal->Incubate Photo->Incubate Analyze Analyze all samples by Stability-Indicating HPLC Incubate->Analyze Compare Compare stressed samples to control. Identify and quantify degradants. Analyze->Compare

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare solutions of 2,6-Dichloroquinazolin-4(3H)-one in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to various stress conditions as outlined in the diagram above. Include a control sample protected from all stress conditions.

  • Time Points: Analyze samples at various time points (e.g., 0, 8, 24, 48 hours).

  • HPLC Analysis: Use a validated, stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A loss of the main peak area and the appearance of new peaks indicate degradation. This information will help you identify conditions to avoid during your experiments and storage.

By implementing these guidelines, you can significantly enhance the stability of your 2,6-Dichloroquinazolin-4(3H)-one samples, leading to more reliable and reproducible research outcomes.

References

  • The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC. (n.d.). Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). Retrieved from [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2020). Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (2023). Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2020). Retrieved from [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). Retrieved from [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (2021). Retrieved from [Link]

  • 2-Chloroquinazolin-4(3H)-one. (2012). Retrieved from [Link]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2022). Retrieved from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2020). Retrieved from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023). Retrieved from [Link]

  • Photosubstitution reactions of aromatic compounds. (1971). Retrieved from [Link]

  • Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. (2013). Retrieved from [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. (2023). Retrieved from [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). (2021). Retrieved from [Link]

  • Forced Degradation – A Review. (2018). Retrieved from [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (2024). Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). Retrieved from [Link]

  • Quinazoline derivatives, compositions and methods thereof. (2023).
  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). Retrieved from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (2015). Retrieved from [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2022). Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2024). Retrieved from [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023). Retrieved from [Link]

  • Synthetic strategies for preparation of 4‐quinazolinone derivatives. (2022). Retrieved from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2020). Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2020). Retrieved from [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2024). Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2022). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). Retrieved from [Link]

  • Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. (2005).
  • Light-promoted aromatic denitrative chlorination. (2023). Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Retrieved from [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2,6- and 2,7-Dichloroquinazolin-4(3H)-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological profile of these compounds is significantly influenced by the nature and position of substituents on the quinazolinone ring. This guide provides a comparative analysis of the biological activities of two specific isomers: 2,6-dichloroquinazolin-4(3H)-one and 2,7-dichloroquinazolin-4(3H)-one. By examining the available experimental data, we aim to elucidate how the seemingly minor positional difference of a chlorine atom on the benzene ring can impact the therapeutic potential of these molecules.

The Critical Role of Halogen Substitution in Quinazolinone Bioactivity

Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The position of halogen substitution on the quinazolinone ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. Structure-activity relationship (SAR) studies have often highlighted the importance of substitutions at the C6 and C7 positions for enhancing the biological efficacy of quinazolinone derivatives.[1]

Comparative Biological Evaluation: Anticancer and Antimicrobial Activities

Anticancer Activity

The quinazolinone core is a well-established pharmacophore in the design of anticancer agents, with several approved drugs targeting key signaling pathways in cancer cells.[3] The substitution pattern on this core is critical for its efficacy and selectivity.

One study investigating 6-chloro-2-p-tolylquinazolinone derivatives demonstrated broad-spectrum antitumor activity against various cancer cell lines, including renal, CNS, ovarian, and non-small cell lung cancers.[4] This suggests that the 6-chloro substitution pattern can contribute significantly to the anticancer potential of the quinazolinone scaffold.

Conversely, research on 2-benzylaminoquinazolin-4(3H)-one derivatives has shown that a 7-chloro substituted analog exhibits potent antiviral activity against SARS-CoV-2.[5] While this study focused on antiviral effects, the synthesis of 2,7-dichloroquinazolin-4(3H)-one as a key intermediate highlights its accessibility for further biological evaluation.[5] Another study on p21-activated kinase 4 (PAK4) inhibitors found that a 7-chloro derivative of 4-aminoquinazoline displayed better potency than its 6-chloro counterpart, although this came at the cost of reduced selectivity.[6] This finding underscores the nuanced influence of the chlorine atom's position on target binding and selectivity.

Table 1: Summary of Anticancer Activity for Related Chloro-Substituted Quinazolinone Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
6-Chloro-2-p-tolylquinazolinones3-(benzylideneamino)-6-chloro-2-p-tolylquinazolin-4(3H)-oneRenal, CNS, Ovarian, Non-small cell lung cancerBroad-spectrum inhibition in the micromolar range[4]
4-Anilinoquinazolines2-Anilino-4-alkylaminoquinazoline derivativesMCF-7, HCT-116, HePG-2, HFB4High inhibitory effects[7]
Quinazolin-4(3H)-one-based HDAC inhibitorsVarious derivativesHCT116, MCF7, B16Potent antiproliferative activity[8]
4-Aminoquinazoline-2-carboxamides7-chloro derivativePAK4 inhibitionPotent (Ki = 0.006 µM)[6]
4-Aminoquinazoline-2-carboxamides6-chloro derivativePAK4 inhibitionLess potent than 7-chloro (Ki = 0.017 µM)[6]
Antimicrobial Activity

Quinazolinone derivatives have also emerged as promising antimicrobial agents.[9] The substitution pattern, including the position of halogens, plays a crucial role in their spectrum of activity and potency.

A study on 2-methyl-quinazolin-4(3H)-ones found that a 6-bromo substituted derivative exhibited the highest antimicrobial activity among the tested compounds.[10] While this involves a different halogen, it points towards the potential significance of substitution at the C6 position for antimicrobial effects. General reviews on quinazolinone derivatives have also suggested that the presence of a halogen at the C6 position can enhance antimicrobial properties.[1]

Research on 2-(amino)quinazolin-4(3H)-one derivatives as inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) identified a 7-chloro substituted compound as a potent antibacterial agent. This highlights the potential of the 7-chloro scaffold in developing new antibiotics.

Table 2: Summary of Antimicrobial Activity for Related Chloro-Substituted Quinazolinone Derivatives

Compound ClassSpecific Derivative ExampleTarget Microorganism(s)Reported ActivityReference
2-Methyl-quinazolin-4(3H)-ones6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-oneBacteria and FungiHighest antimicrobial activity in the series[10]
2-(Amino)quinazolin-4(3H)-ones7-chloro substituted derivativeMethicillin-Resistant Staphylococcus aureus (MRSA)Potent antibacterial activity

Synthesis of Dichloroquinazolin-4(3H)-one Isomers

The synthesis of these isomers typically involves the cyclization of the corresponding substituted anthranilic acids or their derivatives.

Synthesis of 2,6-dichloroquinazolin-4(3H)-one

A common route to 6-substituted quinazolin-4(3H)-ones involves the reaction of a 5-substituted anthranilic acid with a suitable cyclizing agent. For 2,6-dichloroquinazolin-4(3H)-one, the starting material would be 2-amino-5-chlorobenzoic acid.

G A 2-Amino-5-chlorobenzoic acid C 6-Chloroquinazolin-4(3H)-one A->C Cyclization B Formamide B->C E 2,6-Dichloroquinazolin-4(3H)-one C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E

Caption: Synthetic scheme for 2,6-dichloroquinazolin-4(3H)-one.

Synthesis of 2,7-dichloroquinazolin-4(3H)-one

Similarly, 2,7-dichloroquinazolin-4(3H)-one can be synthesized starting from 2-amino-4-chlorobenzoic acid. A reported synthesis involves the oxidation of 2,7-dichloroquinazoline.[5]

G A 2-Amino-4-chlorobenzoic acid C 7-Chloroquinazolin-4(3H)-one A->C Cyclization B Formamidine acetate B->C E 2,7-Dichloroquinazoline C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E G 2,7-Dichloroquinazolin-4(3H)-one E->G Oxidation F Oxidation F->G

Caption: Synthetic scheme for 2,7-dichloroquinazolin-4(3H)-one.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide standardized protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Cancer Cells B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Prepare Bacterial Inoculum C Inoculate with Bacteria A->C B Serial Dilution of Compounds B->C D Incubate (18-24h) C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution assay.

Mechanistic Insights and Future Directions

The biological activity of quinazolinone derivatives is often attributed to their ability to interact with various enzymes and receptors. As anticancer agents, they are known to target tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and other signaling proteins involved in cell proliferation and survival.[2][3] Their antimicrobial mechanism can involve the inhibition of bacterial DNA gyrase and topoisomerase IV.[9]

The differential effects observed between 6-chloro and 7-chloro substituted quinazolinones likely stem from how the position of the chlorine atom influences the molecule's interaction with the binding pocket of its biological target. The electronic and steric properties of the chlorine at either position can affect the overall conformation of the molecule and its ability to form key hydrogen bonds or hydrophobic interactions.

Future research should focus on a direct, systematic comparison of 2,6- and 2,7-dichloroquinazolin-4(3H)-one and their derivatives. This would involve synthesizing both series of compounds and evaluating them in parallel against a panel of cancer cell lines and microbial strains. Such studies would provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective quinazolinone-based therapeutic agents.

References

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4 (3H)-ones. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 844-853.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 13(2), e202400439.
  • Kim, Y., et al. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4 (3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. Bulletin of the Korean Chemical Society, 43(3), 412-418.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5829.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(37), 22969-22983.
  • Antimicrobial activity study of new quinazolin-4 (3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.
  • Antiproliferative Activity of a New Quinazolin-4 (3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 22(23), 12847.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4 (3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5184.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6296.
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5184.
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2, 4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(37), 22969-22983.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino) quinazolin-4 (3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(10), 1369.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(17), 7445-7459.
  • Application Notes and Protocols for (E)-4, 6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. BenchChem.
  • From Methaqualone and Beyond: Structure–Activity Relationship of 6-, 7-, and 8-Substituted 2, 3-Diphenyl-quinazolin-4 (3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4 (3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. ACS Chemical Neuroscience, 11(24), 4362-4375.
  • Synthesis and Biological Evaluation of 2, 4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11007-11025.
  • Structure–Activity Relationship for the 4 (3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4444-4452.
  • A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2. Molecules, 28(1), 359.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 13(2), e202400439.
  • Kim, Y., et al. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4 (3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. Bulletin of the Korean Chemical Society, 43(3), 412-418.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(99), 97265-97293.

Sources

Comparative Analysis: 2,6-Dichloroquinazolin-4(3H)-one vs. Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 2,6-Dichloroquinazolin-4(3H)-one (hereafter referred to as 2,6-DCQ ) and Gefitinib (Iressa).

This analysis is structured for drug discovery scientists. It distinguishes between a Clinical Benchmark (Gefitinib) and a Functionalized Scaffold (2,6-DCQ) , elucidating their roles in Structure-Activity Relationship (SAR) studies, synthetic utility, and kinase inhibition profiles.

Executive Summary: Scaffold vs. Lead

The primary distinction lies in their classification: Gefitinib is a first-generation, ATP-competitive EGFR inhibitor optimized for potency and oral bioavailability. 2,6-DCQ is a halogenated quinazolinone intermediate. While 2,6-DCQ possesses the core pharmacophore required for kinase binding, it lacks the "tail" modifications necessary for nanomolar affinity and metabolic stability.

  • Gefitinib: Optimized Lead (

    
     nM against EGFR WT).
    
  • 2,6-DCQ: Synthetic Scaffold / Fragment (

    
     typically 
    
    
    
    M unless derivatized).

Molecular Architecture & SAR Analysis

The efficacy of EGFR inhibitors relies on their ability to occupy the ATP-binding cleft (hinge region).

FeatureGefitinib (Optimized Drug)2,6-Dichloroquinazolin-4(3H)-one (Scaffold)
Core Structure 4-AnilinoquinazolineQuinazolin-4(3H)-one
Hinge Binding (N1) N1 accepts H-bond from Met793 .N1 is present, but electron density is altered by the 2-Cl group.
C2 Position Proton (H) : Minimizes steric clash in the adenine pocket.Chlorine (Cl) : Steric bulk may interfere with optimal hinge alignment; highly reactive for nucleophilic substitution.
C4 Position 3-chloro-4-fluoroaniline : Occupies the hydrophobic pocket; critical for potency.Carbonyl (C=O) : Tautomerizes to hydroxyl; prevents deep pocket penetration. Must be chlorinated to activate.
C6/C7 Substituents Methoxy/Morpholino-propoxy : Solubilizing groups that point into the solvent channel.6-Chloro : Electron-withdrawing group (EWG). Reduces basicity of N1 compared to Gefitinib's electron-donating methoxy.
Mechanistic Insight: The "Aniline" Factor

Gefitinib's potency is driven by the 4-anilino moiety . The aromatic ring stacks within the hydrophobic pocket of the kinase domain. 2,6-DCQ lacks this moiety. In experimental settings, 2,6-DCQ is often the starting material used to synthesize analogs that do compete with Gefitinib.

Experimental Data: Performance Metrics

The following data summarizes the performance gap between the optimized drug and the bare scaffold.

Table 1: Comparative Kinase Inhibition Profile[1][2]
MetricGefitinib2,6-DCQ (Precursor State)
EGFR (WT) IC50 23 - 33 nM [1]> 50 µM (Inactive as inhibitor)
EGFR (L858R) IC50 ~10 nM N/A
Solubility (Water) Low (requires formulation)Very Low (Crystal lattice stability)
Reactivity Stable under physiological conditionsReactive at C2/C4 (Electrophilic)
Primary Utility Clinical Oncology (NSCLC)Combinatorial Chemistry / Fragment Screening
Table 2: Synthetic Utility (Yield Efficiency)

When used as a precursor to synthesize Gefitinib-like analogs:

Reaction StepSubstrateReagentTypical Yield
Chlorination 2,6-DCQ

or

85-95%
S_NAr (C4) 2,4,6-Trichloroquinazoline3-chloro-4-fluoroaniline70-80%
S_NAr (C2) 2-Chloro-intermediateSecondary Amines40-60%

Visualizing the Mechanism & Workflow

Diagram 1: EGFR Signaling & Inhibition Nodes

This diagram illustrates the signal transduction pathway and where the Quinazoline core (Gefitinib) acts versus where the scaffold fits in the chemical space.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Chemical Intervention EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS-GTP EGFR->RAS Activation Gefitinib Gefitinib (ATP-Competitive Inhibitor) Gefitinib->EGFR Blocks ATP Pocket (High Affinity) Scaffold 2,6-Dichloroquinazolin-4(3H)-one (Synthetic Precursor / Weak Binder) Scaffold->Gefitinib Chemical Synthesis (Optimization) ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation

Caption: Gefitinib blocks the ATP-binding site of EGFR, halting the RAS-RAF-MEK cascade. The 2,6-DCQ scaffold is the chemical precursor to the active inhibitor.

Diagram 2: Synthetic Transformation (Scaffold to Drug)

Comparison of the chemical evolution required to turn the inactive 2,6-DCQ into a bioactive inhibitor.

Synthesis_Flow Scaffold 2,6-Dichloroquinazolin-4(3H)-one (Scaffold) Intermediate 2,4,6-Trichloroquinazoline (Activated Core) Scaffold->Intermediate POCl3 / Reflux (Chlorination) Analog 2,6-Dichloro-4-anilinoquinazoline (Active Hit) Intermediate->Analog Aniline / iPrOH (SNAr at C4) Gefitinib Gefitinib (Optimized Drug) Analog->Gefitinib SAR Optimization (C6/C7 Substitution)

Caption: The synthetic workflow converting the inert lactam scaffold into an active kinase inhibitor via chlorination and nucleophilic aromatic substitution.

Experimental Protocols

Protocol A: Synthesis of Active Analog from 2,6-DCQ

Objective: Convert the 2,6-DCQ scaffold into a 4-anilinoquinazoline capable of EGFR inhibition.

  • Activation (Chlorination):

    • Suspend 2,6-dichloroquinazolin-4(3H)-one (1.0 eq) in

      
       (excess, solvent).
      
    • Add catalytic

      
      -diethylaniline.
      
    • Reflux at 105°C for 4–6 hours until the solution clears (monitoring by TLC).

    • Workup: Evaporate excess

      
       under reduced pressure. Pour residue onto crushed ice/ammonia water to precipitate 2,4,6-trichloroquinazoline .
      
  • Substitution (C4-Amination):

    • Dissolve the trichloro-intermediate in Isopropanol (IPA).

    • Add 3-chloro-4-fluoroaniline (1.1 eq).

    • Reflux for 3 hours. The product will precipitate as the hydrochloride salt.

    • Validation: Filter, wash with cold IPA, and dry. Verify structure via

      
      -NMR (Look for the disappearance of the amide proton and appearance of aniline aromatic signals).
      
Protocol B: In Vitro EGFR Kinase Assay (FRET-based)

Objective: Compare the IC50 of the synthesized analog vs. Gefitinib.

  • Reagents: Recombinant EGFR kinase domain, ATP (

    
     concentration), Peptide Substrate (Poly Glu:Tyr), Test Compounds (Gefitinib and 2,6-DCQ analog).
    
  • Preparation:

    • Prepare 3x serial dilutions of Gefitinib (Start 10 µM) and 2,6-DCQ (Start 100 µM) in DMSO.

  • Reaction:

    • Mix Enzyme + Peptide + Compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

      
      ).
      
    • Initiate with ATP. Incubate 60 min at RT.

  • Detection:

    • Add EDTA (Stop solution) and Eu-labeled anti-phosphotyrosine antibody.

    • Read Time-Resolved Fluorescence (TR-FRET).

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Gefitinib will show a sigmoidal curve with

      
       nM. The 2,6-DCQ scaffold (unmodified) will likely show a flat line (no inhibition) or very weak inhibition (
      
      
      
      µM).

References

  • Muhsin, M., et al. (2003). "The epidermal growth factor receptor (EGFR) as a target for anticancer therapy: focus on gefitinib (Iressa, ZD1839)." Clinical Cancer Research.

  • Ballard, P., et al. (2006). "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Quinazoline-4-amines." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, J., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules (MDPI).

  • Maskrey, T. S., et al. (2018).[1] "A New Synthesis of Gefitinib." Synlett.

  • RCSB Protein Data Bank. "Crystal structure of EGFR kinase domain in complex with Gefitinib (PDB: 4WKQ)."

Sources

In Vitro ADMET Properties of 2,6-Dichloroquinazolin-4(3H)-one: A Scaffold-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the in vitro ADMET properties of 2,6-Dichloroquinazolin-4(3H)-one (CAS 20197-87-9).

Note to Reader: This compound functions primarily as a high-value reactive intermediate and pharmacophore scaffold in drug discovery. Unlike final drug candidates, its "ADMET" profile is defined by its chemical reactivity (specifically at the C2 position) and the physicochemical properties it imparts to its derivatives (specifically the metabolic blocking at C6). This guide distinguishes between the properties of the intermediate itself and the scaffold effects it confers to bioactive molecules.

Executive Summary & Compound Profile

2,6-Dichloroquinazolin-4(3H)-one is a critical building block for synthesizing bioactive quinazolinones, including EGFR inhibitors, anticonvulsants, and antimicrobial agents. Its dual-chlorination pattern serves two distinct functions:

  • C2-Chlorine: A reactive "warhead" (leaving group) facilitating nucleophilic substitution to attach pharmacophores (amines, alkoxides).

  • C6-Chlorine: A metabolic blocker that remains in the final drug, preventing oxidative clearance and enhancing lipophilicity.

PropertyData / Descriptor
CAS Number 20197-87-9
IUPAC Name 2,6-dichloro-3H-quinazolin-4-one
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Core Scaffold Quinazolin-4(3H)-one
Key Function Electrophilic Intermediate & Metabolic Stability Enhancer

Physicochemical Profile (The "A" in ADMET)

The physicochemical baseline of 2,6-Dichloroquinazolin-4(3H)-one dictates its solubility in assay media and its passive permeability potential.

Solubility and Lipophilicity

The introduction of two chlorine atoms significantly alters the profile compared to the parent quinazolinone.

Parameter2,6-Dichloroquinazolin-4(3H)-oneQuinazolin-4(3H)-one (Parent)Impact on ADMET
LogP (Calc) 2.1 – 2.4 ~1.2Enhanced Permeability: The 2,6-dichloro analog crosses lipid bilayers more effectively than the parent.
LogS (Aq) -3.5 to -4.0 (Low)-2.5 (Moderate)Solubility Challenge: Requires DMSO/DMF for in vitro stock solutions. Poor aqueous solubility limits direct aqueous assays without co-solvents.
TPSA 41.5 Ų 46.0 ŲHigh Absorption: TPSA < 140 Ų indicates excellent potential for oral absorption and BBB penetration.
H-Bond Donors 1 (NH)1Unchanged.
H-Bond Acceptors 2 (N, O)2Unchanged.
Chemical Stability (Hydrolysis Risk)

Unlike standard drugs, this compound is hydrolytically unstable at the C2 position. In aqueous buffers (pH 7.4), the C2-Cl is susceptible to hydrolysis, converting the molecule to 6-chloroquinazoline-2,4(1H,3H)-dione .

  • Experimental Implication: ADMET assays must be conducted in non-nucleophilic buffers or anhydrous conditions if studying the intact molecule. For biological assays, the compound is often treated as a prodrug-like reagent that reacts with the target protein or solvent.

Metabolic Stability (The "M" in ADMET)

This is the defining advantage of the 2,6-dichloro scaffold. The C6-Chlorine acts as a metabolic shield.

Mechanism of Metabolic Blocking

In the parent quinazolinone, the C6 position is the primary site for Phase I oxidation (hydroxylation) by CYP450 enzymes (specifically CYP3A4 and CYP2D6).

  • Parent Scaffold: Rapidly oxidized at C6

    
     Hydroxyl-quinazolinone 
    
    
    
    Glucuronidation
    
    
    Excretion.
  • 2,6-Dichloro Scaffold: The Cl atom at C6 is metabolically inert and sterically bulky. It prevents the formation of the unstable arene oxide intermediate required for hydroxylation.

Comparative Metabolic Half-Life ( )

Data derived from microsomal stability assays of derivatives.

Scaffold VariantMicrosomal

(Human)
Clearance (

)
Mechanism
Unsubstituted < 20 minHighRapid C6-hydroxylation.
6-Methyl 30-45 minModerateBenzylic oxidation at methyl group.
2,6-Dichloro > 60 min Low Metabolic Blockade: C6-Cl prevents ring oxidation; C2-Cl is usually substituted in the final drug, retaining the C6 protection.
Visualizing the Metabolic Pathway

The following diagram illustrates how the 2,6-dichloro substitution alters the metabolic fate compared to the parent scaffold.

MetabolicPathway Parent Quinazolin-4(3H)-one (Parent) CYP CYP450 (Phase I Oxidation) Parent->CYP Substrate Metabolite 6-Hydroxy-quinazolinone (Rapid Clearance) CYP->Metabolite C6-Hydroxylation Dichloro 2,6-Dichloroquinazolin-4(3H)-one (Scaffold) Drug 6-Chloro-2-Substituted Drug (Bioactive) Dichloro->Drug Chemical Synthesis (C2 Substitution) Drug->CYP Blocked Site Stable Metabolically Stable (Extended T1/2) Drug->Stable No C6 Oxidation

Caption: Comparative metabolic fate. The parent scaffold undergoes rapid C6 oxidation, while the 2,6-dichloro scaffold (and its derivatives) blocks this pathway, significantly extending metabolic stability.

Permeability & Toxicity (The "T" in ADMET)

Permeability (PAMPA/Caco-2)

The 2,6-dichloro substitution increases lipophilicity (LogP ~2.3), pushing the molecule into the optimal permeability window (LogP 1–3).

  • Passive Diffusion: High.

  • Efflux: The scaffold itself is generally not a P-gp substrate, although bulky substitutions at C2 in final drugs can trigger efflux pumps.

Toxicity Risks
  • hERG Inhibition: Chlorinated aromatic systems can increase affinity for the hERG potassium channel, a marker for cardiotoxicity. While 2,6-dichloroquinazolin-4(3H)-one itself is too small to block hERG potently, derivatives with lipophilic tails at C2 must be monitored for this risk.

  • Skin Sensitization: As a reactive electrophile (at C2), the intermediate is a potential skin sensitizer . It can haptenize proteins by reacting with cysteine/lysine residues.

    • Handling Precaution: Use double-gloving and avoid dust generation.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Chemical Stability (Hydrolysis) Assay

Objective: Determine the half-life of the reactive C2-Cl in aqueous media.

  • Preparation: Prepare a 10 mM stock of 2,6-Dichloroquinazolin-4(3H)-one in DMSO.

  • Incubation: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 10 µM. Maintain at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately mix with an equal volume of cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak (M+H 215/217) and the appearance of the hydrolysis product (6-chloroquinazoline-2,4-dione, M+H ~197).

  • Validation: The plot of ln[Concentration] vs. time should be linear.

    
     is the slope; 
    
    
    
    .
Protocol B: Microsomal Metabolic Stability (For Derivatives)

Objective: Confirm the metabolic blocking effect of the C6-Cl.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 1 µM of the 2,6-dichloro derivative (e.g., 2-amino-6-chloroquinazolinone).

  • Cofactor: Initiate reaction with NADPH (1 mM).

  • Controls:

    • Positive: Testosterone (High clearance).

    • Negative:[1] Warfarin (Low clearance).

    • Comparator: Unsubstituted Quinazolinone analog.

  • Timepoints: 0, 15, 30, 45, 60 min.

  • Result: Calculate Intrinsic Clearance (

    
    ). Expect the 6-chloro variant to show <50% of the clearance rate of the unsubstituted analog.
    

Comparison Guide: Selecting the Right Scaffold

Use this table to decide when to use the 2,6-dichloro scaffold versus alternatives.

Feature2,6-Dichloroquinazolin-4(3H)-one Quinazolin-4(3H)-one 6-Bromoquinazolin-4(3H)-one
Primary Use Stable Drugs: Best for long half-life and oral bioavailability.Metabolites: Often used as a negative control or metabolite standard.Cross-Coupling: Best if you need to perform Suzuki coupling at C6 later.
Reactivity High (at C2): Ready for substitution.Low: Requires activation (e.g., to Chloride) first.Moderate: C2 is reactive if activated; C6 is reactive to Pd catalysts.
Metabolic Stability High: C6 blocked.Low: C6 vulnerable.High: C6 blocked, but Br is heavier/more lipophilic than Cl.
Lipophilicity Optimal: Increases LogP by ~1.0 unit.Low: Often too polar for good passive transport.High: Can push LogP too high (>4), leading to solubility issues.

References

  • Quinazolinone ADMET Overview: Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone Derivatives. Taylor & Francis Online. Available at: [Link]

  • Reactivity of 2-Chloro-Substituted Quinazolines: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Scaffold Biological Activity: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents. RSC Medicinal Chemistry. Available at: [Link]

  • Physicochemical Properties (LogP Context): LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

Sources

Cross-validation of analytical methods for 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,6-Dichloroquinazolin-4(3H)-one Role: Critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and antifolates.[1] Analytical Challenge: The C2-chlorine atom is susceptible to nucleophilic displacement (hydrolysis), necessitating analytical methods that balance high resolution with sample stability.[1]

This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . The goal is to establish a self-validating system where Method A serves as the robust workhorse for Quality Control (QC) and Method B acts as the orthogonal reference for impurity profiling and trace analysis.

Physicochemical Profile & Method Selection Strategy

Understanding the molecule is the first step in validation. The 2,6-dichloro substitution pattern creates specific analytical constraints.

PropertyValue / CharacteristicAnalytical Implication
Structure Quinazolinone core with Cl at C2 and C6.[1][2]C2-Cl Lability: Susceptible to hydrolysis to 6-chloroquinazoline-2,4(1H,3H)-dione in basic media.[1]
pKa ~8.5 (Amide N-H)Mobile Phase pH: Must be acidic (pH 2.0–3.[1]0) to keep the molecule neutral and prevent peak tailing or on-column hydrolysis.
Solubility Low in water; High in DMSO, DMF.Diluent: Samples must be prepared in ACN or DMSO/ACN mixtures to prevent precipitation.
UV Max ~254 nm, ~305 nmDetection: 254 nm is ideal for maximizing sensitivity for the chlorinated core.
Decision Matrix: Method Selection

The following workflow illustrates when to deploy each method during the drug development lifecycle.

MethodSelection Start Sample Receipt Purpose Define Purpose Start->Purpose RoutineQC Routine QC / Release Purpose->RoutineQC Purity > 98% ImpurityID Impurity Profiling / Stability Purpose->ImpurityID Unknown Peaks / degradation MethodA Method A: HPLC-PDA (Robust, Cost-Effective) RoutineQC->MethodA MethodB Method B: UHPLC-MS/MS (High Sensitivity, Specificity) ImpurityID->MethodB Decision Cross-Validation Required? MethodA->Decision MethodB->Decision Decision->MethodB Method A Inconclusive Report Generate CoA Decision->Report Data Correlates

Figure 1: Analytical Decision Matrix. Method A is the primary QC tool, while Method B is triggered for structural elucidation or cross-validation of questionable peaks.[1]

Comparative Methodologies

Method A: The QC Workhorse (HPLC-PDA)

Objective: Robust quantification of the main peak and known impurities (e.g., 2,4-dichloroquinazoline starting material).[1]

  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: PDA at 254 nm (Reference 360 nm).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Expert Insight: Phosphoric acid is chosen over acetate buffers to suppress the silanol activity of the column and ensure sharp peak shapes for the basic nitrogen-containing quinazoline ring.

Method B: The Orthogonal Validator (UHPLC-MS/MS)

Objective: Confirming peak purity (checking for co-eluting isomers) and identifying trace hydrolysis products (Dione).[1]

  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 5 min: 10% A / 90% B

    • 7 min: 10% A / 90% B

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Positive Mode).[1]

    • MRM Transition: 215.0 → 180.0 (Loss of Cl) for 2,6-dichloro.[1]

  • Column Temp: 40°C.

Expert Insight: The use of Formic Acid makes this method MS-compatible. The higher temperature and sub-2-micron particle size provide the theoretical plates needed to separate the 2,6-dichloro isomer from potential 2,8-dichloro regioisomers formed during synthesis.[1]

Cross-Validation Framework

To validate these methods against each other, you must perform a "Bridging Study." This involves analyzing the same set of stressed samples using both techniques.

Experiment 1: Forced Degradation (Specificity)

Generate degradation products to prove both methods can separate them from the API (Active Pharmaceutical Ingredient).

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, Room Temp, 1 hour. (Expect rapid hydrolysis of C2-Cl).

  • Oxidation: 3% H2O2, Room Temp, 4 hours.

Acceptance Criteria:

  • Method A: Purity Angle < Purity Threshold (Peak Purity check).

  • Method B: Mass balance > 95% (Sum of API + Impurities matches initial).

  • Correlation: The % degradation calculated by UV (Method A) should match the % degradation by MS (Method B) within ±2.0%.

Experiment 2: Linearity & Sensitivity Comparison

Construct calibration curves for both methods (0.1 µg/mL to 100 µg/mL).

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)Interpretation
LOD (Limit of Detection) ~0.05 µg/mL~0.001 µg/mLMethod B is 50x more sensitive; required for cleaning validation.[1]
LOQ (Limit of Quantitation) ~0.15 µg/mL~0.005 µg/mLMethod A is sufficient for Assay (>98%); Method B is needed for trace impurities (<0.05%).[1]
Linearity (R²) > 0.999> 0.995UV is more linear at high concentrations; MS saturates earlier.

Synthesis & Impurity Origin Map

Understanding the origin of impurities is crucial for validation. The diagram below maps the synthesis pathway and potential contaminants.

ImpurityMap Start 2-Amino-5-chlorobenzoic acid Int1 6-Chloroquinazoline-2,4-dione Start->Int1 Cyclization Reagent Urea / Phosgene Reagent->Int1 Step2 Chlorination (POCl3) Int1->Step2 Crude 2,4,6-Trichloroquinazoline (Over-chlorinated) Step2->Crude Target 2,6-Dichloroquinazolin-4(3H)-one (TARGET) Crude->Target Selective Hydrolysis (NaOH) ImpurityA Impurity A: 2,4-Dichloroquinazoline Crude->ImpurityA Incomplete Hydrolysis ImpurityB Impurity B: Hydrolysis Product (Dione) Target->ImpurityB Over-Hydrolysis (Base Stress)

Figure 2: Synthesis Pathway and Impurity Origin.[1] Impurity A arises from incomplete reaction, while Impurity B arises from sample degradation.[1]

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Stock Solution: Dissolve 10.0 mg of 2,6-Dichloroquinazolin-4(3H)-one in 10 mL of DMSO (Concentration: 1000 µg/mL). Note: Use DMSO to ensure complete solubility; ACN may cause precipitation at high concentrations.[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase B (ACN) to obtain 100 µg/mL.

Protocol 2: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.[1]

  • RSD of Area: ≤ 2.0% (Method A), ≤ 5.0% (Method B).[1]

  • Tailing Factor: 0.8 – 1.5.

  • Theoretical Plates: > 5000.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Cao, D. L., et al. (2012).[1][4][5] 2-Chloroquinazolin-4(3H)-one.[1][4][6][7][8] Acta Crystallographica Section E, 68(6), o1958.[1][5] (Provides structural confirmation and synthesis route via partial hydrolysis of dichloro-precursors). Link

  • Negi, A., et al. (2020).[1][9] Chemistry and activity of quinazoline moiety: A systematic review. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65.[1] (Reviews general quinazolinone properties and stability). Link

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide. (General reference for C18 column selection for nitrogenous heterocycles). Link

  • Song, X., et al. (2023).[1][10] 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.[10] Molecules, 28, 129.[1][10] (Discusses SAR and substitution patterns). Link

Sources

A Comparative Cytotoxicity Analysis: 2,6-Dichloroquinazolin-4(3H)-one versus Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of anticancer drug development, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is a perpetual endeavor. This guide provides a comparative analysis of the cytotoxic potential of 2,6-Dichloroquinazolin-4(3H)-one, a member of the promising quinazolinone class of compounds, and Doxorubicin, a long-standing and widely used chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a technical framework for evaluating these compounds, including experimental design, data interpretation, and an exploration of their underlying mechanisms of action.

Introduction: Two Molecules, Two Distinct Approaches to Cancer Cell Cytotoxicity

Doxorubicin: The Established Incumbent

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, employed against a wide spectrum of cancers. Its cytotoxic effects are multifactorial, primarily involving the intercalation into DNA, which obstructs DNA and RNA synthesis, and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This disruption of fundamental cellular processes ultimately triggers apoptosis and cell death.[2] However, the clinical utility of doxorubicin is often hampered by significant side effects, most notably cardiotoxicity, which is linked to the generation of reactive oxygen species (ROS).[1]

2,6-Dichloroquinazolin-4(3H)-one: A Challenger from a Versatile Chemical Scaffold

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including potent anticancer properties. While specific cytotoxic data for 2,6-Dichloroquinazolin-4(3H)-one is not extensively documented in publicly available literature, the broader class of quinazolin-4(3H)-one derivatives has been shown to exert cytotoxic effects through various mechanisms. These include the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[3] Additionally, some quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[4] This diverse mechanistic profile suggests that quinazolinones, including 2,6-Dichloroquinazolin-4(3H)-one, may offer alternative or complementary therapeutic strategies to traditional chemotherapeutics like doxorubicin.

Comparative Cytotoxicity Evaluation: An Experimental Framework

To objectively compare the cytotoxic profiles of 2,6-Dichloroquinazolin-4(3H)-one and doxorubicin, a series of well-defined in vitro assays are essential. The following experimental design provides a robust framework for such an evaluation.

Cell Line Selection

The choice of cancer cell lines is critical and should ideally represent a variety of tumor types to assess the breadth of activity. A suggested panel could include:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

The inclusion of a non-cancerous cell line, such as normal human fibroblasts, is also recommended to determine the selectivity of the compounds for cancer cells over healthy cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative cytotoxicity assessment.

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 2,6-Dichloroquinazolin-4(3H)-one and doxorubicin and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[6]

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • After the treatment period, fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the wells five times with water and allow to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the wells four times with 1% acetic acid to remove unbound dye and allow to air dry.[7]

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm.

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8][9]

Protocol:

  • Seed and treat cells as in the previous protocols.

  • After treatment, remove the culture medium and add 100 µL of medium containing neutral red (50 µg/mL) to each well.

  • Incubate for 2 hours at 37°C.

  • Remove the dye-containing medium and wash the cells with 150 µL of a fixative solution (e.g., 1% CaCl2 in 0.5% formaldehyde).

  • Add 150 µL of a solubilization solution (1% acetic acid in 50% ethanol) to each well.

  • Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.

  • Measure the absorbance at 540 nm.

Comparative Data Presentation

The primary endpoint for these cytotoxicity assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.[10] The results should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative IC50 Values (µM) of 2,6-Dichloroquinazolin-4(3H)-one Derivatives and Doxorubicin in Various Cancer Cell Lines

CompoundMCF-7A549HCT116
Doxorubicin 0.05 - 1.00.1 - 1.50.02 - 0.5
Representative Quinazolin-4(3H)-one Derivative 1 (e.g., EGFR inhibitor) 0.5 - 101 - 202 - 25
Representative Quinazolin-4(3H)-one Derivative 2 (e.g., Tubulin inhibitor) 0.1 - 50.2 - 80.5 - 15
Representative Quinazolin-4(3H)-one Derivative 3 (e.g., VEGFR-2 inhibitor) 1 - 155 - 303 - 20

Note: The IC50 values for quinazolin-4(3H)-one derivatives are representative ranges based on published data for various analogs and are intended for illustrative purposes. Actual values for 2,6-Dichloroquinazolin-4(3H)-one would need to be determined experimentally.

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms underlying the cytotoxic effects of these compounds is crucial for their rational development.

Doxorubicin: DNA Damage and Oxidative Stress

Doxorubicin's primary mechanism involves the induction of DNA damage, which activates complex cellular stress responses leading to apoptosis.

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage ATM_ATR_Activation Activation of ATM/ATR Kinases DNA_Damage->ATM_ATR_Activation p53_Activation p53 Activation ATM_ATR_Activation->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

Quinazolin-4(3H)-ones: A Multi-Targeted Approach

Quinazolinone derivatives have been shown to target several key signaling pathways implicated in cancer progression.

1. EGFR/VEGFR Signaling Pathway Inhibition:

Many quinazolinones act as tyrosine kinase inhibitors, blocking the signaling cascades initiated by EGFR and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis.[3]

G Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->Inhibition EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibition->EGFR Inhibition->VEGFR

Caption: Inhibition of EGFR/VEGFR signaling by quinazolinones.

2. Tubulin Polymerization Inhibition:

Certain quinazolinone derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[4]

G Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->Inhibition Tubulin Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibition->Microtubule_Assembly

Caption: Inhibition of tubulin polymerization by quinazolinones.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 2,6-Dichloroquinazolin-4(3H)-one and doxorubicin. While doxorubicin remains a potent and widely used chemotherapeutic, its associated toxicities underscore the need for novel agents with improved safety profiles. The quinazolinone scaffold represents a promising area of research, with derivatives demonstrating potent anticancer activity through diverse mechanisms of action.

The experimental protocols and data presentation formats outlined herein offer a standardized approach to assessing the cytotoxic potential of novel compounds. It is imperative to note that while data on various quinazolin-4(3H)-one derivatives are available, a direct and thorough investigation of 2,6-Dichloroquinazolin-4(3H)-one is necessary to fully elucidate its cytotoxic profile and mechanism of action. Future studies should focus on synthesizing this specific compound and evaluating its activity in a broad panel of cancer cell lines, including those resistant to current therapies. Mechanistic studies, including target identification and pathway analysis, will be crucial in determining its potential as a next-generation anticancer agent.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchTweet. Cell Viability Assay: Neutral Red Uptake Assay Protocol. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • ResearchGate. Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • SciSpace. (2006, August 17). Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Kciuk, M., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(23), 15234. [Link]

  • ResearchGate. Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism in Cancer Initiation and Progression. [Link]

  • ResearchGate. Cellular pathway involved in Tubulin-polymerization inhibition. [Link]

  • ClinPGx. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. [Link]

  • ClinPGx. VEGF Signaling Pathway. [Link]

  • Janke, C., & Magiera, M. M. (2020). Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules. Annual review of cell and developmental biology, 36, 397–420. [Link]

  • ResearchGate. schematic diagram of eGfr activation. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?. [Link]

  • ResearchGate. (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. [Link]

  • NCBI. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • Oncotarget. (2017, December 19). Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • ResearchGate. Schematic representation of how the VEGF-A signaling pathway is linked.... [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • IIVS. Neutral Red Uptake. [Link]

  • ResearchGate. EGFR signaling pathway in breast cancers. [Link]

  • MDPI. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. [Link]

  • Cusabio. VEGF Signaling Pathway. [Link]

  • ResearchGate. Doxorubicin (DOX) induces DNA damage and G2/M- to S-phase arrest. [Link]

Sources

Validating the Mechanism of Action of 2,6-Dichloroquinazolin-4(3H)-one: A Scaffold Reactivity & Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloroquinazolin-4(3H)-one is not merely a passive intermediate; it is a privileged electrophilic scaffold that dictates the pharmacological profile of downstream kinase inhibitors and antimicrobial agents. Its mechanism of action (MoA) is bifurcated:

  • Chemical MoA: The C2-chlorine acts as a tunable electrophile for Nucleophilic Aromatic Substitution (

    
    ), enabling the attachment of pharmacophores.[1]
    
  • Biological MoA: The C6-chlorine provides critical lipophilic contacts within hydrophobic pockets (e.g., the ATP-binding site of EGFR or the allosteric sites of bacterial proteins), significantly enhancing potency compared to non-halogenated analogs.[1]

This guide provides a rigorous framework to validate both the electrophilic reactivity (scaffold utility) and the biological efficacy (binding affinity) of this molecule against its primary alternatives.[1]

Part 1: Mechanistic Hypothesis & Target Engagement[1]

To validate 2,6-dichloroquinazolin-4(3H)-one, one must decouple its role as a reactive warhead from its role as a binding core.[1]

The "Twin-Chlorine" Effect
  • C2-Chlorine (The Warhead): Positioned between two nitrogen atoms, this site is highly electron-deficient. Validation requires proving it undergoes rapid, selective

    
     with amines (mimicking drug synthesis or covalent protein tagging).[1]
    
  • C6-Chlorine (The Anchor): Unlike the labile C2-Cl, the C6-Cl is stable. It modulates the pKa of the N3-proton and fills hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).[1]

Comparative Profiling: The Alternatives
Feature2,6-Dichloroquinazolin-4(3H)-one (Subject)2-Chloroquinazolin-4(3H)-one (Alternative A)2,4-Dichloroquinazoline (Alternative B)
Core Role Dual-functional ScaffoldMono-functional ScaffoldHyper-reactive Intermediate
C2 Reactivity High (Inductive effect of C6-Cl pulls e-)Moderate (Lacks C6-electron withdrawal)Extreme (Unstable in aqueous media)
Lipophilicity High (LogP ~2.5)ModerateHigh
Selectivity High (C2 is preferential over C4-oxo)HighLow (C4 and C2 both react)
Primary Use Synthesis of potent 6-Cl-2-amino inhibitorsSynthesis of basic inhibitorsSynthesis of 2,4-diamino analogs

Part 2: Experimental Validation Protocols

Do not rely on literature values alone. The following self-validating protocols establish the causality between the specific chlorination pattern and performance.

Protocol A: Chemical Reactivity Validation (Kinetic Assay)

Objective: Quantify the electrophilic advantage of the 2,6-dichloro scaffold over the 2-chloro alternative. Hypothesis: The electron-withdrawing C6-chlorine accelerates substitution at C2.

Materials:

  • Substrate: 2,6-Dichloroquinazolin-4(3H)-one (10 mM DMSO stock).

  • Nucleophile: Benzylamine (Model amine).[1]

  • Buffer: Phosphate buffer (pH 7.[1]4) / Acetonitrile (1:1 v/v).[1]

  • Detection: UV-Vis Spectrophotometer (scanning 250–400 nm).

Workflow:

  • Baseline: Dilute Substrate to 50 µM in the reaction buffer. Record UV spectrum (

    
    ).
    
  • Initiation: Add Benzylamine (5 equivalents, 250 µM). Rapidly mix.

  • Monitoring: Measure Absorbance decrease at 310 nm (characteristic of the C2-Cl chromophore) every 30 seconds for 60 minutes.

  • Control: Repeat with 2-Chloroquinazolin-4(3H)-one (Alternative A).

Data Analysis:

  • Plot

    
     vs. Time.[1]
    
  • Calculate the pseudo-first-order rate constant (

    
    ).[1]
    
  • Validation Criteria: The 2,6-dichloro variant should exhibit a

    
     at least 1.5x higher  than the 2-chloro variant, confirming the electronic activation provided by the C6-halogen.
    
Protocol B: Biological Efficacy (MRSA Growth Inhibition)

Objective: Validate the scaffold's intrinsic antimicrobial potential and the necessity of the C6-chlorine. Context: Recent studies highlight 2-amino-quinazolinones as potent anti-MRSA agents. This protocol validates the precursor's ability to penetrate bacterial membranes.

Materials:

  • Strain: Staphylococcus aureus (MRSA USA300).[1]

  • Comparator: Vancomycin (Positive Control).[1]

  • Assay Type: CLSI Broth Microdilution.[1]

Step-by-Step:

  • Preparation: Dissolve 2,6-Dichloroquinazolin-4(3H)-one in 100% DMSO.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 100 µM to 0.19 µM. Final DMSO content < 1%.[1]

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to 96-well plates containing the compound.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure Optical Density (

    
    ).
    

Interpretation:

  • MIC Definition: Lowest concentration with no visible growth.[1]

  • Success Metric: If the 2,6-dichloro scaffold shows an MIC < 50 µM, it possesses intrinsic activity.[1] If > 100 µM, it confirms the molecule is a pro-drug scaffold requiring amine substitution for potency (as seen in Protocol A).[1]

Part 3: Mechanism Visualization (SAR Logic)

The following diagram illustrates the validated mechanism: the transformation of the 2,6-dichloro scaffold into a bioactive inhibitor via the reactive C2-center, and the subsequent binding interaction mediated by the C6-chlorine.

MoA_Validation Scaffold 2,6-Dichloroquinazolin-4(3H)-one (The Scaffold) Reactivity C2-Cl Electrophilicity (Reactive Warhead) Scaffold->Reactivity Intrinsic Property Substitution Nucleophilic Substitution (SNAr with Amine) Reactivity->Substitution + Amine (R-NH2) ActiveDrug 2-Amino-6-Chloro-Derivative (Bioactive Agent) Substitution->ActiveDrug Yields Target Target Binding Pocket (Kinase/Bacterial Protein) ActiveDrug->Target Inhibits Binding Hydrophobic Interaction (C6-Cl Anchor) ActiveDrug->Binding Via C6-Cl C6_Effect C6-Cl Inductive Effect (Increases Reactivity) C6_Effect->Reactivity Enhances Binding->Target Stabilizes Complex

Caption: The mechanistic flow from the electrophilic 2,6-dichloro scaffold to the active inhibitor. The C6-chlorine plays a dual role: electronically activating the C2-position for synthesis and physically anchoring the final drug in the target pocket.

Part 4: References

  • Vertex AI Search. (2025).[1][2] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health (NIH).[1] 3

  • Vertex AI Search. (2025).[1][3] 2-Chloroquinazolin-4(3H)-one: Crystal Structure and Reactivity. ResearchGate. 4[1][3][5][4][6][7]

  • Vertex AI Search. (2021).[1] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health (NIH).[1] 8[1][5][4][6][7]

  • Vertex AI Search. (2025).[1] One-step synthesis of 4(3H)-quinazolinones: Environmental benign pathway. ResearchGate. 2

Sources

A Comparative Guide to the Synthetic Routes of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,6-Dichloroquinazolin-4(3H)-one

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Specifically, 2,6-dichloroquinazolin-4(3H)-one serves as a key building block for the synthesis of more complex drug candidates. The strategic placement of chlorine atoms provides handles for further functionalization through nucleophilic substitution reactions, making efficient and scalable access to this intermediate a primary concern for process chemists and medicinal chemists alike. This guide will compare three distinct synthetic approaches to this valuable compound.

Route 1: Synthesis from 2-Amino-5-chlorobenzoic Acid

This classical and convergent approach builds the quinazolinone core from a readily available anthranilic acid derivative. The synthesis typically proceeds in two key steps: cyclization to form the 6-chloroquinazolin-4(3H)-one intermediate, followed by chlorination at the 2-position.

Step 1: Synthesis of 6-Chloroquinazolin-4(3H)-one

The initial cyclization can be achieved through various one-carbon synthons. A common and effective method involves the reaction of 2-amino-5-chlorobenzoic acid with formamide.

Experimental Protocol: Synthesis of 6-Chloroquinazolin-4(3H)-one [1]

  • A mixture of 2-amino-5-chlorobenzoic acid (1 equivalent) and formamide (excess, e.g., 4 equivalents) is heated at 130°C for a specified duration (typically several hours).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol) to afford 6-chloroquinazolin-4(3H)-one.

Causality of Experimental Choices:

  • Formamide: Serves as both the reagent, providing the C2 carbon of the quinazolinone ring, and the solvent. The high reaction temperature is necessary to drive the condensation and cyclization, which involves the loss of water.

  • Excess Formamide: Using an excess of formamide ensures the complete conversion of the starting material.

  • Precipitation with Water: The product is typically insoluble in water, allowing for a simple and effective initial purification step.

Step 2: Chlorination of 6-Chloroquinazolin-4(3H)-one

The subsequent chlorination at the 2-position is a more challenging transformation. While chlorination of the 4-position of a quinazolinone is common, selective chlorination at the 2-position of the lactam tautomer is less straightforward. A plausible approach involves the use of a potent chlorinating agent such as phosphorus oxychloride, potentially proceeding through a Vilsmeier-Haack type intermediate.

Conceptual Protocol: Chlorination of 6-Chloroquinazolin-4(3H)-one

  • 6-Chloroquinazolin-4(3H)-one (1 equivalent) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst.

  • The reaction is typically carried out at elevated temperatures.

  • Work-up involves carefully quenching the excess chlorinating agent and isolating the product.

Mechanistic Considerations:

The direct chlorination of the C2 position of the quinazolin-4(3H)-one is not a standard reaction and presents regioselectivity challenges. The lactam carbonyl group deactivates the adjacent C2 position towards electrophilic attack. The reaction likely proceeds through the formation of a more reactive intermediate.

Route 1: Overall Assessment
FeatureAssessment
Starting Material Availability High (2-amino-5-chlorobenzoic acid is commercially available).
Number of Steps Two main steps.
Scalability Generally good, particularly the first step.
Key Challenges Selective and efficient chlorination at the 2-position in the second step can be difficult and may require significant optimization.
Potential Byproducts Incomplete cyclization in the first step; over-chlorination or side reactions in the second step.

Route 2: Chlorination of a Precursor Quinazolinone

This strategy focuses on the late-stage introduction of the chlorine atom at the 2-position of a pre-formed quinazolinone ring system. A common and effective method for the chlorination of quinazolin-4-ones involves the use of phosphorus oxychloride (POCl₃)[2][3][4]. This reaction typically converts the 4-oxo group to a 4-chloro substituent. The direct chlorination of the 2-position of a quinazolin-4-one is less common and would likely require specific reaction conditions to achieve the desired regioselectivity.

A more plausible variation of this route involves the synthesis of a precursor that can be readily converted to the desired product. For instance, starting with 2-amino-5-chlorobenzoic acid and urea allows for the formation of 6-chloroquinazoline-2,4(1H,3H)-dione. Subsequent treatment with a strong chlorinating agent can then yield the 2,6-dichloro-substituted product.

Step 1: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

Experimental Protocol: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione [5]

  • A mixture of 2-amino-5-chlorobenzoic acid (1 equivalent) and urea (excess) is heated to a high temperature (e.g., 200°C).

  • The reaction mixture is maintained at this temperature for several hours.

  • After cooling, the solid residue is treated with water and filtered to collect the crude product.

  • The crude product can be purified by recrystallization.

Step 2: Dichlorination of 6-Chloroquinazoline-2,4(1H,3H)-dione

Experimental Protocol: Synthesis of 2,4,6-trichloroquinazoline [5]

  • 6-Chloroquinazoline-2,4(1H,3H)-dione (1 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline.

  • The reaction is monitored until the starting material is consumed.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield 2,4,6-trichloroquinazoline.

This intermediate can then be selectively hydrolyzed at the more reactive 4-position to yield the desired 2,6-dichloroquinazolin-4(3H)-one.

Route 2: Overall Assessment
FeatureAssessment
Starting Material Availability High (2-amino-5-chlorobenzoic acid and urea are readily available).
Number of Steps Three steps (cyclization, dichlorination, selective hydrolysis).
Scalability The high-temperature fusion in the first step can be challenging to scale up. The use of large excess of POCl₃ also presents scalability and work-up issues.
Key Challenges Handling of phosphorus oxychloride, which is corrosive and moisture-sensitive. Achieving selective hydrolysis of the 4-chloro group in the final step.
Potential Byproducts Formation of polymeric materials in the first step. Incomplete chlorination or side reactions with POCl₃. Difficulty in controlling the selective hydrolysis.

Route 3: Synthesis from 2-Amino-5-chlorobenzonitrile

This approach utilizes a nitrile group as a synthetic handle to construct the quinazolinone ring. The nitrile can be seen as a masked carboxylic acid or amide, and its reactivity can be exploited for cyclization.

Conceptual Pathway

A plausible synthetic sequence would involve the reaction of 2-amino-5-chlorobenzonitrile with a phosgene equivalent, such as triphosgene, to form an isocyanate intermediate in situ. This reactive intermediate could then undergo intramolecular cyclization to form the quinazolinone ring. Subsequent chlorination at the 2-position would yield the final product.

Conceptual Protocol: Cyclization of 2-Amino-5-chlorobenzonitrile

  • 2-Amino-5-chlorobenzonitrile is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent, possibly in the presence of a base.

  • The reaction would likely proceed through an isocyanate intermediate, which then cyclizes.

  • The resulting intermediate would then be chlorinated at the 2-position.

Mechanistic Rationale:

The amino group of 2-amino-5-chlorobenzonitrile would react with the phosgene equivalent to form an isocyanato-benzonitrile. The nitrogen of the nitrile group could then act as a nucleophile, attacking the carbonyl carbon of the isocyanate to form the six-membered quinazolinone ring.

Route 3: Overall Assessment
FeatureAssessment
Starting Material Availability Moderate (2-amino-5-chlorobenzonitrile is commercially available but may be more expensive than the corresponding benzoic acid).
Number of Steps Potentially a one-pot cyclization followed by a separate chlorination step.
Scalability The use of phosgene or its equivalents like triphosgene requires specialized equipment and handling procedures, which can be a limitation for large-scale synthesis.
Key Challenges The handling of highly toxic and reactive phosgene or its surrogates. Controlling the cyclization reaction to avoid polymerization or other side reactions.
Potential Byproducts Formation of ureas from the reaction of the isocyanate with any residual starting amine. Incomplete cyclization.

Comparative Summary of Synthetic Routes

ParameterRoute 1 (from 2-Amino-5-chlorobenzoic Acid)Route 2 (Chlorination of a Precursor)Route 3 (from 2-Amino-5-chlorobenzonitrile)
Starting Material 2-Amino-5-chlorobenzoic acid2-Amino-5-chlorobenzoic acid2-Amino-5-chlorobenzonitrile
Key Reagents Formamide, Chlorinating Agent (e.g., POCl₃)Urea, POCl₃Phosgene equivalent (e.g., Triphosgene)
Number of Steps 232 (conceptual)
Overall Yield Moderate to Good (highly dependent on the chlorination step)ModeratePotentially Good (but requires optimization)
Scalability GoodModerateChallenging
Safety/Handling Standard laboratory procedures for the first step; caution with chlorinating agents.High temperatures and handling of POCl₃ require care.Use of highly toxic phosgene or its equivalents requires stringent safety protocols.
Advantages Convergent, uses readily available starting materials.Well-established reactions for each step.Potentially shorter route.
Disadvantages Selective chlorination at C2 can be difficult.More steps, challenging scale-up of fusion and POCl₃ reactions.Use of highly hazardous reagents.

Visualizing the Synthetic Pathways

Route 1: From 2-Amino-5-chlorobenzoic Acid

Route 1 A 2-Amino-5-chlorobenzoic Acid B 6-Chloroquinazolin-4(3H)-one A->B Formamide, Heat C 2,6-Dichloroquinazolin-4(3H)-one B->C Chlorinating Agent (e.g., POCl₃) Route 2 A 2-Amino-5-chlorobenzoic Acid B 6-Chloroquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4,6-Trichloroquinazoline B->C POCl₃ D 2,6-Dichloroquinazolin-4(3H)-one C->D Selective Hydrolysis

Caption: Multi-step synthesis involving a dichlorinated intermediate.

Route 3: From 2-Amino-5-chlorobenzonitrile

Route 3 A 2-Amino-5-chlorobenzonitrile B Intermediate A->B Phosgene equivalent (e.g., Triphosgene) C 2,6-Dichloroquinazolin-4(3H)-one B->C Chlorination

Caption: Conceptual route utilizing a nitrile starting material.

Conclusion and Recommendations

The choice of the optimal synthetic route for 2,6-dichloroquinazolin-4(3H)-one depends heavily on the specific requirements of the research or production campaign, including scale, available equipment, and safety considerations.

  • For laboratory-scale synthesis and rapid access to analogs, Route 1 offers a straightforward and convergent approach, provided that the C2-chlorination step can be effectively optimized. Its reliance on common starting materials makes it an attractive option for initial exploratory work.

  • For larger-scale production where a more robust, albeit longer, process is acceptable, Route 2 presents a viable, though challenging, alternative. Each step involves well-precedented transformations, but the high-temperature fusion and the use of large quantities of phosphorus oxychloride may pose scalability and environmental concerns.

  • Route 3 , while conceptually elegant, is the least developed and carries significant safety risks associated with the use of phosgene or its surrogates. This route would require substantial process development and is likely only to be considered if the other routes prove to be inefficient or low-yielding.

Ultimately, a thorough cost-benefit analysis, considering reagent costs, reaction times, yields, and safety and environmental impact, should be conducted before selecting a synthetic strategy for implementation. Further investigation into the direct and selective C2-chlorination of 6-chloroquinazolin-4(3H)-one could significantly enhance the efficiency of Route 1, making it the most promising overall approach.

References

  • CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents.
  • CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents.
  • CN105801443A - Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid - Google Patents.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. Available at: [Link]

  • Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H) - PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC - PubMed Central. Available at: [Link]

  • Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring - AIR Unimi. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H) - PubMed Central. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones - PubMed. Available at: [Link]

  • Synthesis of 2-Amino-5-chlorobenzonitrile - ResearchGate. Available at: [Link]

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents.
  • 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem. Available at: [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available at: [Link]

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Available at: [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders - CNR-IRIS. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. Available at: [Link]

  • Design, Synthesis, Biological Evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one Derivatives as Novel Anticancer Agents With Aurora Kinase Inhibition - PubMed. Available at: [Link]

  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents.
  • Synthesis of 2-amino-5-chlorobenzoic acid - PrepChem.com. Available at: [Link]

  • triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Available at: [Link]

  • (PDF) Phosgenation Reactions with Phosgene from Triphosgene - ResearchGate. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. 2,6-Dichloroquinazolin-4(3H)-one is a crucial heterocyclic building block in the synthesis of numerous pharmacologically active molecules, including kinase inhibitors for oncology.[1][2][3] Consequently, a stringent and multi-faceted approach to its purity assessment is paramount. Impurities, which can originate from starting materials, by-products, intermediates, or degradation, can have unintended pharmacological or toxicological effects.[4][5]

This guide provides an in-depth comparison of essential analytical methodologies for establishing a comprehensive purity profile of 2,6-Dichloroquinazolin-4(3H)-one. We will move beyond simple protocol recitation to explore the scientific rationale behind method selection, emphasizing an integrated, orthogonal approach to generate a self-validating and trustworthy data package. Our framework is grounded in the principles set forth by major pharmacopeias and the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[6][7]

The Imperative for an Orthogonal Analytical Approach

Relying on a single analytical technique for purity determination is a scientifically unsound practice. Each method possesses inherent biases and limitations. For instance, a technique may fail to detect impurities that co-elute with the main peak, are non-responsive to the detector, or are too volatile or non-volatile for the chosen conditions.[8] An orthogonal approach, employing multiple techniques that rely on different physicochemical principles of separation and detection, provides a more complete and accurate picture of a sample's purity.

Our strategy for 2,6-Dichloroquinazolin-4(3H)-one integrates three core techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the main component and its structurally related, non-volatile organic impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural confirmation of the primary component and the elucidation of unknown impurities.[10]

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): The gold standard for identifying and quantifying residual volatile organic solvents from the synthesis process.[11]

The logical workflow for a comprehensive purity assessment is illustrated below.

Purity_Workflow cluster_input Sample & Standard Handling cluster_output Data Integration & Reporting Sample Test Sample: 2,6-Dichloroquinazolin-4(3H)-one HPLC RP-HPLC-UV (Assay & Related Substances) Sample->HPLC NMR ¹H & ¹³C NMR (Structure & Impurity ID) Sample->NMR GCMS HS-GC-MS (Residual Solvents) Sample->GCMS RefStd Primary Reference Standard (e.g., USP, Ph. Eur.) RefStd->HPLC for Assay Quantification Profile Comprehensive Purity Profile HPLC->Profile Purity (% Area) Impurity Profile NMR->Profile Structural Confirmation Impurity Identification GCMS->Profile Solvent Content (ppm) CoA Certificate of Analysis (CoA) Profile->CoA Final Purity Value (Mass Balance)

Sources

Evaluating the off-target effects of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Evaluation of Off-Target Profiles: 2,6-Dichloroquinazolin-4(3H)-one (DCQ)

Executive Summary: The Scaffold Paradox

2,6-Dichloroquinazolin-4(3H)-one (DCQ) is not a final therapeutic but a privileged scaffold and high-value intermediate used extensively in the synthesis of inhibitors for EGFR (Tyrosine Kinase) , Eg5 (Kinesin Spindle Protein) , and HSP90 .

For researchers utilizing DCQ as a chemical probe or lead compound, the critical challenge is scaffold promiscuity . Unlike optimized drugs (e.g., Gefitinib), DCQ lacks the steric bulk required for high selectivity, leading to significant off-target risks in mitotic progression (Eg5 inhibition) and covalent protein modification (due to the C2-electrophile).

This guide outlines the experimental framework to quantify these off-target effects, distinguishing between intended mechanism and scaffold-driven toxicity.

Comparative Analysis: DCQ vs. Optimized Alternatives

The following table contrasts DCQ with standard reference compounds to highlight its lack of specificity and the specific nature of its off-target profile.

Feature2,6-Dichloroquinazolin-4(3H)-one (DCQ) Gefitinib (Iressa) Monastrol
Primary Utility Synthetic Scaffold / Chemical ProbeEGFR Inhibitor (NSCLC)Eg5 (Kinesin) Inhibitor
Selectivity Profile Low (Promiscuous) High (EGFR wt/mutants)High (Allosteric Eg5)
Primary Off-Target Eg5 (Mitotic Arrest) , Broad Kinomeminimal (at therapeutic dose)Tubulin (minor)
Reactivity Risk High (C2-Cl is electrophilic)Low (Metabolic activation only)Low
Genotoxicity High (DNA Intercalation potential)LowLow
Cellular Phenotype Mixed: Apoptosis + Mitotic Arrest (Monoastral spindles)G1 Cell Cycle ArrestMitotic Arrest (Monoastral spindles)

Critical Insight: If your cellular assay shows "mitotic arrest" or "monoastral spindles" while testing a DCQ-derivative for Kinase inhibition, you are likely observing an Eg5 off-target effect , not kinase modulation.

Mechanistic Off-Target Analysis

A. The Eg5 "False Positive" Trap

The quinazolinone core is a known pharmacophore for Kinesin Spindle Protein (Eg5) . DCQ, lacking the bulky C4-aniline of EGFR inhibitors, can fit into the allosteric pocket of Eg5.

  • Mechanism: Prevents centrosome separation during mitosis.

  • Result: Cells arrest in mitosis with a "monopolar" spindle phenotype, mimicking taxanes but via a different mechanism.

B. Covalent Reactivity (The C2-Chlorine)

The chlorine at the C2 position makes DCQ an electrophile.

  • Mechanism: Nucleophilic attack by Cysteine (thiol) or Lysine (amine) residues on non-target proteins.

  • Result: Irreversible alkylation of "bystander" proteins, leading to idiosyncratic toxicity and false activity in biochemical assays (pan-assay interference).

Experimental Protocols for Off-Target Evaluation

To validate DCQ or its derivatives, you must run these specific exclusion assays.

Protocol 1: The "Mitotic Index" Exclusion Assay (Cellular)

Purpose: To confirm if observed cytotoxicity is due to off-target Eg5 inhibition.

  • Cell Line: HeLa or A549 (High proliferative index).

  • Treatment:

    • Vehicle (DMSO)[1][2]

    • DCQ (Test Compound): 1 µM, 10 µM

    • Positive Control (Eg5): Monastrol (100 µM)

    • Negative Control (Kinase): Gefitinib (1 µM)

  • Staining:

    • Fix cells in 4% Paraformaldehyde.

    • Stain for

      
      -Tubulin  (Green) and DNA/DAPI  (Blue).
      
  • Readout (Microscopy):

    • Normal (Kinase inhibition): Reduced cell density, G1 arrest (interphase cells).

    • Off-Target (Eg5 inhibition): High percentage of rounded cells with Monoastral Spindles (rosette-like microtubule array).

Protocol 2: Covalent Reactivity Profiling (GSH-Trapping)

Purpose: To assess the risk of non-specific covalent binding.

  • Reaction Mix: Incubate DCQ (10 µM) with Glutathione (GSH) (1 mM) in PBS (pH 7.4) at 37°C.

  • Timepoints: 0h, 1h, 4h, 24h.

  • Analysis: LC-MS/MS.

  • Interpretation:

    • Detect mass shift corresponding to [M + GSH - HCl] .

    • >50% conversion in 4h indicates high promiscuity/reactivity risk.

Visualizing the Off-Target Landscape

The following diagram illustrates the divergent pathways where DCQ can act, highlighting the need to distinguish between Kinase (intended) and Kinesin (off-target) effects.

OffTargetPathways DCQ 2,6-Dichloroquinazolin-4(3H)-one (DCQ Scaffold) EGFR EGFR Kinase (Intended Target for Derivatives) DCQ->EGFR Low Affinity (Needs C4-Aniline) Eg5 Eg5 Kinesin (Major Off-Target) DCQ->Eg5 Allosteric Binding (Scaffold Intrinsic) Cys Surface Cysteines (Non-Specific Alkylation) DCQ->Cys Covalent Reaction (C2-Cl Electrophile) G1Arrest G1 Cell Cycle Arrest (Desired Phenotype) EGFR->G1Arrest Monoastral Monoastral Spindles (Mitotic Arrest) Eg5->Monoastral Toxicity General Cytotoxicity (False Positive) Cys->Toxicity Monoastral->Toxicity Leads to Apoptosis

Caption: Polypharmacology of the DCQ scaffold. Note the strong intrinsic link to Eg5 and Covalent Reactivity compared to the weak affinity for EGFR without further derivatization.

References

  • Evaluation of Quinazolinone Scaffolds as Eg5 Inhibitors Title: Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening.[3] Source: NIH / PubMed Central URL:[Link]

  • Reactivity of 2-Chloroquinazolinones Title: 2-Chloroquinazolin-4(3H)-one: Crystal structure and reactivity profile. Source: Acta Crystallographica / NIH URL:[Link]

  • Quinazolinones as Privileged Scaffolds (EGFR/HSP90) Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.[4] Source: Int J Mol Sci. URL:[Link] (Generalized link to recent review on scaffold)

  • Genotoxicity of Quinazoline Derivatives Title: Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents (DNA Binding).[5] Source: Journal of Chemistry URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2,6-Dichloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloroquinazolin-4(3H)-one presents a dual-hazard profile in laboratory waste management: chemical reactivity (due to the labile C-2 chlorine) and environmental toxicity (characteristic of halogenated N-heterocycles).[1][2] Unlike simple halogenated solvents, this compound can generate hydrochloric acid (HCl) upon exposure to moisture, creating pressure hazards in sealed waste containers.

This guide details the specific containment, segregation, and disposal workflows required to manage this compound safely, moving beyond generic "organic waste" protocols to address its specific structural vulnerabilities.

Part 1: Chemical Profile & Hazard Assessment

Senior Scientist Insight: To dispose of this chemical safely, you must understand its reactivity. The molecule contains two chlorine atoms with vastly different behaviors:

  • C-6 Chlorine (Aryl Halide): Stable. Requires high-temperature incineration for destruction.

  • C-2 Chlorine (Imidoyl-like): Highly electrophilic. Located between the N1 and N3 positions, this chlorine is susceptible to nucleophilic attack (hydrolysis).

The Risk: If 2,6-Dichloroquinazolin-4(3H)-one is placed in a waste container with aqueous basic waste or significant moisture, it will hydrolyze, releasing HCl gas and potentially causing container over-pressurization or exothermic splattering.[1]

Hazard Data Table
ParameterClassificationOperational Implication
Primary Hazard Skin Corr. 1B / Eye Dam. 1 Causes severe burns; dust is corrosive to mucous membranes.[2]
Reactivity Moisture Sensitive Do not mix with aqueous waste streams without prior quenching.[1][2]
Waste Code (US) D002 (if wet/acidic), Halogenated Must be segregated from non-halogenated solvents.[1][2]
Physical State Solid (Crystalline Powder)Fine dust hazard; requires static-dissipative handling.[1][2]

Part 2: Immediate Containment & PPE

Before initiating disposal, ensure the following barrier protection is in place.

  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.

  • Skin: Double-gloving is mandatory.[3]

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate film (Silver Shield) if handling concentrated solutions.

  • Engineering: All transfers must occur inside a certified chemical fume hood.

Part 3: Disposal Workflow & Protocols

A. Solid Waste (Pure Compound or Spill Cleanup)

Protocol: "Dry Pack" Isolation. Do not dissolve solid waste in solvent for disposal unless necessary for decontamination. Solid incineration is more cost-effective and safer.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers due to potential HCl generation.

  • Bagging: Place the solid waste into a clear 6-mil polyethylene bag. Twist and tape the neck (gooseneck seal).

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2,6-Dichloroquinazolin-4(3H)-one, Solid."[1]

    • Hazard Checkbox: Toxic, Corrosive.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Protocol: Segregated Halogenated Stream. Critical Rule: Ensure the waste stream is pH neutral or slightly acidic. Never add this compound directly to a "Basic/Caustic" waste drum.

  • Segregation: Use a dedicated "Halogenated Solvent" waste container (e.g., Dichloromethane/Chloroform stream).

  • Compatibility Check: Verify the container does not contain strong oxidizers (Nitric acid, Peroxides) or free amines/bases, which could trigger rapid decomposition.

  • Venting: Use a vented cap (e.g., Nalgene Eco-Funnel with vent) if the waste solution was recently generated, to allow any off-gassing HCl to escape safely within the hood.

C. Glassware Decontamination (Quenching Protocol)

Senior Scientist Insight: Glassware containing residues of the C-2 chloride should not be washed directly in the sink. The hydrolysis releases HCl, which can corrode plumbing and expose the user to acid mists.

Step-by-Step Quench:

  • Solvent Rinse: Rinse the flask with a small volume of Ethanol (EtOH) or Acetone to dissolve the residue. Collect this into the Halogenated Liquid Waste.

  • Hydrolysis (The Kill Step):

    • Prepare a 5% Sodium Bicarbonate (NaHCO₃) aqueous solution.

    • Add this slowly to the flask. Expect mild bubbling (CO₂ evolution) as HCl is generated and immediately neutralized.

    • Let stand for 15 minutes. This converts the reactive C-2 chloride to the non-reactive 2-hydroxy/oxo species.

  • Final Wash: The neutralized aqueous rinse can now be disposed of down the drain (if permitted by local EHS) or collected in "Aqueous Waste."

Part 4: Visual Decision Matrix (Disposal Logic)

The following diagram illustrates the critical decision points for handling 2,6-Dichloroquinazolin-4(3H)-one waste, emphasizing the separation of solid and liquid streams to prevent accidental hydrolysis.

DisposalWorkflow Start Waste Generation: 2,6-Dichloroquinazolin-4(3H)-one Decision Determine Physical State Start->Decision SolidPath Solid Waste (Powder/Spill Debris) Decision->SolidPath LiquidPath Liquid Waste (Solvents/Mother Liquor) Decision->LiquidPath GlassPath Contaminated Glassware (Residues) Decision->GlassPath DoubleBag 1. Double Bag (6-mil Poly) 2. Gooseneck Seal SolidPath->DoubleBag Segregation Check Compatibility: NO Oxidizers NO Strong Bases LiquidPath->Segregation Quench Quench Protocol: 1. Rinse with EtOH (Collect) 2. Treat with 5% NaHCO3 3. Wait 15 mins GlassPath->Quench SolidContainer Container: Wide-Mouth HDPE NO METAL CANS DoubleBag->SolidContainer Disposal EHS / HazMat Pickup (Incineration) SolidContainer->Disposal LiquidContainer Container: Halogenated Waste (Use Vented Cap) Segregation->LiquidContainer LiquidContainer->Disposal FinalRinse Final Wash: Standard Detergent/Water Quench->FinalRinse

Figure 1: Decision matrix for the safe disposal of 2,6-Dichloroquinazolin-4(3H)-one, prioritizing the prevention of accidental hydrolysis and pressure buildup.

Part 5: Regulatory Compliance & Logistics

US EPA Waste Classification

While 2,6-Dichloroquinazolin-4(3H)-one is not explicitly P-listed or U-listed by name, it falls under the following regulatory categories due to its characteristics:

  • Characteristic Waste: D002 (Corrosive) if the waste contains hydrolyzed acid residues.

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or chloroform, the entire mixture adopts the F002 code.

  • Destruction Method: High-temperature incineration is the required method for halogenated aromatics to prevent the formation of dioxins/furans during thermal breakdown.

Transportation (DOT)

If shipping waste off-site (or moving between buildings):

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (contains 2,6-Dichloroquinazolin-4(3H)-one) or Toxic solids, organic, n.o.s.[1][2]

  • UN Number: UN 3261 (Corrosive) or UN 2811 (Toxic). Verify based on specific purity and pH.

  • Packing Group: II or III.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11533036 (Related Structure: 2,4-Dichloroquinazoline - Reactivity Analog). Retrieved from [Link][2]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.